molecular formula C13H18O3 B1305067 4-Sec-butoxy-3-ethoxybenzaldehyde CAS No. 915907-98-1

4-Sec-butoxy-3-ethoxybenzaldehyde

Cat. No.: B1305067
CAS No.: 915907-98-1
M. Wt: 222.28 g/mol
InChI Key: YCPXBOGXXIEFIE-UHFFFAOYSA-N
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Description

4-Sec-butoxy-3-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Sec-butoxy-3-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Sec-butoxy-3-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-yloxy-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-10(3)16-12-7-6-11(9-14)8-13(12)15-5-2/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPXBOGXXIEFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388045
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915907-98-1
Record name 4-butan-2-yloxy-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS Number: 915907-98-1)

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: This document provides a comprehensive technical overview of 4-Sec-butoxy-3-ethoxybenzaldehyde, a sparsely documented aromatic aldehyde. Given the limited specific literature on this compound, this guide synthesizes information from closely related, well-characterized alkoxy-substituted benzaldehydes to propose a robust framework for its synthesis, characterization, and potential applications. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required to explore the potential of this novel chemical entity.

Introduction and Molecular Overview

4-Sec-butoxy-3-ethoxybenzaldehyde is a disubstituted aromatic aldehyde. Its structure features a benzaldehyde core with an ethoxy group at the C3 position and a sec-butoxy group at the C4 position. The strategic placement of these alkoxy groups is anticipated to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. Aromatic aldehydes are a critical class of compounds in medicinal chemistry, serving as versatile intermediates in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1][2] The aldehyde functional group, while reactive, offers a gateway to numerous chemical transformations, making it a valuable handle for molecular elaboration.[3]

Chemical Identity and Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-Sec-butoxy-3-ethoxybenzaldehyde is presented in Table 1.

PropertyValueSource
CAS Number 915907-98-1Internal Database
Molecular Formula C₁₃H₁₈O₃Internal Database
Molecular Weight 222.28 g/mol Internal Database
Predicted Boiling Point > 300 °CInferred from related compounds[4]
Predicted Solubility Soluble in most organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water.Inferred from related compounds[5]
Predicted Appearance Colorless to pale yellow liquid or low-melting solid.Inferred from related compounds[4]

Proposed Synthesis Pathway: A Modern Approach to Etherification

The synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde can be logically approached through the Williamson ether synthesis, a robust and widely utilized method for forming ethers.[2][6] This strategy employs 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available and cost-effective starting material, and a suitable sec-butylating agent.

Retrosynthetic Analysis

The retrosynthetic analysis for the proposed synthesis is depicted below. The target molecule is disconnected at the sec-butoxy ether linkage, leading back to the key precursors: 3-ethoxy-4-hydroxybenzaldehyde and a sec-butyl halide.

Retrosynthesis Target 4-Sec-butoxy-3-ethoxybenzaldehyde Precursors 3-Ethoxy-4-hydroxybenzaldehyde + sec-Butyl Halide Target->Precursors Williamson Ether Synthesis

Caption: Retrosynthetic approach for 4-Sec-butoxy-3-ethoxybenzaldehyde.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, >99%)

  • 2-Bromobutane (sec-Butyl bromide, >98%)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (5.0 g, 30.1 mmol) and anhydrous potassium carbonate (6.24 g, 45.2 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

  • Alkylation: Add 2-bromobutane (4.95 g, 36.1 mmol) to the reaction mixture dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 150 mL of deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-Sec-butoxy-3-ethoxybenzaldehyde.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized 4-Sec-butoxy-3-ethoxybenzaldehyde. The following analytical techniques are recommended.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8 ppm), and the protons of the ethoxy and sec-butoxy groups. The splitting patterns of the sec-butoxy group will be indicative of its structure.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 190 ppm), the aromatic carbons, and the carbons of the alkoxy substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and C-O-C stretching vibrations for the ether linkages.[5][7]

  • Mass Spectrometry (MS): Mass spectral analysis will determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. For 4-ethoxy-3-methoxybenzaldehyde, a related compound, the mass spectrum shows a prominent molecular ion peak.[8]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final product. A C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

  • Gas Chromatography (GC): GC analysis can also be employed to determine purity and can be coupled with mass spectrometry (GC-MS) for definitive identification.

The following diagram illustrates a typical analytical workflow for the characterization of the synthesized compound.

AnalyticalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude Crude Product Purified Purified Product Crude->Purified Chromatography/ Distillation NMR NMR (¹H, ¹³C) Purified->NMR IR IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS HPLC HPLC Purified->HPLC GC GC-MS Purified->GC

Caption: Analytical workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde.

Reactivity Profile and Potential Applications

The reactivity of 4-Sec-butoxy-3-ethoxybenzaldehyde is primarily dictated by the aldehyde functional group and the electron-donating nature of the alkoxy substituents.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack. However, the electron-donating alkoxy groups on the aromatic ring will likely decrease the electrophilicity of the carbonyl carbon, making it less reactive than unsubstituted benzaldehyde.[9][10][11] Common reactions of the aldehyde group include:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding benzyl alcohol.

  • Reductive Amination: Can react with amines in the presence of a reducing agent to form substituted amines.

  • Wittig Reaction: Can be converted to an alkene.

  • Aldol and Related Condensations: Can participate in base- or acid-catalyzed condensation reactions.

Influence of Alkoxy Substituents

The ethoxy and sec-butoxy groups are ortho, para-directing activators for electrophilic aromatic substitution. However, the presence of the deactivating aldehyde group will influence the regioselectivity of such reactions.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 4-Sec-butoxy-3-ethoxybenzaldehyde are not yet documented, its structural motifs suggest potential utility in several areas:

  • Medicinal Chemistry: As a derivative of ethylvanillin, which has applications in pharmaceuticals, this compound could serve as a key intermediate for the synthesis of novel therapeutic agents.[12] The lipophilic sec-butoxy group may enhance membrane permeability and oral bioavailability of derivative compounds. Vanillin and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13]

  • Flavor and Fragrance Industry: The structural similarity to ethylvanillin suggests potential use as a flavoring or fragrance agent.[13]

  • Materials Science: Aromatic aldehydes are precursors to various polymers and functional materials. The specific alkoxy substitution pattern may impart unique properties to such materials.

Safety and Handling

No specific toxicological data for 4-Sec-butoxy-3-ethoxybenzaldehyde is available. Therefore, it should be handled with the same precautions as other benzaldehyde derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling vapors or dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Based on data for related alkoxy-substituted benzaldehydes, this compound may cause skin and eye irritation.[15][16] The toxicology of sec-butoxy compounds should also be considered, with some evidence of potential health effects from related substances like 2-butoxyethanol.[17]

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde represents an intriguing yet underexplored chemical entity. This guide provides a comprehensive framework for its synthesis via the Williamson ether synthesis, a detailed protocol for its characterization, and an overview of its potential reactivity and applications. By leveraging established chemical principles and data from analogous compounds, researchers are now equipped with the necessary information to confidently synthesize and investigate the properties of this novel aromatic aldehyde. The insights provided herein are intended to catalyze further research into its potential as a valuable building block in drug discovery and materials science.

References

Sources

A Comprehensive Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-sec-butoxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer a robust technical overview. We will delve into its chemical identity, a proposed synthetic route with detailed protocols, expected characterization data, and a discussion of its potential applications in drug discovery, grounded in the established bioactivity of similar molecular scaffolds.

Chemical Identity and Physicochemical Properties

4-sec-butoxy-3-ethoxybenzaldehyde belongs to the class of alkoxy-substituted benzaldehydes. The presence of two distinct ether linkages on the benzene ring, a flexible sec-butoxy group and an ethoxy group, imparts specific steric and electronic properties that can influence its reactivity and biological interactions.

IdentifierValueSource
IUPAC Name 4-(sec-Butoxy)-3-ethoxybenzaldehyde-
CAS Number 915907-98-1
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol Calculated
Canonical SMILES CCOC1=C(C=C(C=C1)C=O)OC(C)CCDerived

Note: Some properties are calculated or derived based on the chemical structure as experimental data is not widely available.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for preparing 4-sec-butoxy-3-ethoxybenzaldehyde is through a Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. The proposed starting material is 3-ethoxy-4-hydroxybenzaldehyde, which is commercially available.

The causality behind this choice of reaction is its high reliability and predictability for forming ether linkages. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is crucial as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol without causing unwanted side reactions with the aldehyde functionality.

Experimental Protocol: Synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde

Materials:

  • 3-ethoxy-4-hydroxybenzaldehyde

  • 2-Bromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.

  • Add 2-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-sec-butoxy-3-ethoxybenzaldehyde.

SynthesisWorkflow

Spectroscopic Characterization (Predicted)

TechniquePredicted Data
¹H NMR Aldehyde proton (CHO): ~9.8 ppm (singlet). Aromatic protons: Three protons in the range of 6.9-7.5 ppm (doublets and doublet of doublets). sec-Butoxy group: A multiplet around 4.4-4.6 ppm for the OCH proton, a multiplet around 1.6-1.8 ppm for the CH₂ protons, a doublet around 1.3-1.4 ppm for one CH₃ group, and a triplet around 0.9-1.0 ppm for the other CH₃ group. Ethoxy group: A quartet around 4.1-4.2 ppm for the OCH₂ protons and a triplet around 1.4-1.5 ppm for the CH₃ protons.
¹³C NMR Aldehyde carbon (C=O): ~191 ppm. Aromatic carbons: Signals in the range of 110-155 ppm. sec-Butoxy carbons: OCH carbon around 75-80 ppm, and other carbons in the aliphatic region. Ethoxy carbons: OCH₂ carbon around 64 ppm and CH₃ carbon around 15 ppm.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 222. Key Fragments: Loss of the sec-butyl group (m/z = 165), loss of the ethyl group (m/z = 193), and other characteristic fragments from the benzaldehyde core.
IR (KBr) C=O stretch (aldehyde): ~1680-1700 cm⁻¹. C-O stretch (ether): ~1200-1270 cm⁻¹. Aromatic C-H stretch: ~3000-3100 cm⁻¹. Aliphatic C-H stretch: ~2850-2980 cm⁻¹.

Potential Applications in Drug Discovery and Development

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving both as bioactive molecules themselves and as versatile intermediates for the synthesis of more complex drugs.[4][5]

Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives have demonstrated significant antimicrobial and antifungal properties.[6][7][8] The proposed mechanism for their antifungal activity involves the disruption of the fungal cellular antioxidation system.[6][9] These redox-active compounds can interfere with key enzymes like superoxide dismutase and glutathione reductase, leading to an increase in oxidative stress and ultimately inhibiting fungal growth.[6][9] The lipophilic nature of the sec-butoxy and ethoxy groups in 4-sec-butoxy-3-ethoxybenzaldehyde may enhance its ability to penetrate microbial cell membranes, potentially leading to potent antimicrobial activity.

Antifungal_MoA

Enzyme Inhibition and Signaling Pathway Modulation

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification by oxidizing aldehydes to carboxylic acids.[10] Several ALDH isoforms are also involved in critical signaling pathways, such as the conversion of retinaldehyde to retinoic acid, which regulates cell proliferation and differentiation.[10] Overexpression of certain ALDH isoforms is associated with cancer stem cells and resistance to chemotherapy. Therefore, the development of ALDH inhibitors is an active area of cancer research. Benzaldehyde derivatives are known to interact with ALDH enzymes, and 4-sec-butoxy-3-ethoxybenzaldehyde could be investigated as a potential modulator of ALDH activity.

Intermediate for Novel Therapeutics

Perhaps the most significant application of 4-sec-butoxy-3-ethoxybenzaldehyde is as a synthetic intermediate. The aldehyde group is highly reactive and can be readily transformed into a variety of other functional groups or used in condensation reactions to build more complex molecular architectures. For instance, it can be used to synthesize Schiff bases, hydrazones, and chalcones, all of which are classes of compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties.[5][11][12]

Safety and Handling

Specific GHS hazard data for 4-sec-butoxy-3-ethoxybenzaldehyde is not available. However, based on related alkoxy-substituted benzaldehydes, it should be handled with care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It may cause skin and eye irritation.

Conclusion

4-sec-butoxy-3-ethoxybenzaldehyde is a promising, yet underexplored, chemical entity. Based on the chemistry of its analogues, it can be synthesized through reliable methods like the Williamson ether synthesis. Its structural features suggest a potential for interesting biological activities, particularly in the antimicrobial and anticancer fields. This guide provides a foundational understanding and a framework for future research into this compound, highlighting its potential as a valuable tool for drug discovery and development professionals.

References

  • PubChem. 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Infectious Diseases, 11(1), 1-11). [Link]

  • van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. [Link]

  • ResearchGate. 1 H-NMR (400 MHz, CDCl 3) spectra of 4-ethoxy-3- methoxy benzaldehyde... [Link]

  • Saeed, A., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234. [Link]

  • Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Fungal Biology, 115(6), 489-499. [Link]

  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Aslam, M., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4983. [Link]

  • Hamil, A. S., et al. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Physics: Conference Series, 1032, 012039. [Link]

  • Kumar, A., et al. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. The Journal of Organic Chemistry, 72(18), 6937-6940. [Link]

  • Li, Y., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(121), 99994-100001. [Link]

  • Kim, S. J., et al. (2021). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]

  • Kavitha, S., et al. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 384-391. [Link]

  • Aldawsari, M. F., & Breda, M. G. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Medicina, 58(12), 1735. [Link]

  • Chen, J., et al. (2007). 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. Zeitschrift für Naturforschung B, 62(4), 595-599. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS No. 915907-98-1), a substituted aromatic aldehyde of interest in synthetic chemistry. Due to its status as a fine chemical intermediate, publicly available data on its physical characteristics are notably scarce. This document addresses this gap by presenting inferred properties based on structural analogs, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis, and the expected analytical characterization data. The primary objective is to equip researchers and drug development professionals with the foundational knowledge required for the effective synthesis, handling, and application of this compound. All protocols and theoretical discussions are grounded in established chemical principles to ensure scientific integrity and practical utility.

Physicochemical and Structural Characteristics

Direct, experimentally-derived physical property data for 4-Sec-butoxy-3-ethoxybenzaldehyde is not widely published. However, based on its molecular structure and data from closely related analogs, we can establish a reliable profile. The compound is a derivative of benzaldehyde, featuring both an ethoxy and a sec-butoxy group attached to the phenyl ring, which dictates its polarity, solubility, and reactivity.

Structural and Core Chemical Data

The fundamental identifiers and computed properties for 4-Sec-butoxy-3-ethoxybenzaldehyde are summarized below.

PropertyValueSource
IUPAC Name 4-(sec-Butoxy)-3-ethoxybenzaldehyde-
CAS Number 915907-98-1[1][2]
Molecular Formula C₁₃H₁₈O₃[2]
Molecular Weight 222.28 g/mol [2]
Canonical SMILES CCOC1=C(C=C(C=C1)C=O)OC(C)CC-
Appearance Liquid (at standard conditions)[1]
Predicted Physical Properties

The following properties are estimations based on the known characteristics of similar alkoxy-substituted benzaldehydes. The presence of the branched sec-butoxy group, compared to a linear butoxy group, is expected to slightly lower the boiling point and melting point due to less efficient packing of the molecules.

PropertyPredicted Value / ObservationRationale / Comparative Data
Boiling Point ~290-310 °C (at 760 mmHg)Analog 4-Ethoxy-3-methoxybenzaldehyde has a boiling point of 288-289 °C.[3] The larger sec-butoxy group will increase the molecular weight and boiling point.
Melting Point Not Applicable (Liquid at STP)The compound is reported as a liquid.[1] The non-symmetrical structure and branched alkyl chain discourage crystallization.
Density ~1.05 - 1.10 g/cm³Aromatic aldehydes with similar substitutions typically have densities slightly greater than water.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate).The dominant nonpolar character from the aromatic ring and alkyl ethers dictates its solubility profile. The precursor, 3-Ethoxy-4-hydroxybenzaldehyde, has limited water solubility which decreases upon alkylation.[4]

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 4-Sec-butoxy-3-ethoxybenzaldehyde is the Williamson ether synthesis. This well-established Sₙ2 reaction involves the alkylation of a phenoxide ion.[5][6][7] In this specific application, the phenolic hydroxyl group of 3-Ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) is deprotonated by a base to form a nucleophilic phenoxide, which then attacks an appropriate sec-butyl electrophile, such as 2-bromobutane.

Causality and Experimental Choices
  • Choice of Precursor: 3-Ethoxy-4-hydroxybenzaldehyde (CAS 121-32-4) is an ideal starting material.[8] It is commercially available, stable, and possesses the required ethoxy and aldehyde functionalities, with a free phenolic hydroxyl group at the C4 position ready for alkylation.[9][10]

  • Choice of Alkylating Agent: 2-Bromobutane is the selected electrophile to introduce the sec-butoxy group. As a secondary alkyl halide, it is susceptible to both Sₙ2 (desired) and E2 (competing) reaction pathways.

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ~10) without being overly aggressive, which could promote side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen because it effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thus accelerating the rate of the Sₙ2 reaction.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product Precursor 3-Ethoxy-4-hydroxybenzaldehyde Reaction 1. Combine reactants in solvent 2. Heat to reflux (e.g., 80°C) 3. Monitor by TLC Precursor->Reaction AlkylHalide 2-Bromobutane AlkylHalide->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Acetonitrile Solvent->Reaction Workup 1. Cool and filter solids 2. Evaporate solvent 3. Liquid-liquid extraction (e.g., EtOAc/Water) Reaction->Workup Reaction Complete Drying Dry organic layer (e.g., Na2SO4) Workup->Drying Purification Column Chromatography (Silica gel, Hexane/EtOAc gradient) Drying->Purification Crude Product Product 4-Sec-butoxy-3-ethoxybenzaldehyde Purification->Product Pure Product

Caption: Figure 1: Synthesis Workflow for 4-Sec-butoxy-3-ethoxybenzaldehyde

Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol), anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: Begin stirring the suspension and add 2-bromobutane (9.8 mL, 12.4 g, 90.3 mmol, 1.5 equiv) to the flask via syringe.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system, observing the consumption of the starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate) to afford the pure 4-Sec-butoxy-3-ethoxybenzaldehyde.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Proton (CHO): Singlet at δ ~9.8 ppm.

    • Aromatic Protons: Three distinct signals in the δ 7.3-7.5 ppm range. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

    • sec-Butoxy Methoxyne (OCH): Multiplet (sextet) at δ ~4.4-4.6 ppm.

    • Ethoxy Methylene (OCH₂): Quartet at δ ~4.1-4.2 ppm.

    • sec-Butoxy Methylene (CH₂): Multiplet at δ ~1.7-1.9 ppm.

    • Ethoxy Methyl (CH₃): Triplet at δ ~1.4-1.5 ppm.

    • sec-Butoxy Methyl (CH₃ adjacent to CH): Doublet at δ ~1.3-1.4 ppm.

    • sec-Butoxy Terminal Methyl (CH₃): Triplet at δ ~0.9-1.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aldehyde Carbonyl (C=O): δ ~191 ppm.

    • Aromatic Carbons: Six signals between δ ~110-155 ppm, including two quaternary carbons attached to oxygen (C-O).

    • sec-Butoxy Methoxyne (OCH): δ ~75-77 ppm.

    • Ethoxy Methylene (OCH₂): δ ~64-65 ppm.

    • sec-Butoxy Methylene (CH₂): δ ~29-31 ppm.

    • sec-Butoxy Methyl (CH₃ adjacent to CH): δ ~19-21 ppm.

    • Ethoxy Methyl (CH₃): δ ~14-15 ppm.

    • sec-Butoxy Terminal Methyl (CH₃): δ ~9-11 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Aldehyde): Strong, sharp absorption at ~1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹.

  • C-O Stretch (Aryl Ethers): Strong absorptions in the ~1200-1270 cm⁻¹ (asymmetric) and ~1020-1050 cm⁻¹ (symmetric) regions.

  • C-H Stretch (Aliphatic): Absorptions in the ~2850-2980 cm⁻¹ range.

  • C=C Stretch (Aromatic): Peaks around ~1600 cm⁻¹ and ~1510 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z = 222. Key fragmentation patterns would include the loss of the sec-butyl group (m/z = 165) and subsequent loss of CO (m/z = 137), which is characteristic for benzaldehydes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, precautions should be based on analogous aromatic aldehydes.

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE).[11][12][13]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[8]

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde is a valuable synthetic intermediate whose physical properties can be reliably predicted through the analysis of its structural analogs. The provided Williamson ether synthesis protocol offers a robust and scalable method for its preparation from commercially available starting materials. The expected analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target compound. This guide provides the necessary technical foundation for incorporating this molecule into advanced research and development programs.

References

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2011). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Published by PubMed Central. Retrieved from [Link]

  • Yusof, M. S., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • mzCloud. (2017, April 18). 4 Ethoxybenzaldehyde. Retrieved from [Link]

  • Kumar, A., et al. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry, 73(17), 6953–6956. Published by PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • Natural Product Research. (n.d.). 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(sec-Butoxy)-3-ethoxybenzaldehyde, 95% Purity. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Sec-butoxy-3-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific compound, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Understanding the Molecule: Physicochemical Properties and Solubility Predictions

4-Sec-butoxy-3-ethoxybenzaldehyde possesses a molecular structure that dictates its behavior in various solvents. The presence of a benzene ring lends a significant nonpolar character to the molecule. Conversely, the aldehyde functional group, along with the two ether linkages (sec-butoxy and ethoxy groups), introduces polarity and the potential for hydrogen bonding with protic solvents.

Based on these structural features, a qualitative prediction of its solubility can be made:

  • High Solubility in Nonpolar and Moderately Polar Organic Solvents : The significant hydrocarbon content from the benzene ring and the ether groups suggests that 4-Sec-butoxy-3-ethoxybenzaldehyde will be readily soluble in common organic solvents like chloroform, diethyl ether, and ethyl acetate.[1][2]

  • Limited Solubility in Water : The hydrophobic nature of the benzene ring and the alkyl chains of the ether groups are expected to limit its solubility in water.[1][3] While the oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors, the overall nonpolar character of the molecule is likely to dominate. The solubility of aldehydes and ketones in water decreases rapidly as the length of the alkyl chain increases.[2]

  • Potential for Temperature-Dependent Solubility : As with most solid organic compounds, the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in most solvents is expected to increase with temperature. This is due to the endothermic nature of dissolving a solid solute.

Quantitative Analysis of Solubility: A Methodological Approach

Given the lack of specific public data, a robust experimental approach is necessary to determine the precise solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde. The following sections detail a comprehensive protocol for this purpose.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in experimentally determining the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results Solvent Select Solvents Compound Prepare Saturated Solution Solvent->Compound Equilibrate Equilibrate at Constant Temperature Compound->Equilibrate Sample Extract Aliquot of Supernatant Equilibrate->Sample Dilute Dilute Sample Sample->Dilute Quantify Quantify Concentration (e.g., HPLC, GC-FID) Dilute->Quantify Calculate Calculate Solubility Quantify->Calculate Repeat Repeat at Different Temperatures Calculate->Repeat

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

This protocol provides a step-by-step method for determining the solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in a given solvent at a specific temperature.

Materials:

  • 4-Sec-butoxy-3-ethoxybenzaldehyde (high purity)

  • Selected solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, chloroform)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography with Flame Ionization Detector (GC-FID) system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 4-Sec-butoxy-3-ethoxybenzaldehyde to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe. To prevent precipitation, it is critical to avoid cooling the sample during this step.

    • Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification of Solute Concentration:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-FID, to determine the concentration of 4-Sec-butoxy-3-ethoxybenzaldehyde.[4][5]

    • HPLC-UV Method Development (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of acetonitrile and water.

      • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

      • Quantification: Prepare a calibration curve using standard solutions of known concentrations of 4-Sec-butoxy-3-ethoxybenzaldehyde.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

  • Temperature Dependence:

    • Repeat the entire procedure at different temperatures to determine the temperature-dependent solubility profile. The van't Hoff equation can be used to analyze the relationship between solubility and temperature to determine the enthalpy of dissolution.[6]

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 4-Sec-butoxy-3-ethoxybenzaldehyde in Various Solvents at 25°C (Example Data)

SolventSolubility (g/L)Solubility (mol/L)
WaterTo be determinedTo be determined
EthanolTo be determinedTo be determined
AcetoneTo be determinedTo be determined
ChloroformTo be determinedTo be determined
Ethyl AcetateTo be determinedTo be determined

Qualitative Solubility and Functional Group Confirmation

Simple, rapid tests can confirm the aldehydic nature of the compound and provide qualitative insights into its solubility.

Visual Solubility Assessment

A preliminary assessment of solubility can be performed by adding a small amount of the compound to various solvents in a test tube and observing its dissolution.

Confirmatory Test for the Aldehyde Group

The presence of the aldehyde functional group can be confirmed using standard qualitative organic tests.

G cluster_test 2,4-DNP Test for Aldehyde Start Dissolve Compound in Ethanol AddReagent Add 2,4-Dinitrophenylhydrazine Reagent Start->AddReagent Observe Observe for Precipitate AddReagent->Observe Result Orange-Red Precipitate Confirms Aromatic Aldehyde Observe->Result

Caption: Confirmatory test for the aromatic aldehyde functional group.

2,4-Dinitrophenylhydrazine (2,4-DNP) Test:

  • Procedure: Dissolve a small amount of 4-Sec-butoxy-3-ethoxybenzaldehyde in a suitable solvent (e.g., ethanol). Add a few drops of 2,4-DNP reagent.

  • Expected Result: The formation of a red-orange precipitate indicates the presence of an aromatic aldehyde.[7]

Conclusion

References

  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.
  • Experimental No. (13) Aldehydes and ketones. (2021). Department of Chemistry, College of Science, University of Baghdad.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.).
  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules.
  • Solubility of Benzaldehyde. (n.d.). Solubility of Things.
  • Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S.
  • 4-Butoxy-3-methoxybenzaldehyde. (n.d.). PubChem.
  • Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.
  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. (n.d.). University of Wisconsin-La Crosse.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9).
  • Identification of Unknown Aldehydes and Ketones. (2020, March 26). JoVE.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Denver.
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (n.d.).
  • 4-tert-Butoxy-1-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene. A New Diene and its Application to the Synthesis of γ-Alkylidenetetronic Acids. (n.d.). European Journal of Organic Chemistry.

Sources

Unlocking Novel Therapeutic Pathways: A Technical Guide to the Research Applications of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Benzaldehyde Scaffold

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Substituted benzaldehydes, in particular, represent a privileged class of intermediates due to their synthetic versatility and their prevalence in a wide array of biologically active compounds. This guide delves into the significant, yet largely unexplored, potential of 4-Sec-butoxy-3-ethoxybenzaldehyde , a compound poised to be a valuable building block in the synthesis of next-generation therapeutics. While direct research on this specific molecule is nascent, a comprehensive analysis of its structural analogues provides a compelling rationale for its application in drug discovery, most notably in the development of novel phosphodiesterase (PDE) inhibitors. This document will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating the core attributes of 4-Sec-butoxy-3-ethoxybenzaldehyde and providing a roadmap for its potential applications.

Physicochemical Properties and Structural Features

Understanding the fundamental characteristics of a molecule is the first step in harnessing its synthetic potential. 4-Sec-butoxy-3-ethoxybenzaldehyde possesses a unique combination of steric and electronic features that make it an intriguing candidate for drug design.

PropertyValueSource
CAS Number 915907-98-1[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
IUPAC Name 4-(butan-2-yloxy)-3-ethoxybenzaldehyde-
SMILES O=CC1=CC=C(OC(C)CC)C(OCC)=C1[1]

The presence of the sec-butoxy and ethoxy groups on the benzaldehyde ring imparts a distinct lipophilicity and conformational flexibility. These alkoxy substituents are known to influence the binding affinity and selectivity of small molecules for their biological targets. The aldehyde functional group serves as a versatile chemical handle for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, opening the door to a vast chemical space for derivatization.

Figure 1: Chemical structure of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Core Research Application: A Scaffold for Novel Phosphodiesterase 4 (PDE4) Inhibitors

The primary and most promising research application for 4-Sec-butoxy-3-ethoxybenzaldehyde lies in its use as a precursor for the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism is the basis for the therapeutic effects of approved drugs like Apremilast, which is used to treat psoriasis and psoriatic arthritis.[2]

The synthesis of Apremilast notably utilizes a related intermediate, 3-ethoxy-4-methoxybenzaldehyde.[2] The structural similarity between this known precursor and 4-Sec-butoxy-3-ethoxybenzaldehyde provides a strong rationale for exploring the latter in the development of new PDE4 inhibitors. The replacement of the methoxy group with a more sterically demanding sec-butoxy group could lead to altered selectivity and potency profiles for the resulting inhibitor, potentially offering improved therapeutic indices or novel intellectual property.

Hypothetical Synthetic Pathway to a Novel PDE4 Inhibitor Core

The aldehyde functionality of 4-Sec-butoxy-3-ethoxybenzaldehyde allows for a straightforward entry into the synthesis of various heterocyclic systems known to exhibit PDE4 inhibitory activity. A plausible and efficient synthetic route involves a condensation reaction followed by cyclization to form a phthalimide derivative, a core scaffold present in Apremilast.

G A 4-Sec-butoxy-3-ethoxybenzaldehyde B Intermediate Imine A->B Condensation reagent1 + Amino-substituted heterocycle (e.g., 3-aminopiperidine-2,6-dione) C Novel Phthalimide Derivative (PDE4 Inhibitor Candidate) B->C Cyclization reagent2 Oxidative Cyclization (e.g., Acetic Anhydride)

Figure 2: Proposed synthetic workflow for a novel PDE4 inhibitor.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and initial biological evaluation of a novel PDE4 inhibitor derived from 4-Sec-butoxy-3-ethoxybenzaldehyde. These are foundational methods that can be optimized based on experimental outcomes.

Protocol 1: Synthesis of a Novel N-(1-(4-(sec-butoxy)-3-ethoxyphenyl)methyl)phthalimide

This protocol outlines a two-step synthesis of a potential PDE4 inhibitor scaffold.

Step 1: Reductive Amination

  • To a solution of 4-Sec-butoxy-3-ethoxybenzaldehyde (1 mmol) in methanol (10 mL), add 3-aminopiperidine-2,6-dione hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Acetylation (as a surrogate for more complex side chains)

  • Dissolve the product from Step 1 (1 mmol) in dichloromethane (10 mL).

  • Add triethylamine (1.5 mmol) followed by dropwise addition of acetyl chloride (1.2 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Protocol 2: In Vitro PDE4 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against the PDE4 enzyme.

  • Utilize a commercially available PDE4 enzyme and a fluorescently labeled cAMP substrate.

  • Prepare a series of dilutions of the synthesized compound in a suitable buffer (e.g., Tris-HCl).

  • In a 96-well plate, add the PDE4 enzyme, the fluorescent cAMP substrate, and the test compound at various concentrations.

  • Include positive (known PDE4 inhibitor, e.g., Rolipram) and negative (vehicle) controls.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing a competing, non-fluorescent nucleotide.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Beyond PDE4: Exploring Other Therapeutic Avenues

While the synthesis of PDE4 inhibitors is a highly promising application, the versatile nature of the 4-Sec-butoxy-3-ethoxybenzaldehyde scaffold opens doors to other areas of drug discovery. The aldehyde functionality can be readily converted into a variety of other functional groups and heterocyclic systems. For instance, condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are classes of compounds with known biological activities, including antimicrobial and anticancer properties.[1][3]

Furthermore, the dialkoxybenzaldehyde motif is a key feature in some inhibitors of other enzyme families. For example, some benzaldehyde derivatives have been explored as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in cancer cell survival.[4] The unique substitution pattern of 4-Sec-butoxy-3-ethoxybenzaldehyde could be leveraged to design selective inhibitors for specific ALDH isoforms.

Conclusion and Future Directions

4-Sec-butoxy-3-ethoxybenzaldehyde represents a compelling and underexplored starting material for the synthesis of novel, biologically active molecules. Its structural analogy to known precursors of successful drugs, particularly in the realm of PDE4 inhibition, provides a strong impetus for its investigation. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for generating libraries of compounds for high-throughput screening.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of derivatives of 4-Sec-butoxy-3-ethoxybenzaldehyde. By varying the nature of the groups introduced at the aldehyde position and exploring modifications to the alkoxy side chains, it will be possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these novel compounds. The protocols and conceptual framework provided in this guide offer a solid foundation for initiating such a research program, with the ultimate goal of translating the potential of this versatile intermediate into new therapeutic agents.

References

  • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

  • Wang, J. et al. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. European Journal of Medicinal Chemistry, 256, 115374.
  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Ghavipanjeh, F. et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(15), 4474.
  • Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Ochiai, K. et al. (2012). Phosphodiesterase inhibitors. Part 4: Design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones. Bioorganic & Medicinal Chemistry Letters, 22(21), 6782-6786.
  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Li, Y. et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(90), 73563-73571.
  • ChEMBL. (n.d.). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Xu, R. et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(10), 4884-4901.
  • PubMed. (n.d.). Structure-activity relationships of PDE5 inhibitors. Retrieved from [Link]

  • R Discovery. (n.d.). Structure – Activity Relationships of PDE5 Inhibitors (Supporting Material). Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-sec-butoxy-3-ethoxybenzaldehyde, a substituted benzaldehyde derivative with significant potential as a versatile building block in modern organic synthesis. While specific literature on this exact molecule is emerging, this document leverages established principles and data from closely related analogues to present a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into its structural features, postulate robust synthetic strategies, explore its chemical reactivity, and project its potential applications in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals and materials science. This guide aims to be a foundational resource, providing both theoretical insights and practical, actionable protocols to unlock the synthetic utility of this promising intermediate.

Introduction: The Strategic Value of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. The aldehyde functionality serves as a versatile handle for a vast array of transformations, including nucleophilic additions, condensations, and reductive aminations. Simultaneously, the substitution pattern on the aromatic ring dictates the electronic and steric environment, influencing not only the reactivity of the aldehyde but also providing anchor points for further molecular elaboration.

4-sec-butoxy-3-ethoxybenzaldehyde (CAS No. 915907-98-1)[1] is a member of this esteemed class of reagents. Its unique substitution pattern, featuring a bulky sec-butoxy group and an ethoxy group, offers a nuanced combination of steric hindrance and electronic donation. This guide will illuminate how these features can be strategically exploited to achieve specific synthetic outcomes.

Physicochemical and Structural Properties

To effectively utilize any synthetic building block, a thorough understanding of its intrinsic properties is paramount. Below is a summary of the key physicochemical properties of 4-sec-butoxy-3-ethoxybenzaldehyde, with some properties of related compounds provided for context.

PropertyValueSource
CAS Number 915907-98-1[1]
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol Inferred
Appearance Likely a solid or oilInferred

Note: Due to the limited specific data on 4-sec-butoxy-3-ethoxybenzaldehyde, some values are inferred from structurally similar compounds like 3-Ethoxy-4-methoxybenzaldehyde[2][3] and 4-Butoxy-3-methoxybenzaldehyde[4].

The presence of two ether linkages on the benzene ring increases the molecule's lipophilicity compared to simpler hydroxybenzaldehydes. The sec-butoxy group, with its chiral center, introduces the possibility of diastereoselective reactions in certain contexts.

Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde: A Proposed Methodology

A robust and scalable synthesis is crucial for the widespread adoption of a building block. Drawing from established etherification protocols for substituted hydroxybenzaldehydes, a reliable synthetic route to 4-sec-butoxy-3-ethoxybenzaldehyde can be confidently proposed.[5] The most logical starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Proposed Synthetic Pathway

The synthesis involves a Williamson ether synthesis, a classic and well-understood reaction in organic chemistry.

Synthesis_of_4_Sec_butoxy_3_ethoxybenzaldehyde A 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reaction Williamson Ether Synthesis A->Reaction B 2-Bromobutane B->Reaction C Base (e.g., K2CO3) C->Reaction Base D Solvent (e.g., DMF, Acetonitrile) D->Reaction Solvent Product 4-Sec-butoxy-3-ethoxybenzaldehyde Reaction->Product Heat

Caption: Proposed synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with internal checks and purification steps to ensure the desired product's identity and purity.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)

  • 2-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and anhydrous DMF. Stir the suspension for 10 minutes at room temperature.

  • Alkylation: Add 2-bromobutane (1.2 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 3-6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexanes).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 4-sec-butoxy-3-ethoxybenzaldehyde.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

The Reactivity of 4-Sec-butoxy-3-ethoxybenzaldehyde as a Synthetic Intermediate

The synthetic utility of this building block stems from the reactivity of its aldehyde group and the influence of its alkoxy substituents.

Reactions at the Aldehyde Functionality

The aldehyde group is an electrophilic center, susceptible to attack by a wide range of nucleophiles.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction allows for the facile synthesis of secondary and tertiary amines. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] This is a highly reliable and extensively used transformation.[7]

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to a variety of alkenes with control over stereochemistry. The aldehyde can be reacted with phosphorus ylides to form C=C bonds, a key transformation in the synthesis of natural products and pharmaceuticals.

  • Grignard and Organolithium Additions: The addition of organometallic reagents to the aldehyde provides access to secondary alcohols, which can be further functionalized.

  • Condensation Reactions: Aldol and Knoevenagel condensations with enolates or active methylene compounds, respectively, enable the formation of α,β-unsaturated systems.

Reactions_of_Aldehyde Start 4-Sec-butoxy-3-ethoxybenzaldehyde ReductiveAmination Reductive Amination (+ R2NH, NaBH(OAc)3) Start->ReductiveAmination Wittig Wittig Reaction (+ Ph3P=CHR) Start->Wittig Grignard Grignard Addition (+ RMgX) Start->Grignard Condensation Condensation (+ Active Methylene Cmpd) Start->Condensation Amine Substituted Amines ReductiveAmination->Amine Alkene Alkenes Wittig->Alkene Alcohol Secondary Alcohols Grignard->Alcohol UnsaturatedSystem α,β-Unsaturated Systems Condensation->UnsaturatedSystem

Caption: Key reactions of the aldehyde group in 4-Sec-butoxy-3-ethoxybenzaldehyde.

Influence of the Alkoxy Substituents

The 3-ethoxy and 4-sec-butoxy groups are electron-donating, activating the aromatic ring towards electrophilic aromatic substitution. However, the steric bulk of the sec-butoxy group will direct incoming electrophiles to the less hindered positions.

Potential Applications in Drug Discovery and Materials Science

The true value of a building block is realized in its ability to facilitate the synthesis of novel and functional molecules.

Pharmaceutical Applications

Many biologically active molecules feature substituted benzaldehyde moieties. For instance, the structurally related 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of Apremilast, a PDE4 inhibitor used to treat psoriasis and psoriatic arthritis.[8] The unique lipophilicity and steric profile imparted by the sec-butoxy group could be leveraged to:

  • Modulate Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Explore New Chemical Space: The specific steric hindrance of the sec-butoxy group can be used to probe binding pockets of biological targets in ways that are not possible with smaller alkoxy groups.

  • Scaffold for Library Synthesis: The reactivity of the aldehyde allows for its use in combinatorial chemistry and the rapid generation of libraries of related compounds for high-throughput screening. For example, it could be used in solid-phase synthesis of sulfonamides.[6][7]

Materials Science Applications

Substituted benzaldehydes are also valuable in the development of advanced materials.[9]

  • Polymer Synthesis: The aldehyde can be incorporated into polymer backbones or used as a pendant group to modify the properties of existing polymers, potentially enhancing thermal stability or mechanical strength.[9]

  • Dyes and Pigments: The chromophoric nature of the substituted benzene ring makes it a candidate for the synthesis of novel dyes and pigments.[10]

Safety and Handling

Conclusion

4-Sec-butoxy-3-ethoxybenzaldehyde represents a promising, yet underexplored, synthetic building block. Its unique combination of steric and electronic properties, coupled with the versatile reactivity of the aldehyde functional group, positions it as a valuable tool for chemists in both academia and industry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, reactivity, and potential applications. It is our hope that this document will serve as a catalyst for further investigation into the synthetic utility of this intriguing molecule, ultimately leading to the discovery and development of novel pharmaceuticals and advanced materials.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, A., Ye, G., Ahmadibenia, Y., & Parang, K. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 72(19), 7437–7440. Available at: [Link]

  • ResearchGate. (2020). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Kumar, A., Ye, G., Ahmadibenia, Y., & Parang, K. (2007). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Organic Chemistry, 72(19), 7437-7440. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"4-Sec-butoxy-3-ethoxybenzaldehyde" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Sec-butoxy-3-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

This technical guide provides an in-depth exploration of 4-sec-butoxy-3-ethoxybenzaldehyde, a versatile aromatic aldehyde scaffold with significant potential in medicinal chemistry. We will dissect its synthesis, physicochemical properties, and, most critically, its role as a key building block for the development of novel therapeutic agents. The primary focus will be on its application as an analog for precursors to potent phosphodiesterase-4 (PDE4) inhibitors, a class of drugs highly effective in treating inflammatory diseases. This document is designed for researchers, chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them to empower innovation and accelerate discovery programs.

Introduction: The Strategic Value of the Substituted Benzaldehyde Scaffold

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis and medicinal chemistry, prized for their reactivity and presence in numerous biologically active molecules.[1][2] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

A particularly compelling application lies in the synthesis of inhibitors for phosphodiesterase-4 (PDE4), an enzyme that governs intracellular levels of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels are associated with the suppression of inflammatory responses, making PDE4 a high-value target for diseases like psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[5][6]

The blockbuster drug Apremilast, a small-molecule PDE4 inhibitor, serves as a prime example. Its synthesis utilizes 3-ethoxy-4-methoxybenzaldehyde as a critical intermediate.[5] This precedent establishes the 3,4-dialkoxybenzaldehyde core as a "privileged scaffold" for PDE4 inhibition. The subject of this guide, 4-sec-butoxy-3-ethoxybenzaldehyde, represents a strategic evolution of this core. The replacement of the methoxy group with a more sterically demanding and lipophilic sec-butoxy group is a deliberate design choice aimed at probing the hydrophobic pockets of the PDE4 active site to enhance potency, selectivity, or pharmacokinetic properties.

This guide will illuminate the path from synthesis of this novel scaffold to its potential application in a modern drug discovery workflow.

Physicochemical Properties & Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and screening.

PropertyValueSource
IUPAC Name 4-(butan-2-yloxy)-3-ethoxybenzaldehydeN/A
CAS Number 915907-98-1[7]
Molecular Formula C₁₃H₁₈O₃[7]
Molecular Weight 222.28 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMF, THF) and insoluble in waterInferred

Analytical Characterization: Unambiguous structural confirmation is achieved through a standard suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the connectivity and chemical environment of all protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic aldehyde C=O stretch (~1680-1700 cm⁻¹) and C-O ether stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should exceed 95% for use in biological assays.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde is efficiently achieved via a classic Williamson ether synthesis, a robust and scalable reaction. The strategic choice of starting material is 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), a commercially available and structurally ideal precursor.

Rationale for Synthetic Design

The Williamson ether synthesis is selected for its reliability and high yields in forming aryl ethers. The phenolic hydroxyl group of ethylvanillin is weakly acidic and can be readily deprotonated by a suitable base to form a nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide (in this case, 2-bromobutane) via an Sₙ2 reaction.

  • Choice of Base: Potassium carbonate (K₂CO₃) is an ideal choice. It is sufficiently basic to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde functionality. It is also inexpensive and easily removed by filtration.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is optimal. These solvents effectively solvate the cation (K⁺), leaving the phenoxide anion exposed and highly nucleophilic, thereby accelerating the Sₙ2 reaction.

  • Choice of Alkylating Agent: 2-Bromobutane is used to introduce the sec-butoxy group. A slight excess is typically used to drive the reaction to completion.

Experimental Protocol: Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)

  • 2-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).

  • Add 2-bromobutane (1.2 eq) to the mixture via syringe.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the pure 4-sec-butoxy-3-ethoxybenzaldehyde.

This self-validating protocol includes a purification step that ensures the final compound meets the high purity standards required for subsequent medicinal chemistry applications.

Application in Medicinal Chemistry: Targeting Phosphodiesterase-4 (PDE4)

The primary rationale for synthesizing this scaffold is to develop novel PDE4 inhibitors.

Mechanism of Action: The cAMP Signaling Pathway

PDE4 is a crucial enzyme in the cyclic AMP (cAMP) signaling cascade. By hydrolyzing cAMP to AMP, it acts as a "brake" on the pathway. Inhibiting PDE4 removes this brake, leading to an accumulation of intracellular cAMP. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of anti-inflammatory genes while simultaneously suppressing the production of pro-inflammatory cytokines like TNF-α, IL-2, and leukotrienes.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes (Inactivates cAMP) CREB CREB PKA->CREB Phosphorylates CREB_P CREB-P (Active) CREB->CREB_P Genes Anti-inflammatory Gene Transcription CREB_P->Genes Promotes Signal Pro-inflammatory Signal Signal->GPCR Inhibitor 4-Sec-butoxy-3-ethoxybenzaldehyde -derived Inhibitor Inhibitor->PDE4 INHIBITS

Proposed Drug Discovery & Development Workflow

The aldehyde functional group on the core scaffold is a versatile chemical handle for creating a diverse library of compounds for screening. A common and highly effective strategy is reductive amination, which converts the aldehyde into an amine, a key precursor for many drug classes.

Drug_Discovery_Workflow Start Starting Material (3-Ethoxy-4-hydroxybenzaldehyde) Core Core Scaffold Synthesis (Williamson Ether Synthesis) Start->Core Product 4-Sec-butoxy-3-ethoxybenzaldehyde Core->Product Deriv Derivatization Strategy (e.g., Reductive Amination) Product->Deriv Amine Key Amine Intermediate Deriv->Amine Library Combinatorial Library Synthesis Amine->Library Analogs Library of Novel Analogs Library->Analogs Screening In Vitro Screening (PDE4 Enzyme Assay) Analogs->Screening Hits Hit Identification (Potency & Selectivity) Screening->Hits LeadOp Lead Optimization (ADMET Profiling) Hits->LeadOp Candidate Preclinical Candidate LeadOp->Candidate

Experimental Protocol: Reductive Amination to a Key Amine Intermediate

This protocol details the conversion of the aldehyde to a benzylamine, which can then be further functionalized (e.g., to amides, sulfonamides) to build a screening library.

Materials:

  • 4-Sec-butoxy-3-ethoxybenzaldehyde

  • Ammonium acetate or a primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 4-sec-butoxy-3-ethoxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Add the amine source (e.g., benzylamine, 1.1 eq). If using an ammonium salt, a larger excess may be required.

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the imine/enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aq. NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting amine by flash column chromatography.

Conclusion and Future Directions

4-Sec-butoxy-3-ethoxybenzaldehyde is more than just a novel molecule; it is a strategic tool for medicinal chemists. Its rational design, based on the successful PDE4 inhibitor precursor 3-ethoxy-4-methoxybenzaldehyde, makes it a high-priority scaffold for developing next-generation anti-inflammatory agents. The sec-butoxy group offers a distinct steric and electronic profile compared to the traditional methoxy group, providing a clear avenue for exploring new regions of the PDE4 active site and improving drug-like properties.

The robust synthetic protocols detailed in this guide provide a clear and reproducible path to accessing both the core scaffold and its key derivatives in high purity. Future work should focus on the parallel synthesis of a diverse library of amides and sulfonamides from the key amine intermediate, followed by systematic screening against the PDE4 enzyme family to identify potent and selective inhibitors. Subsequent hit-to-lead optimization, guided by computational modeling and in vitro ADMET profiling, will be critical in advancing these novel compounds toward preclinical development.

References

  • Kumar, A., et al. (n.d.).
  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Ethoxybenzaldehyde. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Retrieved from [Link]

  • Google Patents. (2001). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • National Institutes of Health. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Retrieved from [Link]

  • MDPI. (n.d.). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Retrieved from [Link]

  • MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

  • Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • ACS Publications. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. Retrieved from [Link]

  • Frontiers. (n.d.). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Retrieved from [Link]

  • ResearchGate. (2025). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Retrieved from [Link]

  • OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

  • Google Patents. (1986). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • National Institutes of Health. (n.d.). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 2. Tadalafil analogs. Retrieved from [Link]

  • DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Retrieved from [Link]

Sources

Methodological & Application

Williamson ether synthesis of "4-Sec-butoxy-3-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This document provides a comprehensive protocol and in-depth scientific guide for the synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde, a valuable aromatic ether, utilizing the Williamson ether synthesis. This guide is tailored for researchers in organic chemistry and drug development, offering a narrative that combines a detailed experimental protocol with the underlying mechanistic principles and strategic considerations. We address the critical challenge of competing elimination reactions when using secondary alkyl halides and provide robust methods for reaction monitoring, purification, and product validation.

Introduction and Strategic Overview

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1] The reaction is a powerful demonstration of the S(N)2 (bimolecular nucleophilic substitution) mechanism, typically involving the reaction of an alkoxide nucleophile with a primary alkyl halide.[1][2][3]

In this application note, we focus on the synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde. This target molecule is structurally related to ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), a widely used flavoring agent, suggesting its potential application in the fragrance and food industries or as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[4][5]

The chosen synthetic route involves the reaction of the potassium salt of 3-ethoxy-4-hydroxybenzaldehyde with 2-bromobutane.

Overall Reaction Scheme: (Self-generated image, not from search results)

A critical aspect of this specific synthesis, and a central theme of this guide, is the use of a secondary alkyl halide (2-bromobutane). While the Williamson synthesis is most efficient with methyl or primary halides, secondary halides introduce a significant competing E2 elimination pathway, which can drastically reduce the yield of the desired ether product.[2] Our protocol is therefore designed to mitigate this side reaction and provide a reliable method for isolating the target compound.

Mechanistic Insights: The S(_N)2 vs. E2 Competition

The core of this synthesis involves the deprotonation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a potent nucleophile, the phenoxide. This is typically achieved using a moderately weak base like potassium carbonate (K(_2)CO(_3)), which is sufficient to deprotonate the acidic phenol (pKa ≈ 10) without promoting unwanted side reactions.[6]

Once formed, the phenoxide attacks the electrophilic carbon of 2-bromobutane. This can proceed via two competing pathways:

  • S(_N)2 Pathway (Desired): The phenoxide acts as a nucleophile, attacking the carbon atom bonded to the bromine. This "backside attack" displaces the bromide leaving group in a single, concerted step, forming the C-O bond of the desired ether product. Polar aprotic solvents like N,N-dimethylformamide (DMF) are ideal as they solvate the potassium cation, leaving the phenoxide anion highly reactive and promoting the S(_N)2 mechanism.[1][7][8]

  • E2 Pathway (Undesired): The phenoxide can also act as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine. This leads to the formation of a double bond, eliminating HBr and producing a mixture of butene isomers (1-butene and 2-butene). Higher temperatures generally favor elimination over substitution.

Our protocol carefully balances these factors by selecting appropriate reagents and conditions to maximize the S(_N)2 pathway.

G Phenoxide Potassium 3-ethoxy-4-formylphenoxide (Nucleophile / Base) Ether 4-Sec-butoxy-3-ethoxybenzaldehyde (Desired Ether) Phenoxide->Ether SN2 Attack (Substitution) Alkene Butenes (Elimination Byproduct) Phenoxide->Alkene E2 Attack (Elimination) AlkylHalide 2-Bromobutane (Secondary Electrophile)

Sources

13C NMR data for "4-Sec-butoxy-3-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the ¹³C NMR Analysis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to understanding and acquiring the ¹³C Nuclear Magnetic Resonance (NMR) data for 4-sec-butoxy-3-ethoxybenzaldehyde. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the predicted ¹³C NMR spectrum based on analogous compounds and established principles, followed by a detailed experimental protocol for data acquisition and interpretation.

Introduction to 4-Sec-butoxy-3-ethoxybenzaldehyde and the Role of ¹³C NMR

4-Sec-butoxy-3-ethoxybenzaldehyde is an aromatic aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structure, featuring two distinct alkoxy groups on the benzene ring, necessitates precise analytical techniques for unambiguous characterization.

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with the chemical shift (δ) of the signal being highly sensitive to the local electronic environment.[1] This makes ¹³C NMR an indispensable tool for confirming the identity, purity, and structure of synthesized compounds like 4-sec-butoxy-3-ethoxybenzaldehyde.

Predicted ¹³C NMR Spectrum of 4-Sec-butoxy-3-ethoxybenzaldehyde

2.1. Chemical Structure and Carbon Numbering

For clarity, the carbon atoms of 4-sec-butoxy-3-ethoxybenzaldehyde are numbered as follows:

Structure of 4-sec-butoxy-3-ethoxybenzaldehyde with carbon numbering.

2.2. Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-sec-butoxy-3-ethoxybenzaldehyde in deuterated chloroform (CDCl₃), a common NMR solvent.[2] The predictions are based on data from 4-ethoxy-3-methoxybenzaldehyde[3], 3-methoxybenzaldehyde[4], 4-ethoxybenzaldehyde[5], and general substituent effects in substituted benzaldehydes.[6][7]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)Rationale for Prediction
C7 (CHO)191-193CHThe aldehyde carbonyl carbon is highly deshielded and typically appears in this region.[8]
C4154-156COxygen-substituted aromatic carbon, shifted downfield. Similar to the C4 in 4-ethoxy-3-methoxybenzaldehyde.
C3148-150COxygen-substituted aromatic carbon, also shifted downfield.
C1130-132CAromatic carbon attached to the aldehyde group.
C6126-128CHAromatic methine carbon.
C5113-115CHAromatic methine carbon ortho to an alkoxy group.
C2111-113CHAromatic methine carbon ortho to an alkoxy group.
C10 (sec-butoxy)75-77CHThe methine carbon of the sec-butoxy group directly attached to oxygen.
C8 (ethoxy)64-66CH₂The methylene carbon of the ethoxy group directly attached to oxygen.
C11 (sec-butoxy)28-30CH₂The methylene carbon of the sec-butoxy group.
C13 (sec-butoxy)19-21CH₃The methyl group of the sec-butoxy group.
C9 (ethoxy)14-16CH₃The terminal methyl group of the ethoxy group.
C12 (sec-butoxy)9-11CH₃The terminal methyl group of the sec-butoxy group.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 4-sec-butoxy-3-ethoxybenzaldehyde.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-50 mg of 4-sec-butoxy-3-ethoxybenzaldehyde.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

3.2. Spectrometer Setup and Calibration

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.[9]

  • Locking and Shimming: The instrument software will automatically lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, perform automated or manual shimming to optimize the magnetic field homogeneity, which enhances spectral resolution.[9]

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to ensure maximum signal-to-noise ratio.[9]

3.3. Acquisition Parameters for a Standard ¹³C{¹H} Experiment

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment.[10]

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarA standard 30° pulse angle is a good compromise between signal intensity and relaxation time for quantitative accuracy.[9]
Spectral Width0 - 220 ppmThis range covers the expected chemical shifts for all carbon types in the molecule.
Acquisition Time (AQ)1-2 secondsA longer acquisition time provides better digital resolution.
Relaxation Delay (D1)2-5 secondsThis delay allows for sufficient relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.[11]
Number of Scans (NS)1024 or higherDue to the low natural abundance of ¹³C, a large number of scans is typically required to achieve an adequate signal-to-noise ratio.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

3.4. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_exp Set Acquisition Parameters lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking reference->peak_pick assign Assign Signals peak_pick->assign verify Structural Verification assign->verify

General workflow for ¹³C NMR data acquisition and analysis.

Data Interpretation and Structural Verification

Upon acquiring the experimental ¹³C NMR spectrum, the primary task is to assign each signal to a specific carbon atom in the 4-sec-butoxy-3-ethoxybenzaldehyde structure.

  • Initial Comparison: Compare the experimental chemical shifts with the predicted values in the table above.

  • Signal Count: The spectrum should ideally display 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule.

  • DEPT Experiments: To aid in assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be performed.[12] A DEPT-90 spectrum will only show signals from CH carbons, while a DEPT-135 spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (C) will be absent in both DEPT spectra. This information is invaluable for distinguishing between the different types of carbon atoms.

  • 2D NMR Techniques: For complete and unambiguous assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are highly recommended. HSQC correlates carbon atoms to their directly attached protons, while HMBC shows correlations between carbons and protons over two or three bonds.

Troubleshooting and Key Considerations

  • Low Signal-to-Noise: Quaternary carbons (C1, C3, and C4) often exhibit weaker signals due to their longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. To improve the signal-to-noise ratio for these peaks, increase the number of scans or use a more concentrated sample.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of the solute.[13][14] It is crucial to report the solvent used when presenting NMR data to ensure reproducibility.

  • Purity: The presence of unexpected peaks in the spectrum may indicate impurities in the sample. The chemical shifts of these impurity peaks can often be identified using published tables of common laboratory solvents and reagents.[2]

Conclusion

This application note provides a robust framework for the ¹³C NMR analysis of 4-sec-butoxy-3-ethoxybenzaldehyde. By combining predictive analysis based on known chemical principles with a detailed experimental protocol, researchers can confidently acquire and interpret the ¹³C NMR data to verify the structure and purity of this compound. The methodologies described herein are fundamental to the rigorous characterization of novel chemical entities in the fields of chemistry and drug discovery.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

  • ACS Publications. 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Retrieved from [Link]

  • 13C NMR spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Retrieved from [Link]

  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ResearchGate. Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]

  • NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

Sources

Application Note: FT-IR Spectroscopic Analysis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of 4-Sec-butoxy-3-ethoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound, a substituted aromatic aldehyde, possesses multiple functional groups including an aldehyde, aromatic ether linkages, and aliphatic chains, making FT-IR an ideal technique for its structural confirmation and purity assessment. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is elucidated to empower researchers in adapting these methods. This guide is intended for researchers, quality control analysts, and drug development professionals requiring robust analytical methodologies for substituted benzaldehyde derivatives.

Introduction and Scientific Background

4-Sec-butoxy-3-ethoxybenzaldehyde is an aromatic organic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and as a component in the flavor and fragrance industry. Its precise chemical structure, defined by the orientation of its ether and aldehyde functional groups on a benzene ring, dictates its chemical reactivity and sensory properties. Therefore, unambiguous structural verification is a critical step in its synthesis and quality control.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral "fingerprint".[2] The position, intensity, and shape of these absorption bands provide direct information about the functional groups present. For 4-Sec-butoxy-3-ethoxybenzaldehyde, FT-IR allows for the simultaneous confirmation of the aldehyde carbonyl (C=O) group, the aromatic ring C-H and C=C bonds, the aliphatic C-H bonds of the ether groups, and the critical C-O ether linkages.

This document outlines a self-validating system for analysis, beginning with the fundamental molecular structure and its expected vibrational characteristics, followed by meticulous experimental protocols and a guide to spectral interpretation.

Molecular Structure and Expected Vibrational Modes

The first step in any spectroscopic analysis is to understand the molecule's structure and predict its spectral features. 4-Sec-butoxy-3-ethoxybenzaldehyde consists of a central benzene ring substituted with an aldehyde group, an ethoxy group, and a sec-butoxy group.

Figure 1: Chemical structure of 4-Sec-butoxy-3-ethoxybenzaldehyde with key functional groups highlighted.

The primary vibrational modes expected in the FT-IR spectrum arise from these distinct groups:

  • Aldehyde Group: A very strong C=O stretching vibration and two moderate C-H stretching vibrations. The C-H stretch is often subject to Fermi resonance, resulting in a characteristic doublet.[3][4]

  • Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Ether Linkages: Strong C-O-C asymmetric and symmetric stretching vibrations. Phenyl alkyl ethers typically show two distinct, strong absorptions.[5][6][7]

  • Aliphatic Chains (Ethoxy & Sec-butoxy): C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1360 cm⁻¹.

Experimental Protocols

Instrumentation and Parameters
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹. This resolution is standard for qualitative analysis, providing a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio.

  • Number of Scans: 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Apodization: Happ-Genzel.

Protocol 1: Analysis of Liquid Sample (Neat Film)

This method is ideal if the compound is a liquid or a low-melting solid at room temperature. It is fast and avoids the use of solvents that could interfere with the spectrum.

Materials:

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates.

  • Pipette or glass rod.

  • Appropriate solvent for cleaning (e.g., methylene chloride, followed by ethanol).[8]

Procedure:

  • Background Collection: Ensure the sample compartment is empty and clean. Collect a background spectrum using the parameters specified in Section 3.1. This is a critical self-validating step to computationally subtract signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place one to two drops of the liquid 4-Sec-butoxy-3-ethoxybenzaldehyde onto the surface of one salt plate.

  • Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film. The film should appear homogenous and free of air bubbles.[8]

  • Data Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the sample spectrum.

  • Cleaning: Thoroughly clean the salt plates with a suitable solvent (e.g., dry methylene chloride) and store them in a desiccator to prevent fogging from atmospheric moisture.

Protocol 2: Analysis of Solid Sample (KBr Pellet)

This is the classic and most robust method for obtaining high-quality spectra of solid samples. The sample is dispersed in a matrix of potassium bromide, which is transparent to infrared radiation.

Materials:

  • Infrared-grade Potassium Bromide (KBr), desiccated.

  • Agate mortar and pestle.

  • Pellet-pressing die and hydraulic press.

  • Spatula.

Procedure:

  • Background Collection: Collect a background spectrum as described in Protocol 3.2, Step 1.

  • Sample Grinding: Weigh approximately 1-2 mg of the solid 4-Sec-butoxy-3-ethoxybenzaldehyde sample and place it in a clean agate mortar.[9]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar. The sample-to-KBr ratio should be between 1:100 and 1:200 to ensure the resulting peaks are not saturated (Beer's Law).[8]

  • Homogenization: Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. Incomplete grinding can cause scattering of the IR beam, leading to a sloping baseline.

  • Pellet Pressing: Transfer the powder to the pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. The resulting pellet should be clear and translucent.[9]

  • Data Acquisition: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die assembly with an appropriate solvent and ensure they are dry before the next use.

Spectral Interpretation and Data Analysis

The interpretation of an FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations.[10] The process typically starts from the higher frequency region (functional group region) and moves to the lower frequency region (fingerprint region).[1][11]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Chalcones via Aldol Condensation with 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chalcone Scaffolds in Modern Drug Discovery

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[1][2][3] The biological efficacy of chalcones is profoundly influenced by the substitution patterns on their aromatic rings.[1] The strategic introduction of various functional groups can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its pharmacological activity.

This guide focuses on the use of 4-sec-butoxy-3-ethoxybenzaldehyde as a key precursor in the synthesis of novel chalcones through the Aldol condensation reaction. The presence of the sec-butoxy and ethoxy groups on the benzaldehyde ring is anticipated to impart unique physicochemical properties to the resulting chalcone derivatives, potentially enhancing their bioavailability and therapeutic potential. We will delve into the mechanistic intricacies of the Aldol condensation, provide detailed, field-tested protocols for both base- and acid-catalyzed reactions, and discuss the critical aspects of product purification and characterization.

Understanding the Aldol Condensation: A Cornerstone of C-C Bond Formation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[4][5] It involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then undergo dehydration to yield an α,β-unsaturated carbonyl product.[4] When the reaction occurs between an aromatic aldehyde (lacking α-hydrogens), such as 4-sec-butoxy-3-ethoxybenzaldehyde, and a ketone, it is specifically referred to as a Claisen-Schmidt condensation.[6][7]

Mechanism of Action: Base-Catalyzed vs. Acid-Catalyzed Pathways

The choice between a base-catalyzed or acid-catalyzed pathway influences the reaction kinetics and, potentially, the product distribution.

Base-Catalyzed Mechanism:

In the presence of a base, a proton is abstracted from the α-carbon of the ketone (e.g., acetophenone) to form a nucleophilic enolate.[4][8] This enolate then attacks the electrophilic carbonyl carbon of the 4-sec-butoxy-3-ethoxybenzaldehyde.[4][8] The resulting alkoxide is protonated to give a β-hydroxy ketone (the aldol adduct).[8] Subsequent dehydration, often facilitated by heat, leads to the formation of the stable, conjugated chalcone.[9] The formation of the conjugated system is a significant driving force for this dehydration step.[9]

Acid-Catalyzed Mechanism:

Under acidic conditions, the carbonyl oxygen of the ketone is protonated, enhancing its electrophilicity and facilitating tautomerization to the enol form.[10] The enol then acts as the nucleophile, attacking the protonated carbonyl of the benzaldehyde.[10] Subsequent dehydration of the β-hydroxy ketone adduct yields the final α,β-unsaturated chalcone.[10]

Experimental Protocols: Synthesis of Chalcones from 4-Sec-butoxy-3-ethoxybenzaldehyde

The following protocols are designed to be robust and reproducible. However, optimization of reaction conditions (e.g., temperature, reaction time, and catalyst concentration) may be necessary for specific ketone substrates.

Physicochemical Properties of Key Reactants
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-sec-butoxy-3-ethoxybenzaldehydeC₁₃H₁₈O₃222.28Aromatic aldehyde with electron-donating alkoxy groups.
AcetophenoneC₈H₈O120.15A simple aromatic ketone with enolizable α-hydrogens.
Sodium HydroxideNaOH40.00Strong base catalyst. Corrosive.
p-Toluenesulfonic acidC₇H₈O₃S172.20Strong acid catalyst. Corrosive.

Note: Physicochemical properties for 4-sec-butoxy-3-ethoxybenzaldehyde are estimated based on structurally similar compounds like 4-butoxy-3-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzaldehyde.[11][12]

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is adapted from established methods for the synthesis of chalcones from substituted benzaldehydes.[3][13]

Materials:

  • 4-sec-butoxy-3-ethoxybenzaldehyde

  • Substituted Acetophenone (e.g., acetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) pellets

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 4-sec-butoxy-3-ethoxybenzaldehyde and 10 mmol of the acetophenone derivative in 50 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, prepare a 10% (w/v) aqueous solution of sodium hydroxide.

  • Cool the ethanolic solution of the carbonyl compounds in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. Maintain the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 200 mL of cold deionized water with stirring.

  • A precipitate of the crude chalcone should form. If no precipitate forms, acidify the solution with dilute HCl.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove excess NaOH.[13]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: It readily dissolves both the aldehyde and the ketone, creating a homogenous reaction medium.

  • NaOH as Catalyst: It is a strong base that efficiently deprotonates the acetophenone to generate the necessary enolate nucleophile.[4]

  • Low-Temperature Addition: The initial addition of the base is performed at a low temperature to control the exothermic reaction and minimize side reactions.

  • Aqueous Workup: Pouring the reaction mixture into water precipitates the organic chalcone product, which is typically insoluble in water, facilitating its isolation.

Protocol 2: Acid-Catalyzed Claisen-Schmidt Condensation

This protocol provides an alternative to the base-catalyzed method and is based on procedures used for similar substrates.[10][14]

Materials:

  • 4-sec-butoxy-3-ethoxybenzaldehyde

  • Substituted Acetophenone (e.g., acetophenone)

  • Methanol

  • p-Toluenesulfonic acid (p-TsOH)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine 3 mmol of 4-sec-butoxy-3-ethoxybenzaldehyde, 3 mmol of the corresponding acetophenone, and 20 mL of methanol.[10]

  • Add 5 mL of a 10% aqueous solution of p-toluenesulfonic acid (w/v) as the catalyst.[10]

  • Stir the reaction mixture at room temperature for 24-48 hours, shielding it from light.[10] Monitor the reaction progress using TLC.

  • After the reaction is complete, wash the mixture with 60 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.[10]

  • Extract the product with ethyl acetate (3 x 20 mL).[10]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[10]

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude chalcone.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Methanol as Solvent: A polar protic solvent that is suitable for acid-catalyzed reactions.

  • p-TsOH as Catalyst: A strong organic acid that effectively protonates the carbonyl group, facilitating enol formation.

  • Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst, preventing potential degradation of the product during workup and purification.[10]

  • Extraction with Ethyl Acetate: Ethyl acetate is a common solvent for extracting organic products from aqueous mixtures due to its polarity and volatility.

Product Characterization: A Multi-faceted Approach

The structure and purity of the synthesized chalcones should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR The olefinic protons (Hα and Hβ) of the α,β-unsaturated ketone system are typically observed as doublets in the range of 7.0-8.0 ppm.[15] The coupling constant (J-value) between these protons is indicative of the stereochemistry (typically trans). Signals corresponding to the aromatic protons and the alkoxy groups will also be present.
¹³C NMR The carbonyl carbon of the α,β-unsaturated ketone will appear in the downfield region of the spectrum. Resonances for the aromatic and olefinic carbons will also be observed.
FTIR A strong absorption band corresponding to the C=O stretching of the conjugated ketone is expected in the region of 1630-1680 cm⁻¹.[16]
UV-Vis Chalcones exhibit strong UV absorption due to their extended π-conjugation. An intense band characteristic of a π→π* transition is typically observed.[1][16]

Visualizing the Workflow and Mechanisms

Base-Catalyzed Aldol Condensation Workflow

Base-Catalyzed Aldol Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants Dissolve Aldehyde & Ketone in Ethanol addition Slowly add NaOH solution to reactants at 0-5°C reactants->addition catalyst Prepare 10% NaOH Solution catalyst->addition stir Stir at Room Temperature (4-6 hours) addition->stir precipitate Pour into Cold Water stir->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Spectroscopic Analysis (NMR, IR, etc.) recrystallize->characterize

Caption: Workflow for Base-Catalyzed Chalcone Synthesis.

Mechanism of Base-Catalyzed Aldol Condensation

Mechanism of Base-Catalyzed Aldol Condensation node1 1. Enolate Formation: Ketone + OH⁻ ⇌ Enolate + H₂O node2 2. Nucleophilic Attack: Enolate + Aldehyde → Alkoxide Intermediate node1->node2 Nucleophilic Addition node3 3. Protonation: Alkoxide + H₂O → β-Hydroxy Ketone (Aldol Adduct) + OH⁻ node2->node3 Proton Transfer node4 4. Dehydration: β-Hydroxy Ketone → Chalcone + H₂O node3->node4 Elimination (E1cB)

Caption: Key steps in the base-catalyzed aldol mechanism.

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the synthesis of novel chalcones derived from 4-sec-butoxy-3-ethoxybenzaldehyde. The versatility of the Aldol condensation, coupled with the potential for diverse substitutions on the ketone partner, opens up a vast chemical space for the generation of new molecular entities. These compounds can then be screened for various biological activities, contributing to the development of new therapeutic agents. The careful characterization of these novel chalcones is paramount to establishing structure-activity relationships and guiding future drug design efforts.

References

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 17, 241-246.
  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with substituted acetophenone. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2021, May). A Study on the Synthesis, Characterisation of Chalcone moiety. 8(5). Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chalcones functionalized with methoxy groups (-OCH3): Preparation, characterization and spectroscopic studies. (n.d.). Retrieved from [Link]

  • Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to Aldol Condensation. Retrieved from [Link]

  • International Journal of Pharmacy. (n.d.). synthesis, characterization and biological evaluation of some new chalcones. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.1.4 Aldol Condensation. Retrieved from [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography for the Chiral Resolution of 4-Sec-butoxy-3-ethoxybenzaldehyde Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the chiral resolution of 4-sec-butoxy-3-ethoxybenzaldehyde enantiomers, a critical process in the development of stereoisomerically pure pharmaceuticals. Due to the often-differing pharmacological and toxicological profiles of enantiomers, their separation and analysis are paramount. This application note details a robust and efficient method for the analytical and semi-preparative separation of (R)- and (S)-4-sec-butoxy-3-ethoxybenzaldehyde using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained to provide researchers with a foundational understanding for adapting this method to their specific needs.

Introduction: The Imperative of Chirality in Drug Development

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of utmost importance in pharmacology. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant variations in their therapeutic effects, metabolic pathways, and toxicity profiles. Consequently, regulatory agencies worldwide increasingly demand the development of single-enantiomer drugs.

4-sec-butoxy-3-ethoxybenzaldehyde is a substituted aromatic aldehyde whose core structure is found in numerous biologically active compounds.[1][2] The presence of a chiral center at the sec-butoxy group necessitates a reliable method for the separation and quantification of its enantiomers to support drug discovery and development programs.[3] This guide provides a detailed protocol for the chiral resolution of its enantiomers using HPLC, a widely adopted, versatile, and scalable technique for this purpose.[4][5]

The Rationale for Method Selection: Why Chiral HPLC?

Several methods exist for the resolution of enantiomers, including diastereomeric crystallization, enzymatic resolution, and chiral chromatography.[6] For the specific case of 4-sec-butoxy-3-ethoxybenzaldehyde, chiral HPLC with a polysaccharide-based CSP is the recommended approach for the following reasons:

  • Versatility and Broad Applicability: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with aromatic moieties.[7][8] The presence of ether linkages and an aromatic ring in 4-sec-butoxy-3-ethoxybenzaldehyde makes it an excellent candidate for resolution on these phases.

  • Direct Analysis: Chiral HPLC allows for the direct separation of enantiomers without the need for derivatization, which can introduce additional chiral centers and complicate analysis.

  • High Efficiency and Resolution: Modern CSPs offer high theoretical plate counts, leading to excellent resolution of enantiomeric peaks, which is crucial for accurate quantification of enantiomeric excess (e.e.).

  • Scalability: A method developed on an analytical scale can often be scaled up to a semi-preparative or preparative scale to isolate gram quantities of the desired enantiomer for further studies.[8]

  • Robustness and Reproducibility: Well-developed HPLC methods are known for their robustness and reproducibility, essential qualities in a regulated drug development environment.

The selection of a specific polysaccharide-based CSP is guided by the analyte's structure. The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide backbone.[4] The ether oxygens and the aromatic ring of 4-sec-butoxy-3-ethoxybenzaldehyde are expected to play a key role in these interactions.

Experimental Workflow for Chiral Resolution

The overall workflow for the chiral resolution of 4-sec-butoxy-3-ethoxybenzaldehyde is depicted in the following diagram:

Chiral_Resolution_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis & Isolation Sample Racemic 4-sec-butoxy- 3-ethoxybenzaldehyde Dissolution Dissolve in Mobile Phase (e.g., Hexane/IPA) Sample->Dissolution Filtration Filter through 0.45 µm PTFE Syringe Filter Dissolution->Filtration Injection Inject onto Chiral Column (e.g., Cellulose-based CSP) Filtration->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Calculate Retention Times, Resolution, and e.e. Chromatogram->Quantification Isolation Scale-up for Semi-preparative Isolation (Optional) Quantification->Isolation

Caption: Workflow for the chiral resolution of 4-sec-butoxy-3-ethoxybenzaldehyde.

Detailed Experimental Protocols

Materials and Reagents
  • Racemic 4-sec-butoxy-3-ethoxybenzaldehyde: (CAS: 915907-98-1)[9][10]

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Chiral Stationary Phase: A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.[7]

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

Analytical Method Development

The goal of analytical method development is to achieve baseline separation of the two enantiomers (Resolution > 1.5) in a reasonable runtime.

Protocol:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening:

    • Start with a mobile phase of 90:10 (v/v) n-Hexane/IPA.

    • If resolution is insufficient, systematically vary the IPA concentration (e.g., 5%, 15%, 20%). A lower percentage of the alcohol modifier generally leads to stronger retention and often better resolution.[8]

    • Screen other alcohol modifiers like ethanol in place of IPA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (based on the benzaldehyde chromophore).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL in the mobile phase.

Semi-Preparative Scale-Up for Enantiomer Isolation

Once an optimal analytical method is established, it can be scaled up to isolate the individual enantiomers.

Protocol:

  • Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 20 mm, 10 µm.

  • Mobile Phase: Use the optimized mobile phase from the analytical method.

  • Flow Rate Calculation: Adjust the flow rate to maintain the same linear velocity as the analytical method. The following equation can be used: Flow Rate (prep) = Flow Rate (analyt) x [ID (prep) / ID (analyt)]² Where ID is the internal diameter of the column.

  • Injection Volume and Sample Concentration: Increase the injection volume and sample concentration to maximize throughput without overloading the column. This will require empirical determination.

  • Fraction Collection: Collect the eluting enantiomer peaks in separate fractions.

  • Purity Analysis: Analyze the collected fractions using the analytical method to determine the enantiomeric excess of each isolated enantiomer.

Expected Results and Data Presentation

The following table summarizes the expected chromatographic parameters from the analytical method development.

Mobile Phase (n-Hexane/IPA, v/v)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
95:512.514.82.1
90:108.29.51.8
85:156.16.91.4

Note: These are hypothetical data based on typical behavior for this class of compounds on a polysaccharide-based CSP. Actual results may vary.

A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 4-sec-butoxy-3-ethoxybenzaldehyde. The enantiomeric excess (e.e.) can be calculated using the peak areas of the two enantiomers:

e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-hexane to alcohol modifier. Try a different alcohol (e.g., ethanol).
Incorrect chiral stationary phase.Screen other types of CSPs (e.g., amylose-based).
Peak Tailing Column overload.Reduce sample concentration or injection volume.
Secondary interactions with the stationary phase.Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine), though this should be done with caution as it can affect column longevity.
Irreproducible Retention Times Fluctuation in mobile phase composition.Ensure proper mobile phase mixing and degassing.
Temperature variations.Use a column oven to maintain a constant temperature.

Conclusion

The chiral resolution of 4-sec-butoxy-3-ethoxybenzaldehyde is a crucial step in its development as a potential pharmaceutical agent. The use of chiral HPLC with a polysaccharide-based stationary phase offers a robust, efficient, and scalable method for the separation and quantification of its enantiomers. The detailed protocols and rationale provided in this application note serve as a comprehensive guide for researchers in this field. By understanding the principles behind the separation, scientists can effectively develop and optimize chiral resolution methods for this and other related molecules, thereby advancing the development of safer and more effective single-enantiomer drugs.

References

  • Dräger, G., et al. (2007). Benzaldehyde lyase from Pseudomonas fluorescens in a continuously operated membrane reactor. Biotechnology and Bioengineering, 96(5), 835-843. Available at: [Link]

  • Gasparrini, F., et al. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(7), 814-837. Available at: [Link]

  • Marshall, W. D., & Croteau, R. (1994). Addition of chiral and achiral allyltrichlorostannanes to chiral±-alkoxy aldehydes. Tetrahedron Letters, 35(1), 121-124. Available at: [Link]

  • Zhao, Q., et al. (2018). Enzymatic Cross-Benzoin-Type Condensation of Aliphatic Aldehydes: Enantioselective Synthesis of 1-Alkyl-1-hydroxypropan-2-ones and 1-Alkyl-1-hydroxybutan-2-ones. Advanced Synthesis & Catalysis, 360(21), 4132-4141. Available at: [Link]

  • Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1981). Chiral high-pressure liquid chromatographic stationary phases. 3. General resolution of arylalkylcarbinols. The Journal of Organic Chemistry, 46(15), 3135-3141. Available at: [Link]

  • Faber, K. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 8633-8648. Available at: [Link]

  • Glorius, F., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15(1), 1-12. Available at: [Link]

  • Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6023. Available at: [Link]

  • Skarżewski, J., et al. (2021). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. The Journal of Organic Chemistry, 86(13), 8967-8977. Available at: [Link]

  • van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2266-2270. Available at: [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1684. Available at: [Link]

  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • American Chemical Society. (n.d.). Organic Letters Current Issue. ACS Publications. Available at: [Link]

  • Mezzenga, R., et al. (2021). Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. ETH Zurich Research Collection. Available at: [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Guide to the HPLC Separation of 4-Sec-butoxy-3-ethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This technical guide provides a detailed framework and robust protocols for the chromatographic separation of isomers of 4-Sec-butoxy-3-ethoxybenzaldehyde. The presence of a chiral center in the sec-butoxy group necessitates the separation of its (R) and (S) enantiomers, a critical step in pharmaceutical development and quality control, as biological activity is often enantiomer-specific[1]. Furthermore, potential positional isomers arising from synthesis require distinct analytical methods for resolution. This document presents two dedicated protocols: Part 1 details a reversed-phase HPLC (RP-HPLC) method for the robust separation of positional isomers, and Part 2 provides an in-depth strategy for the enantioselective separation of chiral isomers using normal-phase HPLC with a Chiral Stationary Phase (CSP). The methodologies are designed for researchers, analytical chemists, and drug development professionals, emphasizing the scientific rationale behind parameter selection to ensure method robustness and transferability.

Introduction: The Analytical Challenge of Isomeric Purity

4-Sec-butoxy-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative whose structural complexity presents a significant analytical challenge. Like its analogue 3-ethoxy-4-methoxybenzaldehyde, which serves as an intermediate in pharmaceutical synthesis[2], its utility is intrinsically linked to its purity. The molecule's structure contains two primary sources of isomerism:

  • Positional Isomers: Variations in the substitution pattern on the benzene ring can lead to different structural isomers.

  • Enantiomers: The sec-butoxy group contains a stereocenter, resulting in two non-superimposable mirror-image isomers: (R)-4-sec-butoxy-3-ethoxybenzaldehyde and (S)-4-sec-butoxy-3-ethoxybenzaldehyde.

Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by conventional chromatographic techniques[3]. Their separation requires a chiral environment, most effectively provided by a Chiral Stationary Phase (CSP) in HPLC[4]. This guide provides validated starting points for tackling both analytical challenges, ensuring the accurate assessment of isomeric purity.

Part 1: Achiral Separation of Positional Isomers via RP-HPLC

Principle of Separation

The separation of positional isomers is readily achieved using reversed-phase HPLC, where the primary retention mechanism is hydrophobic interaction between the analyte and the non-polar stationary phase[5]. While standard C18 columns are often sufficient, stationary phases incorporating phenyl ligands can offer enhanced selectivity for aromatic positional isomers. This enhanced selectivity arises from π–π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase, providing an additional retention mechanism beyond simple hydrophobicity[6].

Materials and Instrumentation
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Column Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Alternate Column Phenomenex Luna® Phenyl-Hexyl (150 x 4.6 mm, 5 µm) for alternate selectivity
Mobile Phase A HPLC Grade Water with 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile (ACN) with 0.1% Formic Acid
Sample Diluent Acetonitrile/Water (50:50, v/v)
Detection UV at 254 nm[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Experimental Protocol: Positional Isomer Analysis
  • Standard Preparation:

    • Prepare a stock solution of the isomer mixture at 1.0 mg/mL in the sample diluent.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the sample diluent.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.

  • HPLC System Setup and Equilibration:

    • Install the C18 or Phenyl-Hexyl column and set the column oven temperature to 30 °C.

    • Purge the system with the mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 60% A / 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the prepared standard and sample solutions.

    • Execute the following gradient elution program:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.06040
15.02080
15.16040
20.06040
System Suitability and Causality
  • Rationale for Gradient: A gradient elution is employed to ensure that isomers with potentially different polarities are eluted as sharp peaks within a reasonable timeframe. The run starts with a higher aqueous content to retain the compounds and gradually increases the organic content to elute them based on their hydrophobicity[8].

  • System Suitability Test (SST): Before sample analysis, inject a standard mixture five times. The system is deemed ready if the following criteria are met:

    • Resolution (Rs): The resolution between adjacent isomer peaks should be ≥ 1.5 for baseline separation[9].

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

    • Repeatability (%RSD): The relative standard deviation for peak area and retention time should be ≤ 2.0%.

Part 2: Enantioselective Separation via Chiral HPLC

Principle of Chiral Recognition

Enantiomers can only be distinguished in a chiral environment. A Chiral Stationary Phase (CSP) provides this environment by creating transient, diastereomeric complexes with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of compounds[10]. The different stabilities of these diastereomeric complexes lead to differential retention times, enabling their separation[1][4]. Normal phase chromatography, using non-polar mobile phases like hexane and an alcohol modifier, is often the preferred mode for these CSPs as it typically enhances the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral recognition[11].

Workflow for Chiral Method Development

Developing a robust chiral separation requires a systematic approach. The following workflow outlines the logical steps from initial screening to a final, optimized method.

G cluster_start Phase 1: Preparation cluster_screening Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization A Define Goal: Separate (R) and (S) enantiomers B Prepare 1 mg/mL Racemic Standard in Hexane/IPA (90:10) A->B C Screen Polysaccharide CSPs (e.g., Chiralpak® AD-H, OD-H) B->C D Test Isocratic Mobile Phases 1. Hexane/Isopropanol (IPA) 2. Hexane/Ethanol (EtOH) C->D E Evaluate Resolution (Rs) & Retention Factor (k') D->E F Is Rs > 1.5? E->F F->C No (Select different CSP or mobile phase system) G Optimize Mobile Phase Ratio (e.g., adjust % IPA) F->G Yes H Final Validated Method G->H

Caption: Logical workflow for chiral HPLC method development.

Materials and Instrumentation
ComponentSpecification
HPLC System Isocratic or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Chiral Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase HPLC Grade n-Hexane and Isopropanol (IPA)
Sample Diluent n-Hexane/Isopropanol (90:10, v/v)
Detection UV at 230 nm
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Optimized Protocol: Enantiomeric Separation

This protocol represents a validated starting point based on the successful separation of similar chiral molecules on polysaccharide CSPs[1].

  • Standard Preparation:

    • Prepare a stock solution of the racemic 4-Sec-butoxy-3-ethoxybenzaldehyde at 1.0 mg/mL in the sample diluent.

    • Further dilute to a working concentration of 100 µg/mL.

    • Causality: The sample must be fully dissolved in a solvent miscible with the mobile phase to ensure good peak shape. The initial mobile phase composition is an excellent choice for a diluent[12].

  • Sample Preparation:

    • Prepare the unknown sample to a similar concentration (100 µg/mL) using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter (preferably PTFE for organic solvents).

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak® AD-H column.

    • Crucial: Ensure the entire HPLC system is thoroughly flushed with an intermediate solvent like pure isopropanol before introducing the hexane-based mobile phase to prevent buffer precipitation from previous reversed-phase use.

    • Equilibrate the column with the mobile phase (n-Hexane/Isopropanol, 90:10 v/v ) for at least 45-60 minutes at 1.0 mL/min until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the column temperature to 25 °C and the detection wavelength to 230 nm.

    • Inject the racemic standard to confirm the separation and identify the retention times of the two enantiomers.

    • Inject the prepared samples for analysis.

Method Optimization and Rationale
  • Choice of CSP: Polysaccharide-based CSPs like Chiralpak® AD-H have helical polymer grooves that act as chiral recognition sites. They are known for their broad applicability and high success rates in separating enantiomers[10].

  • Mobile Phase Composition:

    • n-Hexane: The non-polar main solvent that encourages interaction between the polar analyte and the polar CSP.

    • Isopropanol (IPA): The polar modifier. Increasing the percentage of IPA will decrease retention times for both enantiomers by competing for interaction sites on the CSP. The key to optimization is finding the lowest percentage of IPA that provides good resolution (Rs > 1.5) in an acceptable run time.

  • Troubleshooting: If resolution is poor, first try reducing the percentage of IPA (e.g., to 95:5 Hexane/IPA). If peaks are too broad or retention is too long, increase the IPA percentage (e.g., to 85:15). If separation is still not achieved, screening a different CSP (e.g., a cellulose-based column like Chiralcel® OD-H) is the next logical step.

Conclusion

The successful analysis of 4-Sec-butoxy-3-ethoxybenzaldehyde requires a dual-methodology approach to address both positional and chiral isomerism. The protocols provided in this guide offer robust and scientifically grounded starting points for achieving this. For positional isomers, a standard gradient RP-HPLC method on a C18 or Phenyl-Hexyl column provides reliable separation. For the more complex challenge of enantiomer separation, a systematic screening approach using normal-phase chromatography on a polysaccharide-based chiral stationary phase is highly effective. By understanding the chemical principles behind each parameter, analytical scientists can readily adopt, optimize, and validate these methods for routine quality control and advanced research applications.

References

  • Analytical Methods - RSC Publishing. (n.d.). pubs.rsc.org. Retrieved January 28, 2026, from [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents. (n.d.). patents.google.com.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.). patents.google.com.
  • (PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism - ResearchGate. (n.d.). . Retrieved January 28, 2026, from [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved January 28, 2026, from [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • How to separate isomers by Normal phase HPLC? - ResearchGate. (n.d.). . Retrieved January 28, 2026, from [Link]

  • What are the various ways of Chiral Separation by using HPLC? - YouTube. (2022). . Retrieved January 28, 2026, from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). . Retrieved January 28, 2026, from [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. (2018). . Retrieved January 28, 2026, from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. (n.d.). . Retrieved January 28, 2026, from [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations - MAC-MOD Analytical. (n.d.). mac-mod.com. Retrieved January 28, 2026, from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS - MicroSolv. (n.d.). . Retrieved January 28, 2026, from [Link]

  • eL533 Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120 - Shimadzu. (2018). . Retrieved January 28, 2026, from [Link]

  • Reverse Phase HPLC Basics for LC/MS - IonSource. (n.d.). . Retrieved January 28, 2026, from [Link]

  • Normal Phase HPLC Columns - Phenomenex. (n.d.). . Retrieved January 28, 2026, from [Link]

Sources

Application Notes and Protocols for 4-Sec-butoxy-3-ethoxybenzaldehyde as a Flavor Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring New Aromatic Frontiers in Flavor Chemistry

The realm of flavor and fragrance is perpetually driven by the pursuit of novel sensory experiences. Alkoxy-substituted benzaldehydes are a cornerstone of this industry, with compounds like vanillin and ethyl vanillin being celebrated for their warm, sweet, and creamy notes.[1][2][3] This document outlines the prospective synthesis, characterization, and application of a novel aromatic aldehyde, 4-Sec-butoxy-3-ethoxybenzaldehyde , as a flavor intermediate. While not extensively documented, its unique branched alkoxy group at the C4 position suggests the potential for a complex and nuanced flavor profile, possibly introducing fruity, buttery, or green notes to the classic vanillin scaffold.

These application notes are designed for researchers, scientists, and professionals in the fields of flavor chemistry and drug development. We will provide a comprehensive guide to the synthesis of this target molecule, drawing upon established principles of organic chemistry, specifically the Williamson ether synthesis. Furthermore, we will delve into the necessary analytical protocols for its characterization and quality control, and explore its potential applications as a versatile flavor intermediate.

Chemical Profile of 4-Sec-butoxy-3-ethoxybenzaldehyde

To embark on the synthesis and application of a novel compound, a thorough understanding of its fundamental chemical properties is paramount. The following table summarizes the predicted and calculated properties of 4-Sec-butoxy-3-ethoxybenzaldehyde.

PropertyValue
IUPAC Name 4-(butan-2-yloxy)-3-ethoxybenzaldehyde
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Predicted Boiling Point ~300-320 °C
Predicted Solubility Soluble in organic solvents (ethanol, acetone); sparingly soluble in water.
Predicted Aroma Profile Complex, with potential notes of vanilla, fruit, butter, and green nuances.

Proposed Synthesis: A Modern Take on a Classic Reaction

The most logical and efficient route to 4-Sec-butoxy-3-ethoxybenzaldehyde is through the Williamson ether synthesis.[4] This reliable and well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[4] In this proposed protocol, we will utilize the readily available and commercially significant flavor compound, 3-ethoxy-4-hydroxybenzaldehyde (ethyl protocatechualdehyde or ethyl vanillin), as our starting material.[5][6]

The phenolic hydroxyl group of ethyl vanillin will be deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile will then attack the electrophilic carbon of 2-bromobutane, displacing the bromide ion and forming the desired ether linkage.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl_Vanillin 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) Reaction_Vessel Reaction Mixture (Reflux, 6-8 hours) Ethyl_Vanillin->Reaction_Vessel Base Potassium Carbonate (K₂CO₃) Base->Reaction_Vessel Solvent Acetone Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Alkyl_Halide 2-Bromobutane Alkyl_Halide->Reaction_Vessel Evaporation Rotary Evaporation Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product 4-Sec-butoxy-3-ethoxybenzaldehyde Purification->Final_Product Characterization NMR, IR, MS Analysis Final_Product->Characterization

Caption: Workflow for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Detailed Synthesis Protocol

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (1 equivalent)

  • 2-Bromobutane (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxy-4-hydroxybenzaldehyde (1 eq.) and anhydrous potassium carbonate (2 eq.) in anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-Sec-butoxy-3-ethoxybenzaldehyde.

Characterization and Quality Control: Ensuring Purity and Identity

The successful synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde must be confirmed through rigorous analytical techniques. The following table outlines the predicted spectral data for the target molecule.

Analytical TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃) Aldehyde Proton: ~9.8 ppm (s, 1H).Aromatic Protons: ~7.4 ppm (d, 1H), ~7.3 ppm (s, 1H), ~6.9 ppm (d, 1H).Sec-butoxy Group: ~4.4 ppm (m, 1H, -OCH-), ~1.7 ppm (m, 2H, -CH₂-), ~1.3 ppm (d, 3H, -CH₃), ~0.9 ppm (t, 3H, -CH₃).Ethoxy Group: ~4.1 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) Carbonyl Carbon: ~191 ppm.Aromatic Carbons: ~155 ppm, ~150 ppm, ~130 ppm, ~126 ppm, ~112 ppm, ~111 ppm.Sec-butoxy Group: ~75 ppm (-OCH-), ~29 ppm (-CH₂-), ~19 ppm (-CH₃), ~10 ppm (-CH₃).Ethoxy Group: ~64 ppm (-OCH₂-), ~15 ppm (-CH₃).
FT-IR (neat) C=O stretch (aldehyde): ~1685 cm⁻¹.C-O stretch (ether): ~1260 cm⁻¹ and ~1140 cm⁻¹.C-H stretch (aromatic): ~3050 cm⁻¹.C-H stretch (aliphatic): ~2960-2850 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 222.

Applications as a Flavor Intermediate

The introduction of a sec-butoxy group is anticipated to modulate the flavor profile of the parent ethyl vanillin molecule in several ways:

  • Enhanced Complexity: The branched alkyl chain could introduce fruity or buttery notes, adding a layer of complexity to the classic vanilla aroma.

  • Modified Volatility: The increased molecular weight and branching may lead to a lower volatility, potentially increasing its substantivity and longevity in food and beverage applications.

  • Precursor for Novel Flavors: 4-Sec-butoxy-3-ethoxybenzaldehyde can serve as a versatile starting material for the synthesis of other flavor compounds through reactions involving the aldehyde functional group, such as aldol condensations or reductions to the corresponding alcohol.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Sec-butoxy-3-ethoxybenzaldehyde and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]

  • Storage: Store in a cool, dry place away from light and incompatible materials.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[10]

Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system.[6][11] Ethers can be flammable and may form explosive peroxides upon prolonged exposure to air.[9][10] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The synthesis and application of 4-Sec-butoxy-3-ethoxybenzaldehyde present an exciting opportunity to expand the palette of available flavor ingredients. The protocols and data presented in these application notes provide a solid foundation for the successful preparation, characterization, and evaluation of this novel compound. Through careful experimentation and sensory analysis, the full potential of 4-Sec-butoxy-3-ethoxybenzaldehyde as a valuable flavor intermediate can be realized, paving the way for new and innovative flavor creations.

References

  • EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
  • 3-Ethoxy-4-hydroxybenzaldehyde;2-hydroxybenzaldehyde | C16H16O5 | CID 18004414. (URL: [Link])

  • 3-Ethoxy-4-hydroxybenzaldehyde - ChemBK. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
  • Ethers | Health & Safety | Health and Safety Department. (URL: [Link])

  • Aldehydes and Ketals - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])

  • ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm - ResearchGate. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde 1. Identification Product name - metasci. (URL: [Link])

  • Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Flavouring Group Evaluation 52 (FGE.52): Consideration of hydroxy‐ and alkoxy‐substituted benzyl derivative - EFSA Journal. (URL: [Link])

  • Safety - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Aldehydes: What We Should Know About Them - ResearchGate. (URL: [Link])

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • An Aroma Chemical Profile: Benzaldehyde. (URL: [Link])

  • benzaldehyde artificial bitter almond oil - The Good Scents Company. (URL: [Link])

  • SAFETY DATA SHEET - The John D. Walsh Company. (URL: [Link])

  • Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Solved In the experiment described, an ether is formed | Chegg.com. (URL: [Link])

  • 3-Ethoxy-4-hydroxybenzaldehyde;2-methylpropanoate | C13H17O5- | CID 3025943. (URL: [Link])

  • Scientific opinion on flavouring group evaluation 414 (FGE.414): 2‐hydroxy‐4‐methoxybenzaldehyde - - 2021 - EFSA Journal. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of specialized aromatic ethers. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and refine your approach for maximum success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to 4-Sec-butoxy-3-ethoxybenzaldehyde?

The most prevalent and industrially scalable method for synthesizing 4-Sec-butoxy-3-ethoxybenzaldehyde is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the starting materials are 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and a sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane). The reaction is typically carried out in the presence of a base.

Q2: What is the core mechanism of the Williamson ether synthesis, and what are its primary challenges in this specific synthesis?

The Williamson ether synthesis proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism .[1] First, a base deprotonates the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the sec-butyl halide, displacing the halide and forming the ether bond.[1]

The primary challenge arises from the use of a secondary alkyl halide (sec-butyl halide). The strong base required for the reaction can also act as a nucleophile or, more problematically, promote a competing E2 (bimolecular elimination) reaction .[2] In the E2 pathway, the base abstracts a proton from a carbon adjacent to the carbon bearing the halide, leading to the formation of an alkene (butene) as a major byproduct and significantly reducing the yield of the desired ether.[2]

Troubleshooting Guide: Overcoming Low Yields

Low yields are the most common frustration in this synthesis. The following Q&A guide provides a systematic approach to identifying and resolving the root causes.

Q1: My yield of 4-Sec-butoxy-3-ethoxybenzaldehyde is consistently below 50%. What are the most likely causes?

Low yields are almost always traceable to one of four areas: suboptimal base/alkoxide formation, competition from the E2 elimination side reaction, reagent and solvent purity, or inefficient reaction conditions.

  • Issue A: Inefficient Phenoxide Formation The reaction cannot proceed without the formation of the phenoxide nucleophile. If the chosen base is too weak or is neutralized, the starting material will remain unreacted.

    • Solution: Use a sufficiently strong base to deprotonate the phenol (pKa ~7-10). Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[3] For laboratory-scale synthesis in anhydrous organic solvents, sodium hydride (NaH) is also effective, as it irreversibly deprotonates the alcohol.[1]

  • Issue B: Dominance of the E2 Elimination Side Reaction This is the most critical factor when using a secondary alkyl halide.[4] Strong, sterically hindered bases favor elimination. Furthermore, high temperatures significantly accelerate the rate of elimination, often more than substitution.

    • Solution:

      • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Start reactions at a lower temperature (e.g., 40-50°C) and monitor by TLC, only increasing the temperature if the reaction is stalled.[5]

      • Choice of Base & Solvent: Avoid strongly hindered bases. The choice of solvent is also critical. Polar aprotic solvents like DMF or acetonitrile generally favor the S(_N)2 reaction.[2] An advanced and highly effective method is to use a phase-transfer catalyst, which allows the reaction to proceed in a biphasic system (e.g., water and an organic solvent) under milder conditions, often suppressing elimination.[3]

  • Issue C: Reagent and Solvent Purity The Williamson ether synthesis is highly sensitive to moisture, especially when using reactive bases like sodium hydride.[5] Water will consume the base and can hydrolyze the alkyl halide. Impurities in the starting materials can also introduce side reactions.

    • Solution:

      • Anhydrous Conditions: When using organic solvents like DMF or THF, ensure they are thoroughly dried. All glassware should be oven or flame-dried before use.[5]

      • Reagent Quality: Use freshly purified 3-ethoxy-4-hydroxybenzaldehyde and distill the sec-butyl halide if its purity is questionable. Ensure solid bases like K₂CO₃ are dry.

Q2: How can I definitively determine if E2 elimination is the primary cause of my low yield?

The formation of butene isomers (1-butene, cis-2-butene, trans-2-butene) is the hallmark of the E2 side reaction. These are volatile gases and may be difficult to capture, but their presence can be inferred. A key diagnostic technique is to analyze the crude reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS). You will likely observe unreacted starting material and the desired product, but the mass balance will be off, which points to the loss of volatile byproducts.

Q3: Is there a superior, high-yield protocol I can adopt to minimize these issues from the outset?

Yes. Modern variations of the Williamson synthesis using Phase-Transfer Catalysis (PTC) are exceptionally effective for this type of transformation. A phase-transfer catalyst (like a quaternary ammonium salt) carries the phenoxide from the aqueous phase (where it is formed with a base like NaOH or K₂CO₃) into an organic phase to react with the alkyl halide. This method avoids the need for harsh, anhydrous conditions and can provide excellent yields. A patented method for a similar molecule, 3-ethoxy-4-methoxybenzaldehyde, achieves yields of over 95% using this approach.[3]

Visualizing the Reaction Pathways

The balance between the desired S(_N)2 pathway and the yield-destroying E2 pathway is central to optimizing this synthesis.

G start Reactants: 3-Ethoxy-4-phenoxide + 2-Bromobutane sn2_path SN2 Attack (Desired Pathway) start->sn2_path Favored by: Polar Aprotic Solvents Lower Temperatures e2_path E2 Elimination (Side Reaction) start->e2_path Favored by: Strong/Hindered Bases Higher Temperatures product Product: 4-Sec-butoxy-3-ethoxybenzaldehyde sn2_path->product byproduct Byproduct: Butene Isomers e2_path->byproduct

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Here we provide two protocols: a standard approach that often suffers from lower yields, and a recommended high-yield method using phase-transfer catalysis adapted from best practices.[3]

Protocol 1: Standard Williamson Synthesis in Organic Solvent

This protocol uses common laboratory reagents but is susceptible to the E2 side reaction, often resulting in moderate yields.

Step-by-Step Methodology:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol).

  • Add anhydrous acetone or DMF (100 mL).

  • Add finely ground anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 eq).

  • Add 2-bromobutane (9.9 g, 72.2 mmol, 1.2 eq).

  • Heat the mixture to a gentle reflux (for acetone, ~56°C; for DMF, maintain at 60°C) and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted starting material, followed by brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which may require column chromatography for purification.

Protocol 2: High-Yield Phase-Transfer Catalysis (PTC) Method (Recommended)

This optimized protocol utilizes a phase-transfer catalyst to achieve high yields under mild, environmentally friendly conditions.[3]

Step-by-Step Methodology:

  • To a 500 mL round-bottom flask, add potassium carbonate (25.0 g, 181 mmol) to water (150 mL) and stir until dissolved.

  • Add 3-ethoxy-4-hydroxybenzaldehyde (25.0 g, 150 mmol).

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (4.8 g, 15.0 mmol, 0.1 eq).

  • Add 2-bromobutane (24.7 g, 180 mmol, 1.2 eq).

  • Stir the biphasic mixture vigorously at room temperature (25°C) for 4-6 hours. The product will often precipitate as a solid.

  • Monitor the reaction by TLC (dissolve a small aliquot in ethyl acetate for spotting).

  • Upon completion, collect the solid product by suction filtration.

  • Wash the solid with cold water (3 x 50 mL) to remove inorganic salts and the catalyst.

  • Dry the solid under vacuum to obtain a high-purity product. Purity can be checked by HPLC, and is often >99%.[3]

Data Summary and Comparison

The choice of protocol has a significant impact on yield, purity, and operational complexity.

ParameterProtocol 1: Standard WilliamsonProtocol 2: PTC Method
Typical Yield 40-65%>90%[3]
Solvent Anhydrous Acetone/DMFWater
Base K₂CO₃K₂CO₃ or NaOH
Temperature 60°C to Reflux25°C (Room Temp)
Reaction Time 8-12 hours4-6 hours
Workup Liquid-liquid extraction, ChromatographySimple filtration
Key Advantage Uses common organic solventsHigh yield, mild conditions, simple workup, greener
Key Disadvantage Lower yield due to E2, requires anhydrous conditionsRequires vigorous stirring for phase mixing

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

G start Problem: Low Yield check_sm Check Purity of Starting Materials (3-ethoxy-4-hydroxybenzaldehyde, 2-bromobutane) start->check_sm sm_ok Purity OK check_sm->sm_ok Test: TLC/NMR sm_bad Impure: Purify/Replace check_sm->sm_bad Test: TLC/NMR check_cond Review Reaction Conditions sm_ok->check_cond temp_high Is Temperature > 60°C? check_cond->temp_high temp_ok No temp_high->temp_ok temp_bad Yes: Lower Temp to Reduce E2 temp_high->temp_bad check_base Review Base and Moisture Control (Anhydrous conditions observed?) temp_ok->check_base base_ok Conditions Dry check_base->base_ok base_bad Moisture Present: Dry Solvents/Reagents check_base->base_bad optimize Consider Switching to PTC Protocol (Protocol 2) for Best Results base_ok->optimize

Caption: A logical workflow for troubleshooting low yields.

References

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

  • 3-Butoxy-4-methoxybenzaldehyde | C12H16O3. PubChem, National Institutes of Health. [Link]

  • 4-Butoxy-3-methoxybenzaldehyde | C12H16O3. PubChem, National Institutes of Health. [Link]

  • Benzaldehyde, 4-ethoxy-3-hydroxy- Organic Syntheses Procedure. [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Formylation process for producing aldehydes.
  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Chem-Station International Edition. [Link]

Sources

Technical Support Center: Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. The primary and most efficient route to this molecule is the Williamson ether synthesis, starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and a suitable sec-butylating agent, such as 2-bromobutane.

While the reaction appears straightforward, the use of a secondary alkyl halide introduces specific challenges, primarily competing side reactions that can significantly impact yield and purity. This guide provides in-depth, experience-based troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges effectively.

Primary Synthetic Pathway: Williamson Ether Synthesis

The desired transformation is an SN2 reaction where the phenoxide ion of ethyl vanillin attacks the electrophilic carbon of 2-bromobutane, displacing the bromide and forming the sec-butoxy ether linkage.

SN2_Pathway cluster_activation Step 1: Deprotonation cluster_substitution Step 2: SN2 Attack EthylVanillin 3-Ethoxy-4-hydroxybenzaldehyde Phenoxide Potassium Ethyl Vanillinate (Phenoxide Intermediate) EthylVanillin->Phenoxide + K₂CO₃ - KHCO₃ Base Base (e.g., K₂CO₃) SecButylBromide 2-Bromobutane Product 4-Sec-butoxy-3-ethoxybenzaldehyde SecButylBromide->Product Phenoxide->Product Sɴ2 Salt KBr

Caption: Desired SN2 pathway for the synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Question 1: My reaction yield is significantly lower than expected, and I notice a faint, gasoline-like odor. What is happening?

Answer: This is the most classic side reaction in this synthesis and is almost certainly due to a competing bimolecular elimination (E2) reaction .[1][2][3]

  • Causality: 2-Bromobutane is a secondary alkyl halide. When a strong base is used, it can act as a nucleophile (leading to the desired SN2 product) or as a base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine.[3][4] This E2 pathway produces a mixture of gaseous butene isomers (but-1-ene, cis-but-2-ene, and trans-but-2-ene), which accounts for the low mass balance and potential odor. The stability of the resulting alkene often favors elimination, with the more substituted but-2-ene (Zaitsev's product) typically being the major elimination product.[5]

  • Visualizing the Competition:

SN2_vs_E2 Reactants Phenoxide + 2-Bromobutane SN2_Path Sɴ2 Pathway (Nucleophilic Attack) Reactants->SN2_Path E2_Path E2 Pathway (Proton Abstraction) Reactants->E2_Path SN2_Product Desired Ether Product SN2_Path->SN2_Product E2_Products Butene Isomers (Side Products) E2_Path->E2_Products

Caption: Competing SN2 (desired) and E2 (side reaction) pathways.

Troubleshooting the SN2 vs. E2 Competition
ParameterRecommendation to Favor SN2Rationale
Base Selection Use a weaker, non-hindered base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).Strong, bulky bases like potassium tert-butoxide dramatically favor E2 elimination.[5][6] Weaker bases like K₂CO₃ are sufficiently strong to deprotonate the phenol but are less effective at promoting the E2 pathway.
Temperature Maintain a moderate reaction temperature (e.g., 60-80°C).Higher temperatures provide more energy to overcome the activation barrier for all reactions, but they disproportionately favor the elimination pathway over substitution.[2]
Solvent Use a polar aprotic solvent such as DMF, DMSO, or Acetonitrile.These solvents solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic, promoting the SN2 attack. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity.
Question 2: My TLC and NMR analyses show a significant amount of unreacted ethyl vanillin, even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically a result of insufficient activation of the starting material or deactivation of the reagents.

  • Causality & Solutions:

    • Incomplete Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. Ensure you are using at least one equivalent of base. For K₂CO₃, which is dibasic, using 1.5 equivalents is a robust strategy to ensure a sufficiently basic environment.

    • Water in the Reaction: The presence of water can consume the base and protonate the phenoxide, quenching its nucleophilicity. Ensure your solvent (e.g., DMF) is anhydrous and that the starting ethyl vanillin and K₂CO₃ are thoroughly dried before use.

    • Phase Transfer Catalyst: In a heterogeneous mixture like K₂CO₃ in DMF, the reaction rate can be limited by the solubility of the base. Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically improve the reaction rate.[7] The PTC transports the carbonate or phenoxide anion into the organic phase, increasing the effective concentration of the nucleophile. A patent for a similar synthesis highlights the use of TBAB to achieve yields over 95%.[7]

    • Insufficient Alkylating Agent: While a 1:1 stoichiometry is theoretical, using a slight excess of 2-bromobutane (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion according to Le Châtelier's principle.

Question 3: I've successfully removed the starting material, but my purified product seems to be a mixture. What other side products are possible?

Answer: While E2 elimination is the primary concern, other minor side reactions can occur.

  • Causality & Identification:

    • Over-alkylation (C-Alkylation): The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at an activated carbon on the aromatic ring (C-alkylation, undesired). While O-alkylation is kinetically and thermodynamically favored under these conditions, trace amounts of C-alkylated products are possible, especially if the reaction is overheated. These would appear as new aromatic signals in the ¹H NMR spectrum.

    • Hydrolysis of Alkyl Halide: If significant water is present, 2-bromobutane can slowly hydrolyze to form 2-butanol. This is generally a minor pathway but consumes the alkylating agent.

    • Aldehyde Oxidation: During a long reaction or an oxidative workup, the aldehyde functional group can be oxidized to a carboxylic acid (4-sec-butoxy-3-ethoxybenzoic acid). This can be checked by IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by its acidic nature during extraction. Performing the reaction under an inert atmosphere (N₂ or Ar) can mitigate this.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

This protocol is designed to maximize SN2 substitution while minimizing E2 elimination.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-ethoxy-4-hydroxybenzaldehyde (10.0 g, 60.2 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (12.5 g, 90.3 mmol, 1.5 equiv.), tetrabutylammonium bromide (0.97 g, 3.0 mmol, 0.05 equiv.), and 100 mL of anhydrous DMF.

  • Reaction Initiation: Stir the suspension vigorously. Add 2-bromobutane (7.8 mL, 8.25 g, 60.2 mmol, 1.0 equiv.) via syringe.

  • Heating: Heat the reaction mixture to 70°C in an oil bath and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude product, typically a pale yellow oil or low-melting solid, can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by vacuum distillation.

Protocol 2: Product Purity Assessment
  • ¹H NMR (400 MHz, CDCl₃): Check for the disappearance of the phenolic -OH proton from the starting material (typically a broad singlet ~6.0 ppm) and the appearance of the characteristic sec-butoxy protons: a multiplet around 4.2-4.4 ppm (-OCH-), a multiplet around 1.6-1.8 ppm (-CH₂-), a triplet around 0.9-1.0 ppm (-CH₂CH₃), and a doublet around 1.3-1.4 ppm (-OCHCH₃). The ethoxy and aromatic protons should also be present in their expected regions.

  • LC-MS: A highly sensitive method to confirm the mass of the desired product (C₁₃H₁₈O₃, MW: 222.28 g/mol ) and identify any potential side products by their mass-to-charge ratio.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Master Organic Chemistry - The Williamson Ether Synthesis. [Link]

  • Chemguide - Elimination from Unsymmetric Halogenoalkanes. [Link]

  • Chemistry LibreTexts - Elimination by the E2 mechanism. [Link]

  • Wikipedia - Williamson ether synthesis. [Link]

  • Unacademy - Notes on Dehydrohalogenation Of 2-Bromobutane. [Link]

  • Kumar, R. et al. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y. et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Sec-butoxy-3-ethoxybenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this and structurally similar substituted benzaldehydes. As direct literature on this specific molecule is sparse, this guide synthesizes established principles from analogous compounds and general organic chemistry practice to provide robust, field-tested advice.

Overview: The Nature of the Challenge

4-Sec-butoxy-3-ethoxybenzaldehyde is a substituted aromatic aldehyde, a class of molecules vital as intermediates in pharmaceuticals and fragrances.[1] Its purification is often complicated by its susceptibility to oxidation, the presence of structurally similar impurities from its synthesis, and its potential sensitivity to common purification media like silica gel. This guide provides a systematic approach to identifying and resolving these challenges.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the likely contaminants. The most common synthetic route to 4-Sec-butoxy-3-ethoxybenzaldehyde is the Williamson ether synthesis, starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) and a sec-butyl halide. This reaction pathway informs the profile of expected impurities.

Table 1: Common Impurities & Their Origins

Impurity NameStructureOriginKey Removal Strategy
3-Ethoxy-4-hydroxybenzaldehydePhenolic AldehydeUnreacted starting materialAlkaline wash (e.g., aq. NaOH)
2-Butanol / 2-ButeneAlcohol / AlkeneByproducts of sec-butyl halideVolatiles; remove under vacuum
4-Sec-butoxy-3-ethoxybenzoic acidCarboxylic AcidOxidation of the aldehyde productBicarbonate wash (e.g., aq. NaHCO₃)
Unreacted sec-butyl halideAlkyl HalideUnreacted starting materialVolatile; remove under vacuum

The following diagram illustrates the primary synthetic pathway and the points at which these key impurities can arise.

G cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Purification Challenges SM1 3-Ethoxy-4-hydroxybenzaldehyde (Starting Material) Product Crude 4-Sec-butoxy-3-ethoxybenzaldehyde SM1->Product SM2 sec-Butyl Halide (Reagent) SM2->Product Impurity3 Elimination Byproducts (e.g., 2-Butene) SM2->Impurity3 Side Reaction Base Base (e.g., K₂CO₃) Base->Product PureProduct Pure Product Product->PureProduct Purification Impurity1 Unreacted SM1 Product->Impurity1 Incomplete Reaction Impurity2 Oxidation Product (Carboxylic Acid) Product->Impurity2 Air Oxidation G Start Crude Product Check1 Acidic Impurities (Phenol or Acid)? Start->Check1 Step1 Perform Acid/Base Extraction Check1->Step1 Yes Check2 Product is a Liquid? Check1->Check2 No Step1->Check2 Check3 Thermally Stable? Check2->Check3 Yes Check4 Product is a Solid? Check2->Check4 No Step2 Vacuum Distillation Check3->Step2 Yes Step3 Column Chromatography (Deactivated Silica/Alumina) Check3->Step3 No End Pure Product Step2->End Step3->End Check4->Step3 No Step4 Recrystallization Check4->Step4 Yes Step4->End

Sources

"4-Sec-butoxy-3-ethoxybenzaldehyde" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Sec-butoxy-3-ethoxybenzaldehyde

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 4-Sec-butoxy-3-ethoxybenzaldehyde (CAS No. 915907-98-1).[1] The stability and purity of this aromatic aldehyde are paramount for achieving reproducible results in complex synthetic pathways. This document provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and validated methods for stability assessment, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4-Sec-butoxy-3-ethoxybenzaldehyde?

For maximum shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3][4] To mitigate oxidation, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[5] Protection from light is also recommended, as aromatic aldehydes can be light-sensitive.[3]

Q2: How does atmospheric oxygen affect the stability of this compound?

Like many benzaldehyde derivatives, 4-Sec-butoxy-3-ethoxybenzaldehyde is susceptible to autoxidation. The aldehyde functional group (-CHO) can be oxidized by atmospheric oxygen to the corresponding carboxylic acid (-COOH), which is 4-sec-butoxy-3-ethoxybenzoic acid.[6][7][8][9] This is the most common degradation pathway and can be accelerated by exposure to light and elevated temperatures. The presence of this acidic impurity can significantly impact reaction outcomes by altering stoichiometry and pH, or by introducing a nucleophilic species.

Q3: Is the compound sensitive to moisture?

While not acutely sensitive to hydrolysis, the presence of water can facilitate the oxidation process. The mechanism of aldehyde oxidation often involves the formation of a hydrate (gem-diol) intermediate, which is then oxidized.[6][10] Therefore, maintaining dry storage conditions is a critical preventative measure.[2]

Q4: What are the visual signs of degradation?

A fresh, high-purity sample of an aromatic aldehyde should be a clear, colorless to pale yellow liquid or solid.[11] The primary visual indicators of degradation include:

  • Color Change: A significant darkening or change to a yellow or brown hue.

  • Precipitation: The formation of solid crystals, which may be the corresponding carboxylic acid, as it often has a higher melting point and lower solubility in the parent aldehyde.

  • Cloudiness: A hazy appearance can indicate the presence of moisture or insoluble impurities.[11]

Q5: What is the expected shelf-life?

When stored under the recommended ideal conditions (refrigerated, under inert gas, protected from light), the shelf-life can extend beyond two years. However, once opened and exposed to the atmosphere, the rate of degradation increases. For active experiments, it is recommended to use the material within 6-12 months of opening the container, with periodic purity checks.

Part 2: Troubleshooting Guide

This section addresses common problems encountered in the lab that may be linked to the stability of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Problem Probable Cause Recommended Action & Investigation
Reduced reaction yield or incomplete conversion of starting material. Degradation of the Aldehyde: The most likely cause is the oxidation of the aldehyde to its corresponding carboxylic acid. This reduces the molar quantity of the active starting material.1. Purity Assessment: Perform a purity analysis using HPLC or GC (See Protocol 2 below). 2. Quantification: If the carboxylic acid is detected, quantify its percentage. Adjust the stoichiometry of your reaction accordingly. 3. Purification: If the impurity level is >5%, consider purifying the aldehyde by distillation or column chromatography before use.
Formation of unexpected side products. Presence of Acidic Impurity: The 4-sec-butoxy-3-ethoxybenzoic acid impurity can act as an unintended reactant or catalyst in sensitive reactions (e.g., acid-catalyzed side reactions, acting as a nucleophile).1. Characterize Byproducts: Isolate and characterize the side products to confirm if they are related to the acidic impurity. 2. Neutralization: For non-aqueous reactions, a gentle wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) followed by drying can remove the acidic impurity. Caution: This may not be suitable for all reaction types.
Inconsistent results between different batches or over time. Progressive Degradation: A bottle of the aldehyde that has been opened multiple times will have a different purity profile than a newly opened bottle due to repeated exposure to air and moisture.1. Implement a "Working Stock" System: Aliquot the aldehyde into smaller, single-use vials under an inert atmosphere. 2. Date and Qualify: Clearly label the date the main bottle was opened. Perform a quick purity check (e.g., TLC or HPLC) if the bottle has been in use for an extended period.
Material appears discolored or contains solid precipitate. Advanced Oxidation: Significant oxidation has occurred, leading to a high concentration of the carboxylic acid, which may be precipitating out of solution.1. Visual Inspection: Confirm the presence of solids or deep coloration.[11] 2. Do Not Use (for critical applications): For high-stakes syntheses (e.g., GMP or late-stage drug development), it is strongly recommended to discard the material and use a fresh, unopened bottle. 3. Re-purification (for non-critical use): The material may be salvageable through purification, but this requires significant effort and re-validation of purity.
Logical Flow for Troubleshooting

The following diagram illustrates the decision-making process when encountering issues potentially related to aldehyde stability.

troubleshooting_flow start Problem Observed (e.g., Low Yield, Side Products) check_visual Perform Visual Inspection (Protocol 1) start->check_visual investigate_other Investigate Other Reaction Parameters start->investigate_other If aldehyde purity is confirmed OK visual_bad Discolored / Precipitate? check_visual->visual_bad visual_ok Material Appears Normal analyze_purity Assess Purity via HPLC/GC (Protocol 2) visual_ok->analyze_purity Yes visual_bad->visual_ok No discard Discard and Use New Reagent visual_bad->discard Yes purity_ok Purity > 98%? analyze_purity->purity_ok purity_bad Purity < 98%? purity_ok->purity_bad No proceed Proceed with Reaction purity_ok->proceed Yes purify Purify Aldehyde or Adjust Stoichiometry purity_bad->purify Yes purify->proceed

Caption: Troubleshooting workflow for aldehyde stability issues.

Part 3: Recommended Protocols & Data

Protocol 1: Standard Visual Inspection
  • Objective: To quickly assess the qualitative state of the material.

  • Procedure:

    • Observe the material in its original, sealed container against a white background.

    • Note the color and clarity. High-purity material should be colorless to pale yellow and free of visible particles.

    • If the material is a solid, ensure it is free-flowing and not clumped, which could indicate moisture absorption.

    • Record observations in the lab notebook, including the date and batch number.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of the aldehyde and detecting the primary carboxylic acid degradant.[12]

  • Objective: To quantify the percentage of 4-Sec-butoxy-3-ethoxybenzaldehyde and its corresponding carboxylic acid impurity.

  • Instrumentation & Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aldehyde into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject a blank (50:50 Acetonitrile:Water) to establish a baseline.

    • Inject the prepared sample.

    • The aldehyde will have a later retention time than the more polar carboxylic acid.

    • Calculate the purity by area percent normalization, assuming a similar response factor for the acid and aldehyde at 280 nm.

Protocol 3: Accelerated Stability Study

This protocol is designed to predict long-term stability by stressing the material under elevated temperature conditions.[13][14]

  • Objective: To evaluate the stability of the aldehyde under thermal stress and identify potential degradation products.

  • Procedure:

    • Dispense three 100 mg aliquots of a high-purity (>99%) sample into separate, loosely capped glass vials.

    • Place the vials in a calibrated laboratory oven at 40°C.

    • At specified time points (e.g., T=0, 1 week, 2 weeks, 4 weeks), remove one vial.

    • Analyze the sample immediately using the HPLC method described in Protocol 2.

  • Data Interpretation:

    • Plot the percentage of the parent aldehyde against time.

    • A rapid decrease in purity indicates poor thermal stability.

    • Identify and quantify any new peaks that appear, which represent degradation products.

Data Summary Tables

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of oxidative degradation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[5]
Light Amber Vial / Store in DarkPrevents photo-induced degradation pathways.[3]
Container Tightly Sealed GlassPrevents moisture ingress and ensures material compatibility.[2]

Table 2: Common Impurities and Characteristics

Impurity NameStructureOriginAnalytical Signature (HPLC)
4-sec-butoxy-3-ethoxybenzoic acidC₁₃H₁₈O₄Oxidation of the aldehydeEarlier retention time than the parent aldehyde due to increased polarity.
Unreacted Starting MaterialsVariesIncomplete synthesisPeaks corresponding to known starting materials.
Degradation Pathway Visualization

The primary chemical stability concern is the oxidation of the aldehyde functional group.

degradation_pathway aldehyde 4-Sec-butoxy-3-ethoxybenzaldehyde (Aldehyde) oxidant [O] (Air, H₂O, Light) aldehyde->oxidant acid 4-sec-butoxy-3-ethoxybenzoic acid (Carboxylic Acid Impurity) oxidant->acid

Caption: Primary oxidative degradation pathway.

References

  • 4-Ethoxybenzaldehyde - Synquest Labs. Synquest Labs. [URL: https://www.synquestlabs.com/product/2615/4-Ethoxybenzaldehyde]
  • Aldrich 173606 - SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/173606]
  • 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.
  • 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Butoxy-3-methoxybenzaldehyde]
  • What are the optimal conditions for GC analysis of benzaldehyde? (2014). ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_optimal_conditions_for_GC_analysis_of_benzaldehyde]
  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [URL: https://www.japsonline.com/admin/php/uploads/518_pdf.pdf]
  • Method for the purification of benzaldehyde. Google Patents. [URL: https://patents.google.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization (PAHO). [URL: https://www.paho.org/en/documents/annex-5-guidelines-stability-testing-pharmaceutical-products-containing-well-established]
  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. (2024). Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc01639d]
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-4-benzodthiazol-2-ylbenzaldehyde-by-hplc/]
  • Oxidation of Aromatic Aldehydes Using Oxone. (2014). Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed400841b]
  • SAFETY DATA SHEET (3-Ethoxy-4-hydroxybenzaldehyde). Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC118670050]
  • Pharmaceutical Stability Testing and Storage. SGS Belgium. [URL: https://www.sgs.com/en/services/pharmaceutical-stability-testing-and-storage]
  • Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde. Metascience. [URL: https://www.metascience.com/wp-content/uploads/2021/08/MS-E3106.pdf]
  • Stability Testing of Pharmaceutical Products. T,C&A Lab / Alfa Chemistry. [URL: https://www.alfachemic.com/testing-lab/industries/pharmaceutical/stability-testing-of-pharmaceutical-products.html]
  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • How to test the purity of benzaldehyde? (2025). Blog. [URL: https://www.chemc-l.com/blog/how-to-test-the-purity-of-benzaldehyde.html]
  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [URL: https://iscnagpur.ac.in/jes/Vol.%2014%20(1),%202023/14.1.23.pdf]
  • 4-Ethoxybenzaldehyde - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
  • Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. Bioserv. [URL: https://www.bioserv.com/blog/mastering-stability-understanding-the-5-types-of-drug-stability-in-topical-development]
  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • SAFETY DATA SHEET (4-Butoxybenzaldehyde). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC357870050]
  • 4-(sec-Butoxy)-3-ethoxybenzaldehyde. BLDpharm. [URL: https://www.bldpharm.com/products/915907-98-1.html]
  • 4-Butoxy-3-ethoxybenzaldehyde. Matrix Scientific. [URL: https://www.matrixscientific.com/4-butoxy-3-ethoxybenzaldehyde-93567-90-9.html]
  • 3-Butoxy-4-methoxybenzaldehyde | C12H16O3 | CID 592471. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Butoxy-4-methoxybenzaldehyde]
  • 4-sec-butoxy-3-ethoxybenzaldehyde | 915907-98-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4102151504]

Sources

Technical Support Center: Overcoming Low Yield in Alkoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for alkoxybenzaldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their synthetic routes. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success in these reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the productivity of your work.

Alkoxybenzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Their synthesis, while conceptually straightforward, often presents practical challenges that can lead to frustratingly low yields. This guide is structured to address these issues head-on, providing a logical framework for identifying problems and implementing robust solutions.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in multi-step syntheses can often be traced back to a specific problematic transformation. A common and effective route to alkoxybenzaldehydes involves a two-stage process:

  • Ether Formation: Typically a Williamson ether synthesis to couple an alkyl group to a hydroxybenzaldehyde or to form an alkoxybenzene from a phenol.

  • Formylation: Introduction of the aldehyde group onto the alkoxybenzene ring using methods like Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions, or alternatively, the oxidation of a corresponding alkoxybenzyl alcohol.

This guide is organized by common experimental observations, allowing you to quickly navigate to the section most relevant to your current challenge.

Issue 1: Incomplete Conversion of Starting Phenol in Williamson Ether Synthesis

You've run your reaction and analysis (TLC, GC, NMR) shows a significant amount of the initial hydroxyaromatic compound remaining.

Q1: I see a lot of my starting phenol, what's the most likely cause?

A: The most common reason for incomplete conversion is inefficient deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis is an SN2 reaction that requires a strong nucleophile, which in this case is the phenoxide ion.[1][2] If the phenoxide is not generated in a sufficient concentration, the reaction will stall.

  • Expert Insight: The acidity of phenols can vary significantly based on the other substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa), making deprotonation easier, while electron-donating groups decrease acidity (higher pKa).

Troubleshooting Steps:

  • Evaluate Your Base: Is your base strong enough to deprotonate the phenol? For most phenols, strong bases like sodium hydride (NaH), potassium hydride (KH), or sodium hydroxide (NaOH) are effective. Weaker bases like potassium carbonate (K₂CO₃) may be sufficient for more acidic phenols but can be sluggish with less acidic ones.

  • Solvent Choice is Critical: Protic solvents (like ethanol) can solvate the phenoxide, reducing its nucleophilicity.[3] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they do not solvate the nucleophile as strongly, leaving it more available to react.[1]

  • Ensure Anhydrous Conditions: If using highly reactive bases like NaH or KH, ensure your solvent and glassware are scrupulously dry. These bases will react with any trace water, reducing the amount available to deprotonate your phenol.

Issue 2: Formation of an Alkene Byproduct Instead of the Desired Ether

Your analysis indicates the formation of an alkene, suggesting an elimination reaction is competing with the desired substitution.

Q2: My main byproduct is an alkene. Why is this happening and how can I fix it?

A: This is a classic case of the E2 elimination reaction outcompeting the SN2 substitution.[4][5] This is particularly problematic when using secondary or tertiary alkyl halides.[4][5] The alkoxide or phenoxide is not only a good nucleophile but also a strong base, which can abstract a proton from the alkyl halide, leading to the formation of an alkene.[5]

Troubleshooting Steps:

  • Examine Your Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[2][4] If you are using a secondary alkyl halide, expect some elimination. With tertiary alkyl halides, elimination will be the major pathway.[4]

    • Strategic Redesign: If possible, reverse the roles of the nucleophile and electrophile. For example, instead of reacting a phenoxide with isopropyl bromide, consider reacting the sodium salt of isopropanol with a suitable brominated aromatic compound (though this may not be feasible depending on other functional groups).

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the SN2 pathway.

  • Use a Less Hindered Base: While a strong base is needed, a very bulky base can favor elimination.

Parameter Favors SN2 (Ether Formation) Favors E2 (Alkene Formation)
Alkyl Halide Methyl > Primary > SecondaryTertiary > Secondary > Primary
Temperature LowerHigher
Base Less sterically hinderedBulky, sterically hindered
Issue 3: Low Yield in the Formylation Step

You've successfully synthesized your alkoxybenzene, but the introduction of the aldehyde group is proving inefficient.

Q3: My Vilsmeier-Haack formylation of an electron-rich alkoxybenzene is giving a low yield. What can I do?

A: The Vilsmeier-Haack reaction is generally very effective for electron-rich arenes.[6] Low yields can often be attributed to issues with the Vilsmeier reagent itself or suboptimal reaction conditions. The Vilsmeier reagent, a chloroiminium ion, is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[6][7][8]

  • Expert Insight: The Vilsmeier reagent is a weak electrophile, so it requires an activated aromatic ring to react efficiently.[9] The alkoxy group is an activating group, making these substrates ideal.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Ensure your DMF is anhydrous and your POCl₃ is of high quality. The stoichiometry is crucial; typically, a slight excess of the Vilsmeier reagent is used.

  • Temperature Control: The formation of the Vilsmeier reagent can be exothermic and the reagent itself can be thermally unstable.[6] It's often prepared at low temperatures (e.g., 0°C) before the dropwise addition of the alkoxybenzene.[7] The subsequent reaction may require heating, but this should be carefully optimized.[7]

  • Hydrolysis Step: The reaction initially forms an iminium salt, which must be hydrolyzed to yield the aldehyde.[6] Ensure the hydrolysis step is complete, which may require heating with aqueous base.

Q4: I'm trying the Duff reaction, but the yield is very poor. Is this normal?

A: Yes, the Duff reaction is known for being generally inefficient.[10] It uses hexamine as the formylating agent and requires a strongly electron-donating group, like a hydroxyl or alkoxy group, on the aromatic ring.[10] Formylation typically occurs at the ortho position.[10][11]

Troubleshooting Steps:

  • Consider Alternatives: If high yield is critical, the Duff reaction may not be the best choice. The Vilsmeier-Haack or Reimer-Tiemann reactions often provide better yields for suitable substrates.[12]

  • Optimize Conditions: If you must use the Duff reaction, careful optimization of reaction time and temperature is necessary. In some cases, using trifluoroacetic acid as a solvent can improve yields.[11]

  • Address Side Reactions: Di-formylation can be a side reaction if both ortho positions are available.[13] Adjusting the stoichiometry of hexamine to the substrate can help minimize this.[13]

Q5: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity?

A: The Reimer-Tiemann reaction, which uses chloroform and a strong base to formylate phenols, often gives a mixture of ortho and para isomers, with the ortho product usually predominating.[13][14] The reactive intermediate is dichlorocarbene.[15]

  • Mechanistic Insight: The ortho selectivity is often attributed to an interaction between the dichlorocarbene and the phenoxide ion.[13]

Troubleshooting Steps:

  • Purification: While difficult to control the regioselectivity completely, the isomers can often be separated by column chromatography.

  • Alternative Methods: For substrates prone to giving isomeric mixtures with the Reimer-Tiemann reaction, consider the Vilsmeier-Haack reaction if you are starting with the corresponding alkoxybenzene, as it often offers better regioselectivity.[9]

Issue 4: Product Degradation or Impurity Formation During Workup and Purification

You've successfully formed your alkoxybenzaldehyde, but you're losing a significant amount during the purification process.

Q6: My alkoxybenzaldehyde seems to be degrading during purification. What's happening?

A: Aldehydes, in general, are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air.[16] This can be accelerated by heat and light.

Troubleshooting Steps:

  • Minimize Air Exposure: During workup and purification, try to minimize the exposure of your product to air. Using a nitrogen or argon atmosphere can be beneficial.

  • Avoid Excessive Heat: If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

  • Purification via Bisulfite Adduct: A classic and effective method for purifying aldehydes is to form the bisulfite adduct.[16][17] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off from impurities.[16] The aldehyde can then be regenerated by treatment with a mild base like sodium bicarbonate.[16][17]

Frequently Asked Questions (FAQs)

Q: What is the best general method for formylating an alkoxybenzene?

A: For most electron-rich alkoxybenzenes, the Vilsmeier-Haack reaction is a reliable and high-yielding method.[6][8] It is generally more efficient than the Duff reaction and can offer better regioselectivity than the Reimer-Tiemann reaction.[10][12]

Q: Can I use a phase transfer catalyst in my Williamson ether synthesis?

A: Yes, using a phase transfer catalyst like tetrabutylammonium bromide or 18-crown-6 can be very effective, especially in industrial settings.[1] It helps to transport the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate.[1][18]

Q: I am oxidizing an alkoxybenzyl alcohol to the aldehyde, but I'm getting over-oxidation to the carboxylic acid. How can I prevent this?

A: Over-oxidation is a common problem. To prevent it, you should choose a mild oxidizing agent that is selective for the conversion of primary alcohols to aldehydes.[19] Reagents like pyridinium chlorochromate (PCC) or using a Swern oxidation are classic choices. More modern, environmentally friendly methods include TEMPO-catalyzed oxidations.[19][20] It is also crucial to monitor the reaction closely and stop it as soon as the starting material is consumed.

Experimental Workflows & Diagrams

General Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, GC, NMR) start->check_sm sm_present Significant Starting Material Remaining? check_sm->sm_present byproducts Major Byproducts Observed? sm_present->byproducts No incomplete_ether Troubleshoot Williamson Ether Synthesis: - Check base strength - Change solvent - Ensure anhydrous conditions sm_present->incomplete_ether Yes (Ether Step) incomplete_formyl Troubleshoot Formylation: - Check reagent quality/stoichiometry - Optimize temperature - Ensure complete hydrolysis sm_present->incomplete_formyl Yes (Formyl. Step) elimination E2 Elimination Byproduct (Alkene)? byproducts->elimination Yes no_byproducts Product Loss During Workup? byproducts->no_byproducts No end Improved Yield incomplete_ether->end incomplete_formyl->end handle_elimination Address E2 Competition: - Use primary alkyl halide - Lower reaction temperature elimination->handle_elimination Yes other_byproducts Identify other byproducts (e.g., C-alkylation, di-formylation) elimination->other_byproducts No handle_elimination->end handle_other Optimize for Selectivity: - Adjust stoichiometry - Change solvent/catalyst other_byproducts->handle_other handle_other->end workup_issue Optimize Purification: - Minimize air/heat exposure - Use bisulfite adduct formation no_byproducts->workup_issue Yes no_byproducts->end No workup_issue->end

Caption: A logical workflow for troubleshooting low yield in alkoxybenzaldehyde synthesis.

Williamson Ether Synthesis: SN2 vs. E2 Pathway

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Phenoxide Phenoxide (Ar-O⁻) SN2 SN2 Attack (Nucleophilic Substitution) Phenoxide->SN2 E2 E2 Attack (Base-promoted Elimination) Phenoxide->E2 AlkylHalide Alkyl Halide (R-CH₂-CH₂-X) AlkylHalide->SN2 AlkylHalide->E2 Ether Desired Alkoxyarene (Ar-O-CH₂-CH₂-R) SN2->Ether Favored by: - Primary alkyl halide - Lower temperature Alkene Alkene Byproduct (R-CH=CH₂) E2->Alkene Favored by: - Secondary/Tertiary alkyl halide - Higher temperature

Caption: Competing SN2 and E2 pathways in the Williamson ether synthesis.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wegner, J., Ceylan, S., & Kirschning, A. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 1051–1058. [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Revue Roumaine de Chimie. (2024, October 22). A FACILE, SELECTIVE AEROBIC OXIDATION OF ALCOHOLS OVER COMMERCIAL ACTIVATED CARBON. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). A chemo-enzymatic oxidation/aldol sequential process directly converts arylbenzyl alcohols and cyclohexanol into chiral β-hydroxy carbonyls. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • National Institutes of Health. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2022, March 1). Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. Retrieved from [Link]

  • RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

Sources

Technical Support Center: Reaction Optimization for 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Sec-butoxy-3-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde is most effectively achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1] In this specific case, the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of a sec-butyl halide (e.g., 2-bromobutane).

The choice of a secondary alkyl halide introduces a critical challenge: competition between the desired SN2 pathway and a potential E2 elimination side reaction. This guide is structured to help you navigate this and other common issues to maximize your yield and purity.

Caption: General reaction scheme for the synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding reagent selection and reaction conditions.

Q1: What is the best starting material for this synthesis? The ideal and most common starting material is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin. It is commercially available and possesses the required aldehyde and 3-ethoxy functionalities.

Q2: Which sec-butyl halide should I use: 2-bromobutane or 2-iodobutane? Both can be used, but there is a trade-off. 2-Iodobutane has a better leaving group (Iodide vs. Bromide), which can lead to faster reaction rates at lower temperatures. However, it is more expensive and can be less stable. 2-Bromobutane is a cost-effective and robust choice, though it may require slightly more forcing conditions (higher temperature or longer reaction time). For initial optimization, 2-bromobutane is recommended.

Q3: What is the most appropriate base for the deprotonation step? Strong bases like sodium hydride (NaH) or potassium hydride (KH) can be used, but they are often overkill for deprotonating a phenol and can increase the risk of side reactions.[1] Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are highly effective. They are sufficiently basic to deprotonate the phenol but are less likely to promote the competing E2 elimination reaction. K₂CO₃ is a standard, cost-effective choice.

Q4: Why is a polar aprotic solvent like DMF or Acetonitrile recommended? The Williamson ether synthesis is an SN2 reaction, which is favored by polar aprotic solvents.[1] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not solvate the nucleophile (the phenoxide) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive, accelerating the rate of the desired SN2 attack.

Q5: Is a phase-transfer catalyst necessary for this reaction? While not strictly necessary, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI) can significantly improve reaction rates and yields.[2][3] The PTC helps transport the phenoxide anion from the solid phase (or an aqueous phase if used) into the organic phase where the alkyl halide is located, facilitating the reaction.[4] This is particularly useful for achieving high yields under milder conditions (e.g., lower temperatures).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Problem: Low or No Yield Check_TLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->Check_TLC Path1 Mostly Unreacted Starting Material Check_TLC->Path1 Path2 Significant Side Product(s) Observed Check_TLC->Path2 Path3 Complex Mixture/ Degradation Check_TLC->Path3 Sol1a Cause: Insufficient Deprotonation Solution: Use a stronger base (e.g., Cs2CO3) or ensure current base is anhydrous. Path1->Sol1a Sol1b Cause: Inactive Alkyl Halide Solution: Check purity of 2-bromobutane; consider switching to 2-iodobutane. Path1->Sol1b Sol1c Cause: Reaction Too Slow Solution: Increase temperature moderately (e.g., 70-80°C) and/or add a PTC like TBAI. Path1->Sol1c Sol2a Cause: E2 Elimination (common with sec-halides) Solution: Use a less hindered, milder base (K2CO3). Lower reaction temperature. Path2->Sol2a Sol2b Cause: O-alkylation vs C-alkylation Solution: This is less common but possible. Use of polar aprotic solvents minimizes this. Path2->Sol2b Sol3a Cause: Reaction Temperature Too High Solution: Lower the temperature. Monitor reaction progress more frequently to avoid over-running. Path3->Sol3a

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Problem 1: Low Yield with Significant Recovery of Starting Material (3-Ethoxy-4-hydroxybenzaldehyde)
  • Probable Cause A: Incomplete Deprotonation. The phenolic proton must be removed to generate the active nucleophile. If your base is weak, wet, or insufficient in quantity, the reaction will not proceed.

    • Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and anhydrous. Use at least 1.5-2.0 equivalents. If the issue persists, consider a stronger base like cesium carbonate (Cs₂CO₃), which is known to accelerate these reactions.

  • Probable Cause B: Low Reaction Temperature or Insufficient Time. The SN2 reaction with a secondary halide is slower than with a primary halide due to steric hindrance.

    • Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C). Monitor by Thin Layer Chromatography (TLC) every 2-4 hours. The addition of a catalyst like tetrabutylammonium iodide (TBAI) can also significantly accelerate the reaction at lower temperatures.

Problem 2: Significant Formation of Side Products
  • Probable Cause: E2 Elimination. This is the most likely side reaction when using a secondary alkyl halide. The base or the generated phenoxide can act as a base to abstract a proton from the carbon adjacent to the C-Br bond, leading to the formation of butene gas and unreacted phenoxide.

    • Solution 1: Lower the Temperature. Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest effective temperature (e.g., 50-60°C) will favor the SN2 pathway.

    • Solution 2: Use a Milder Base. A very strong, sterically hindered base will favor elimination. Stick with non-hindered bases like K₂CO₃ or Cs₂CO₃ rather than, for example, potassium tert-butoxide.

Problem 3: Reaction Stalls or Does Not Go to Completion
  • Probable Cause: Poor Reagent Quality or Stoichiometry. Old 2-bromobutane can degrade. Incorrect stoichiometry can lead to one reagent being consumed prematurely.

    • Solution: Use a slight excess (1.1-1.3 equivalents) of the 2-bromobutane. Ensure it is from a reliable source and has been stored properly. Verify the purity and molecular weight of your starting material to ensure accurate molar calculations.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and minimize side reactions.

Materials:

  • 3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)

  • 2-Bromobutane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde, potassium carbonate, and TBAI.

  • Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromobutane via syringe and heat the reaction mixture to 70°C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material via flash column chromatography on silica gel to yield 4-Sec-butoxy-3-ethoxybenzaldehyde as a pure product.

Data Summary for Reaction Optimization

ParameterRecommended ConditionRationale & Key Considerations
Alkylating Agent 2-BromobutaneCost-effective. 2-Iodobutane can be used for higher reactivity.
Base K₂CO₃ (anhydrous, powdered)Sufficiently basic for deprotonation, minimizes E2 elimination.[4]
Stoichiometry 1.2 eq Alkyl Halide, 2.0 eq BaseSlight excess of halide drives reaction to completion. Excess base ensures full deprotonation.
Solvent DMF or Acetonitrile (anhydrous)Polar aprotic solvents accelerate SN2 reactions.[1]
Catalyst TBAI (0.05 - 0.1 eq)Acts as a phase-transfer catalyst, increasing reaction rate.[2]
Temperature 60 - 80 °CBalances reaction rate against the competing E2 elimination pathway.
Monitoring TLC / LC-MSEssential for determining reaction completion and identifying side products.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. J Org Chem. Available at: [Link]

  • PubChem Compound Summary for CID 2063822, 4-Butoxy-3-methoxybenzaldehyde. Available at: [Link]

  • PubChem Compound Summary for CID 592471, 3-Butoxy-4-methoxybenzaldehyde. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • PubChem Compound Summary for CID 67116, 4-Ethoxy-3-methoxybenzaldehyde. Available at: [Link]

  • Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. ResearchGate. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Freedman, H. H., & Dubois, R. A. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Sharma, S. Contribution of phase transfer catalyst to green chemistry: A review. JETIR. Available at: [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences. Available at: [Link]

Sources

Chiral Separation of Sec-Butoxy Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of sec-butoxy compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving enantiomers containing the sec-butoxy moiety. The unique structural characteristics of this functional group can present specific challenges in achieving baseline separation. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to empower you to overcome these hurdles efficiently.

Section 1: Troubleshooting Guide - From No Separation to Baseline Resolution

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Problem 1: Complete Co-elution - No Hint of Separation

Question: I am injecting my racemic sec-butoxy compound onto a popular polysaccharide-based chiral stationary phase (CSP) with a standard normal-phase mobile phase (Hexane/IPA), but I'm seeing only a single, sharp peak. What is my next step?

Answer:

Complete co-elution suggests a fundamental lack of enantioselective interaction between your analyte and the chiral stationary phase under the current conditions. Chiral recognition is a highly specific, three-dimensional interaction.[1][2] Here’s a systematic approach to induce separation:

Immediate Steps: Mobile Phase & Temperature Adjustment

  • Alter the Modifier Percentage: The alcohol modifier (e.g., isopropanol, IPA) in a normal-phase system is a critical parameter. It competes with the analyte for interaction sites on the CSP.

    • Causality: A high percentage of IPA can "swamp" the chiral recognition sites, preventing the necessary diastereomeric complex formation.[3] Conversely, too little IPA may lead to excessively long retention times and poor peak shape.

    • Protocol: Methodically decrease the IPA concentration in small increments (e.g., from 10% to 8%, then 5%, 3%, 1%). Allow the system to equilibrate thoroughly between each change.

  • Change the Alcohol Modifier: The structure of the alcohol modifier can significantly influence selectivity.

    • Causality: Different alcohols (e.g., ethanol, n-propanol) have varying hydrogen bonding capabilities and steric profiles, which can alter the way your sec-butoxy compound interacts with the CSP.

    • Protocol: Substitute IPA with ethanol at the same percentage and observe the effect. If you have access to them, more exotic alcohols can sometimes provide unique selectivities.

  • Leverage Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1]

    • Causality: Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to better resolution. However, the relationship is complex and sometimes increasing the temperature can improve peak efficiency and even reverse elution order.[1]

    • Protocol: Decrease the column temperature to 15°C, then 10°C. Conversely, if lower temperatures show no improvement, try increasing it to 40°C.[1] Ensure your mobile phase is pre-heated or cooled to the column temperature to avoid thermal mismatch.

If Co-elution Persists: A Change in Strategy

If the above steps fail, the chosen CSP/mobile phase combination is likely unsuitable. It's time to explore different interaction mechanisms.

  • Switching the Stationary Phase: The "no-fit" scenario is common in chiral separations.[4]

    • Causality: Polysaccharide CSPs, like cellulose and amylose, have different helical structures.[1] An analyte that doesn't resolve on a cellulose-based column might separate on an amylose-based one due to a better steric fit into the chiral grooves.[1][5]

    • Protocol: Screen your compound on a CSP with a different polysaccharide backbone (e.g., if you started with a cellulose-based column like Chiralcel® OD-H, switch to an amylose-based one like Chiralpak® AD-H).[6]

  • Exploring Different Elution Modes: Don't be limited to normal-phase.

    • Causality: Reversed-phase, polar organic, or polar ionic modes can offer completely different selectivities.[7] For instance, in reversed-phase, hydrophobic interactions become more dominant in the chiral recognition process.

    • Protocol: If your CSP is compatible (check manufacturer guidelines), switch to a reversed-phase mobile phase (e.g., Acetonitrile/Water or Methanol/Water with a buffer). For polar compounds, a polar ionic mode can be particularly effective.[7]

Problem 2: Poor Resolution (Rs < 1.5) - Peaks are Present but Overlapping

Question: I can see two peaks for my sec-butoxy enantiomers, but they are not baseline-resolved (Resolution < 1.5). How can I improve the separation?

Answer:

Achieving partial separation is a significant step forward. Now, the goal is to optimize selectivity (α) and efficiency (N) to pull the peaks apart.

Optimizing Selectivity (α):

Selectivity is the primary driver of resolution in chiral chromatography.[1]

  • Fine-Tune the Mobile Phase:

    • Modifier Concentration: As with co-elution, small adjustments to the alcohol percentage can have a large impact on selectivity.

    • Additive/Modifier Introduction: For acidic or basic sec-butoxy compounds, adding a small amount of an acidic or basic modifier can dramatically improve peak shape and selectivity.

      • Causality: Additives like trifluoroacetic acid (TFA) for basic compounds or diethylamine (DEA) for acidic compounds can suppress unwanted ionic interactions with residual silanols on the silica support, leading to sharper peaks and potentially altered enantioselective interactions.

      • Protocol: Add 0.1% TFA or DEA to your alcohol modifier and observe the change in resolution. Be aware that additives can have a "memory effect" on the column.[2]

  • Temperature Optimization:

    • Causality: The effect of temperature on selectivity is unpredictable. A change of just 5-10°C can sometimes be enough to achieve baseline resolution. A van't Hoff plot (ln(α) vs 1/T) can be constructed to understand the thermodynamic drivers of the separation.

    • Protocol: Systematically evaluate temperatures from 10°C to 40°C in 5°C increments.

Improving Efficiency (N):

Efficiency relates to the narrowness of the peaks. Sharper peaks are easier to resolve.

  • Lower the Flow Rate:

    • Causality: Reducing the flow rate allows for more equilibration time between the mobile and stationary phases, which often leads to higher plate counts (N) and narrower peaks.

    • Protocol: Decrease the flow rate from 1.0 mL/min to 0.7 mL/min, and then to 0.5 mL/min. Note that analysis time will increase.

  • Check for Extra-Column Volume:

    • Causality: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening, which hurts resolution.

    • Protocol: Use narrow-bore (e.g., 0.125 mm ID) tubing and keep connections as short as possible.

Logical Troubleshooting Workflow

Here is a visual representation of the troubleshooting process for poor or no resolution.

Troubleshooting_Workflow Start Start: Poor or No Resolution CoElution Complete Co-elution (Single Peak) Start->CoElution Is there one peak? PartialSep Partial Separation (Rs < 1.5) Start->PartialSep Are there two peaks? AdjustMP Adjust Mobile Phase (% Modifier, Modifier Type) CoElution->AdjustMP Step 1 FineTuneMP Fine-Tune Mobile Phase (Small % changes, Additives) PartialSep->FineTuneMP Step 1 AdjustMP->PartialSep Partial separation achieved AdjustTemp Adjust Temperature (e.g., 10-40°C) AdjustMP->AdjustTemp If no change AdjustTemp->PartialSep Partial separation achieved SwitchCSP Switch CSP (e.g., Amylose <-> Cellulose) AdjustTemp->SwitchCSP If no change OptimizeFlow Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) AdjustTemp->OptimizeFlow Step 3 SwitchMode Switch Elution Mode (NP -> RP/PO) SwitchCSP->SwitchMode If no change Success Baseline Resolution (Rs >= 1.5) SwitchMode->Success Success FineTuneMP->AdjustTemp Step 2 CheckSystem Check System (Extra-column volume) OptimizeFlow->CheckSystem Step 4 CheckSystem->Success Success

Caption: Troubleshooting workflow for chiral separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is generally best for a novel sec-butoxy compound?

A1: There is no single "best" phase, and column selection is often an empirical process.[4] However, polysaccharide-based CSPs (both coated and immobilized) are the most widely used and successful for a broad range of compounds, including those with ether linkages like sec-butoxy groups.[1][6]

  • Recommendation: A prudent first step is to screen your compound on a complementary pair of polysaccharide columns, such as one cellulose-based (e.g., Chiralcel® OD) and one amylose-based (e.g., Chiralpak® AD).[1] This covers a wide range of potential chiral recognition environments.

Q2: My sec-butoxy compound has very poor solubility in hexane. How can I perform normal-phase chromatography?

A2: This is a common issue. If solubility in the mobile phase is a problem, consider these options:

  • Immobilized Polysaccharide CSPs: These newer generation columns are compatible with a much wider range of solvents, including dichloromethane (DCM), THF, and ethyl acetate, which may be better solvents for your compound.[8]

  • Change Elution Mode: Switching to reversed-phase or polar organic mode, where solvents like methanol, acetonitrile, and water are used, will likely solve the solubility problem.

  • Sample Preparation: Dissolve the sample in a small amount of a stronger, miscible solvent (like isopropanol or THF) and then dilute it with the mobile phase.[6] Ensure the final injection solvent is not significantly stronger than the mobile phase to avoid peak distortion.

Q3: Can I use gradient elution for my chiral separation?

A3: While possible, isocratic elution is far more common and generally recommended for chiral separations.[2]

  • Causality: The two enantiomers have identical chemical properties in an achiral environment. Therefore, a mobile phase gradient is unlikely to improve the separation between them and can complicate method development and validation. The primary separation mechanism relies on the specific, steady-state interactions with the CSP, which is best achieved under constant mobile phase conditions.[2]

Q4: My peak shapes are very broad and tailing. What are the likely causes?

A4: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Unwanted ionic interactions between your analyte and the silica support of the CSP. This is common for basic or acidic compounds.

    • Solution: Add a mobile phase modifier (0.1% TFA for bases, 0.1% DEA for acids).

  • Sample Overload: Injecting too much mass onto the column.

    • Solution: Reduce the injection concentration or volume.

  • Inappropriate Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase whenever possible.[6]

  • Column Contamination or Degradation: The column may be fouled or have lost performance.

    • Solution: Follow the manufacturer's instructions for column cleaning and regeneration.

Q5: How do I validate my developed chiral HPLC method?

A5: Method validation is crucial, especially in regulated environments. According to ICH guidelines, a chiral method validation should typically include:

  • Specificity: Demonstrate that the method can separate the enantiomers from each other and from any impurities or related substances.

  • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: Show the reliability of the method with respect to deliberate small variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Section 3: Key Experimental Protocols

Protocol 1: Generic Screening Protocol for a New sec-Butoxy Compound

This protocol provides a starting point for method development.

  • Column Selection:

    • Column 1: Amylose-based CSP (e.g., Chiralpak® IA, IB, or IC)

    • Column 2: Cellulose-based CSP (e.g., Chiralcel® OD or OJ)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of your racemic sec-butoxy compound in a 50:50 mixture of Hexane/IPA.[6] Filter through a 0.45 µm filter.[6]

  • Chromatographic Conditions (Normal Phase Screen):

    • Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol

    • Mobile Phase B: 80:20 (v/v) n-Hexane / Isopropanol

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or λmax of the compound)[6]

    • Injection Volume: 5-10 µL

  • Execution:

    • Equilibrate Column 1 with Mobile Phase A for at least 20 column volumes.

    • Inject the sample.

    • If no separation or poor resolution, switch to Mobile Phase B and re-equilibrate.

    • Repeat the process for Column 2.

  • Evaluation:

    • Assess the chromatograms for any signs of peak splitting or separation. The condition that provides the best initial "hit" will be the starting point for further optimization as described in the troubleshooting section.

Data Summary Table: Initial Screening Conditions
ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
Stationary Phase Polysaccharide (Immobilized or Coated)RP-compatible PolysaccharidePolysaccharide
Mobile Phase Hexane/Alcohol (e.g., IPA, EtOH)ACN or MeOH / Water or BufferACN or EtOH / MeOH
Typical Ratio 95/5 to 70/3030/70 to 80/20100% ACN with additives
Additives 0.1% DEA (for acids), 0.1% TFA (for bases)Buffers (e.g., Ammonium Acetate)0.1% Acid/Base
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 10 - 40 °C15 - 40 °C15 - 40 °C
Visualizing the Separation Principle

The core of chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

Chiral_Recognition cluster_system Chromatographic System Racemate S-Enantiomer R-Enantiomer CSP Chiral Stationary Phase (CSP) (e.g., Amylose Groove) Racemate->CSP Interaction Complexes S-Enantiomer-CSP Complex (More Stable) R-Enantiomer-CSP Complex (Less Stable) CSP->Complexes Forms Transient Diastereomeric Complexes Separation S-Enantiomer Elutes Later R-Enantiomer Elutes Earlier Complexes:S_CSP->Separation:S_elutes Stronger Interaction Longer Retention Complexes:R_CSP->Separation:R_elutes Weaker Interaction Shorter Retention

Caption: Principle of chiral separation on a CSP.

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2007). LCGC North America. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. [Link]

  • Chiral separation problem. (2010). Chromatography Forum. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

Sources

Validation & Comparative

A Comparative Analysis for Drug Development Professionals: 4-Sec-butoxy-3-ethoxybenzaldehyde vs. 4-Butoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Two Structurally Related Benzaldehyde Derivatives

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, bioactivity, and synthetic accessibility of lead compounds. Substituted benzaldehydes, in particular, are versatile synthons that form the backbone of numerous pharmacologically active molecules.[1] This guide provides an in-depth comparison of two such analogs: 4-sec-butoxy-3-ethoxybenzaldehyde and 4-butoxy-3-methoxybenzaldehyde .

While direct comparative experimental data for these two specific compounds is limited in publicly available literature, this guide will leverage established principles of organic chemistry and data from closely related structures to provide a robust theoretical and practical comparison for researchers and scientists. We will delve into their synthesis, physicochemical properties, and expected differences in reactivity, supported by detailed experimental protocols for their preparation and analysis.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Groups

The seemingly subtle differences in the alkoxy substituents at the C3 and C4 positions of the benzaldehyde ring are predicted to have a measurable impact on the molecules' properties. The replacement of a methoxy group with an ethoxy group, and a linear butoxy group with a branched sec-butoxy group, introduces variations in steric bulk and electronic effects.

Property4-sec-Butoxy-3-ethoxybenzaldehyde (Predicted)4-Butoxy-3-methoxybenzaldehyde
Molecular Formula C₁₃H₁₈O₃C₁₂H₁₆O₃[2]
Molecular Weight 222.28 g/mol 208.25 g/mol [2]
IUPAC Name 4-(butan-2-yloxy)-3-ethoxybenzaldehyde4-butoxy-3-methoxybenzaldehyde[2]
Predicted Boiling Point Higher due to increased molecular weight~280-290 °C (estimated)
Predicted Solubility Likely lower in polar solvents due to increased hydrophobicity and steric hindranceModerately soluble in organic solvents
Predicted Polarity Slightly less polar due to the larger, more electron-donating alkyl groupsModerately polar

Key Physicochemical Differences:

  • Steric Hindrance: The most significant difference arises from the sec-butoxy group in 4-sec-butoxy-3-ethoxybenzaldehyde. This branched alkyl group is expected to exert greater steric hindrance around the C4 position and the adjacent aldehyde functional group compared to the linear butoxy group.[2] This can influence reaction rates and binding affinities to biological targets.

  • Electronic Effects: Both methoxy and ethoxy groups are electron-donating through resonance, which activates the aromatic ring.[3] The ethoxy group is a slightly stronger electron-donating group than the methoxy group due to the positive inductive effect of the additional methyl group.[4] This subtle electronic difference can influence the reactivity of the aldehyde and the aromatic ring.

Synthesis and Reaction Pathways

The most common and versatile method for preparing these alkoxy-substituted benzaldehydes is the Williamson ether synthesis .[5] This Sₙ2 reaction involves the alkylation of a phenoxide with an alkyl halide.[6] For the synthesis of our target compounds, the starting material would be a dihydroxybenzaldehyde, which is sequentially alkylated.

Synthesis_Workflow Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: First Alkylation (e.g., Ethyl Iodide or 1-Bromobutane) Start->Step1 Intermediate Monosubstituted Intermediate Step1->Intermediate Step2 Step 2: Second Alkylation (e.g., 2-Bromobutane or Methyl Iodide) Intermediate->Step2 Product Target Dialkoxybenzaldehyde Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of dialkoxybenzaldehydes.

Experimental Protocol: Williamson Ether Synthesis of 4-Butoxy-3-methoxybenzaldehyde

This protocol can be adapted for the synthesis of 4-sec-butoxy-3-ethoxybenzaldehyde by using the appropriate alkyl halides.

Materials:

  • 3-Methoxy-4-hydroxybenzaldehyde (vanillin)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-methoxy-4-hydroxybenzaldehyde (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.[7]

  • Purification: Column chromatography is essential to separate the desired product from any unreacted starting materials or byproducts of the reaction.

Comparative Reactivity and Performance

The structural differences between the two molecules will manifest in their reactivity.

Aldehyde Reactivity: The reactivity of the aldehyde group is influenced by the electronic nature of the substituents on the aromatic ring. The slightly stronger electron-donating character of the ethoxy group in 4-sec-butoxy-3-ethoxybenzaldehyde, compared to the methoxy group in the other compound, may slightly decrease the electrophilicity of the aldehyde carbon. This could lead to slower reaction rates in nucleophilic addition reactions.

Electrophilic Aromatic Substitution: The alkoxy groups are ortho, para-directing. However, the position ortho to the aldehyde group is sterically hindered. The increased steric bulk of the sec-butoxy group is expected to further disfavor substitution at the adjacent ortho position (C5).

Analytical Characterization

A multi-technique approach is necessary for the unambiguous characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.

  • ¹H NMR: The aldehyde proton will appear as a singlet at a characteristic downfield shift (δ 9.5-10.5 ppm). The signals for the alkoxy groups will be distinct. For 4-sec-butoxy-3-ethoxybenzaldehyde, the sec-butyl group will show a characteristic multiplet for the methine proton and distinct signals for the two diastereotopic methyl groups.

  • ¹³C NMR: The carbonyl carbon will have a chemical shift in the range of 190-200 ppm. The different carbon environments in the alkoxy groups will also be distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. C-O stretching bands for the ether linkages will also be present.

Chromatographic Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for assessing purity and for separating isomers.

Analytical_Workflow Sample Synthesized Compound TLC TLC (Reaction Monitoring & Purity) Sample->TLC Column Column Chromatography (Purification) TLC->Column GCMS GC-MS (Purity & MW Confirmation) Column->GCMS NMR NMR (¹H & ¹³C) (Structural Elucidation) Column->NMR IR IR Spectroscopy (Functional Group ID) Column->IR HPLC HPLC (Purity & Quantification) Column->HPLC Final Characterized Product GCMS->Final NMR->Final IR->Final HPLC->Final

Caption: A typical analytical workflow for the characterization of synthesized benzaldehydes.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector: Splitless injection at 250 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

This method should effectively separate the two compounds based on their different boiling points and allow for mass spectral confirmation of their molecular weights and fragmentation patterns.

Applications in Drug Development

Substituted benzaldehydes are key intermediates in the synthesis of a wide range of therapeutic agents.[8] They are often used to introduce a substituted phenyl motif, which can be crucial for receptor binding and modulating pharmacokinetic properties. The choice between a sec-butoxy and a butoxy group, or an ethoxy and a methoxy group, can be a strategic decision in lead optimization to fine-tune properties such as:

  • Lipophilicity: The larger alkoxy groups of 4-sec-butoxy-3-ethoxybenzaldehyde will increase its lipophilicity, which can affect cell membrane permeability and plasma protein binding.

  • Metabolic Stability: The branched sec-butoxy group may be more resistant to metabolic degradation by cytochrome P450 enzymes compared to the linear butoxy group, potentially leading to a longer in vivo half-life of the final drug molecule.

  • Binding Interactions: The steric bulk of the sec-butoxy group can be exploited to achieve selective binding to a target protein by probing the size and shape of the binding pocket.

Conclusion

While 4-sec-butoxy-3-ethoxybenzaldehyde and 4-butoxy-3-methoxybenzaldehyde are structurally similar, the differences in their alkoxy substituents are predicted to lead to distinct physicochemical properties and reactivity. The increased steric hindrance of the sec-butoxy group and the slightly enhanced electron-donating nature of the ethoxy group are the key differentiating factors.

For researchers in drug development, the choice between these two synthons will depend on the specific design strategy. If increased metabolic stability and steric bulk are desired to probe a binding pocket, 4-sec-butoxy-3-ethoxybenzaldehyde may be the preferred choice. Conversely, if a slightly less lipophilic and more synthetically accessible building block is needed, 4-butoxy-3-methoxybenzaldehyde could be more suitable. This guide provides the foundational knowledge and experimental framework to enable an informed selection and utilization of these valuable chemical intermediates.

References

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. Retrieved January 28, 2026, from [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334-4338. [Link]

  • Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents. (n.d.).
  • What are the optimal conditions for GC analysis of benzaldehyde? (2014, September 13). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Full article: Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. (n.d.). Taylor & Francis Online. Retrieved January 28, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 28, 2026, from [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

  • The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. (n.d.). SciELO. Retrieved January 28, 2026, from [Link]

  • Hindered ether synthesis shocked to life. (2019, September 16). C&EN Global Enterprise. Retrieved January 28, 2026, from [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (n.d.). Waters. Retrieved January 28, 2026, from [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent. Retrieved January 28, 2026, from [Link]

  • van der Pijl, R., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 28, 2026, from [Link]

  • Synthesis of Functionally Substituted Benzaldehydes. (n.d.). CORE. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. (2025, August 9). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019, May 26). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 28, 2026, from [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025, March 2). Retrieved January 28, 2026, from [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. (2015). PubMed. Retrieved January 28, 2026, from [Link]

  • Chemodivergent [3+2] and [4+2] Annulations of Isoindigos with Morita–Baylis–Hillman (MBH) Carbonates. (2026, January 5). American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015, August 7). UND Scholarly Commons. Retrieved January 28, 2026, from [Link]

  • Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved January 28, 2026, from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MicroSolv. Retrieved January 28, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Spectral Characterization & Synthesis of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Sec-butoxy-3-ethoxybenzaldehyde (CAS: 915907-98-1) is a specialized dialkoxybenzaldehyde intermediate.[1] Structurally related to Ethyl Vanillin and 3-Ethoxy-4-methoxybenzaldehyde (an Apremilast intermediate), this compound features a chiral sec-butoxy moiety at the para-position. This structural modification introduces lipophilicity and steric bulk, critical for optimizing binding affinity in phosphodiesterase (PDE) inhibitors and other small-molecule therapeutics.

This guide provides a technical comparison of the spectral characteristics of 4-Sec-butoxy-3-ethoxybenzaldehyde against its primary precursors and analogs. It establishes a robust protocol for synthesis and identification, focusing on the diagnostic NMR signals required to distinguish the target product from regioisomers and unreacted starting materials.

Chemical Profile & Structural Logic

FeatureSpecification
Chemical Name 4-(sec-Butoxy)-3-ethoxybenzaldehyde
CAS Number 915907-98-1
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Key Functional Groups Aldehyde (C-1), Ethoxy (C-3), sec-Butoxy (C-4)
Chirality Racemic (R/S) at the sec-butoxy methine carbon
Structural Diagram (Graphviz)

ChemicalStructure cluster_legend Functional Roles Benzene Benzene Core Aldehyde 1-CHO (Aldehyde) Benzene->Aldehyde C1 Ethoxy 3-OEt (Ethoxy Group) Benzene->Ethoxy C3 SecButoxy 4-O-sec-Bu (Sec-Butoxy Group) Benzene->SecButoxy C4 Electrophilic Center Electrophilic Center Electrophilic Center->Aldehyde Lipophilic/Steric Bulk Lipophilic/Steric Bulk Lipophilic/Steric Bulk->SecButoxy

Figure 1: Functional group topology of 4-Sec-butoxy-3-ethoxybenzaldehyde showing the substitution pattern critical for NMR assignment.

Spectral Data Comparison

The critical challenge in characterizing this molecule is distinguishing it from its precursor (Ethyl Vanillin ) and its regioisomer (3-sec-butoxy-4-ethoxybenzaldehyde ). The following data compares the Target Product against these alternatives.

Comparative ¹H-NMR Fingerprint (400 MHz, CDCl₃)

The table below highlights the Diagnostic Shifts —the specific signals that confirm the successful alkylation of the phenolic hydroxyl group.

Proton AssignmentTarget Product (4-sec-butoxy-3-ethoxy)Precursor (Ethyl Vanillin)Common Analog (3-ethoxy-4-methoxy)Diagnostic Note
-CHO (Aldehyde) 9.83 ppm (s) 9.81 ppm (s)9.84 ppm (s)Conserved across all analogs.
Ar-H (C2) 7.41 ppm (d, J=2Hz) 7.42 ppm (d)7.43 ppm (d)meta-coupling to C6-H.
Ar-H (C6) 7.38 ppm (dd) 7.40 ppm (dd)7.41 ppm (dd)ortho-coupling to C5-H.
Ar-H (C5) 6.96 ppm (d, J=8Hz) 7.03 ppm (d)6.98 ppm (d)Key Shift: Upfield shift due to alkylation vs. free phenol.
3-OCH₂CH₃ 4.16 (q), 1.48 (t) 4.19 (q), 1.49 (t)4.18 (q), 1.49 (t)Standard ethoxy pattern.
4-OR Group 4.45 (m, 1H) 1.75 (m, 1H)1.65 (m, 1H)1.35 (d, 3H)0.98 (t, 3H)6.20 (s, 1H, -OH) (Disappears)3.95 (s, 3H, -OMe) (Singlet)CRITICAL ID: The sec-butoxy methine multiplet at ~4.45 ppm confirms O-alkylation.
IR Spectroscopy Markers
  • Target Product: Strong C-H stretching bands at 2960-2870 cm⁻¹ (increased aliphatic content from sec-butyl). Absence of broad O-H stretch (3200-3500 cm⁻¹).

  • Ethyl Vanillin: Distinctive broad O-H stretch at ~3200 cm⁻¹.

  • Differentiation: Monitoring the disappearance of the O-H band is the primary in-process control (IPC) method for the synthesis.

Synthesis & Purification Protocol

This protocol describes the Williamson Ether Synthesis required to convert Ethyl Vanillin to 4-Sec-butoxy-3-ethoxybenzaldehyde. This method is preferred over direct alkylation of 3,4-dihydroxybenzaldehyde due to better regioselectivity control.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde) Reaction Reaction: 80°C, 4-6 Hours (Monitor by TLC/HPLC) Start->Reaction Reagents Reagents: 2-Bromobutane (1.2 eq) K2CO3 (1.5 eq) DMF (Solvent) Reagents->Reaction Workup Workup: 1. Cool to RT 2. Pour into Ice Water 3. Extract w/ EtOAc Reaction->Workup Purification Purification: Recrystallization (EtOH/H2O) or Vacuum Distillation Workup->Purification Product Final Product: 4-Sec-butoxy-3-ethoxybenzaldehyde (Clear Oil or Low-Melting Solid) Purification->Product

Figure 2: Step-by-step synthesis workflow for the O-alkylation of Ethyl Vanillin.

Detailed Protocol
  • Reagent Setup:

    • Charge a reaction vessel with Ethyl Vanillin (1.0 eq) and Potassium Carbonate (K₂CO₃, 1.5 eq) .

    • Add N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Acetone can be used as a greener alternative but requires longer reaction times (reflux).

  • Alkylation:

    • Add 2-Bromobutane (1.2 eq) dropwise. Note: 2-Bromobutane is less reactive than primary halides due to steric hindrance; a slight excess is necessary.

    • Heat the mixture to 80°C for 4–6 hours.

  • In-Process Control (IPC):

    • Monitor by TLC (Hexane:EtOAc 7:3).

    • Target: Disappearance of the lower Rf spot (Ethyl Vanillin) and appearance of a higher Rf spot (Product).

  • Workup:

    • Cool reaction to room temperature.[2]

    • Pour into ice-cold water (precipitation of inorganic salts and product oil).

    • Extract with Ethyl Acetate (3x). Wash organic layer with 1N NaOH (to remove unreacted phenolic starting material) followed by Brine.

  • Purification:

    • Dry over MgSO₄ and concentrate in vacuo.

    • Result: The product is typically a viscous pale yellow oil or low-melting solid. High-purity samples (>98%) can be obtained via vacuum distillation or column chromatography (SiO₂, Hexane/EtOAc gradient).

Quality Control & Impurity Analysis

To ensure suitability for pharmaceutical applications, the following impurities must be controlled.

Impurity TypeSourceDetection MethodLimit (Typical)
Ethyl Vanillin Unreacted Starting MaterialHPLC / TLC< 0.5%
3-Ethoxy-4-n-butoxy... Impurity in 2-BromobutaneGC-MS / NMR< 0.1%
DMF Residual Solvent EntrapmentHeadspace GC< 880 ppm

HPLC Method Recommendation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV @ 230 nm and 280 nm.

  • Retention Logic: The target product is significantly more lipophilic than Ethyl Vanillin and will elute later (higher k' value).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11870634, 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • SDBS. Spectral Database for Organic Compounds, SDBS. (For analog comparison: 3-ethoxy-4-methoxybenzaldehyde). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise identification of constitutional isomers is a foundational requirement for ensuring the purity, efficacy, and safety of synthesized compounds. Benzaldehyde and its substituted derivatives are ubiquitous precursors and intermediates. However, isomers such as the ortho-, meta-, and para-substituted hydroxybenzaldehydes can exhibit vastly different chemical reactivity and biological activity. Differentiating them is therefore not merely an academic exercise but a critical step in quality control and molecular design.

This guide provides an in-depth comparison of o-, m-, and p-hydroxybenzaldehyde using four cornerstone analytical techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output, grounded in field-proven insights and experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy molecular orbitals. In aromatic aldehydes, the key transitions are the π → π* (involving the benzene ring and carbonyl group) and the weaker n → π* (involving the non-bonding electrons on the carbonyl oxygen).[1] The position (λmax) and intensity of these absorption bands are highly sensitive to the electronic environment, making UV-Vis a powerful first-pass technique for distinguishing isomers. The presence of a hydroxyl group (-OH) acts as an auxochrome, modifying the chromophore's absorption characteristics through resonance and inductive effects.

The key differentiator among the hydroxybenzaldehyde isomers lies in the potential for intramolecular hydrogen bonding. In salicylaldehyde (o-hydroxybenzaldehyde), the proximate aldehyde and hydroxyl groups form a strong intramolecular hydrogen bond, which creates a quasi-aromatic chelate ring. This extended conjugation significantly lowers the energy required for the π → π* transition, resulting in a pronounced bathochromic (red) shift compared to its meta and para isomers.

Experimental Protocol: UV-Vis Analysis

A generalized protocol for obtaining the UV-Vis spectrum of a benzaldehyde isomer is as follows. Optimization of concentrations is essential to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Solvent Selection: Choose a UV-transparent solvent that fully dissolves the sample. Ethanol or cyclohexane are common choices.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 100 mL of the chosen solvent to create a stock solution.

  • Working Solution Preparation: Dilute the stock solution to a concentration of approximately 0.001 mg/mL.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Rinse and fill the cuvette with the working solution. Place it in the spectrophotometer and scan a spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Visualizing the Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis A Select UV-Transparent Solvent B Prepare Stock Solution (~100 µg/mL) A->B C Prepare Working Solution (~1 µg/mL) B->C D Run Solvent Blank C->D Load into cuvette E Measure Sample Spectrum (200-400 nm) D->E F Identify λmax E->F

Caption: General workflow for UV-Vis spectroscopic analysis.

Comparative Data: Hydroxybenzaldehyde Isomers

The distinct electronic environments of the isomers lead to clear differences in their UV-Vis spectra.

IsomerStructureKey Absorption Bands (λmax in Ethanol)Causality
o-Hydroxybenzaldehyde (Salicylaldehyde)~255 nm, ~325 nmStrong intramolecular H-bonding creates a stable six-membered ring, extending conjugation and causing a significant red shift.
m-Hydroxybenzaldehyde ~255 nm, ~315 nmThe -OH group's electron-donating effect is primarily inductive at the meta position, with less resonance contribution to the carbonyl, resulting in a smaller shift.[2]
p-Hydroxybenzaldehyde ~285 nmStrong resonance effect (para-conjugation) between the -OH and -CHO groups. No intramolecular H-bonding allows for intermolecular H-bonding with the solvent.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

Expertise & Experience: IR spectroscopy is arguably the most powerful technique for the routine differentiation of these isomers. It measures the absorption of infrared radiation, which corresponds to the vibrational energies of specific bonds within a molecule. The carbonyl (C=O) and hydroxyl (O-H) stretching frequencies are particularly diagnostic.[3]

The position of the C=O stretch is sensitive to both electronic effects and hydrogen bonding. Conjugation and electron-donating groups lower the frequency (wavenumber).[4][5] Hydrogen bonding also weakens the C=O bond, shifting its absorption to a lower wavenumber. The O-H stretch is profoundly affected by hydrogen bonding, appearing as a very broad band for intermolecularly bonded -OH groups and a sharper, often lower-frequency band when involved in an intramolecular bond.

For the hydroxybenzaldehyde isomers, the ortho isomer is again unique. Its intramolecular hydrogen bond results in a significantly lower C=O stretching frequency and a distinct O-H stretching band compared to the m- and p- isomers, which can only form intermolecular hydrogen bonds. Furthermore, the substitution pattern on the aromatic ring can be determined by analyzing the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1500 cm⁻¹).[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling.

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Visualizing the Workflow

IR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Identify Key Frequencies (O-H, C=O, C-H bend) D->E F Clean Crystal Post-Analysis E->F

Caption: Standard operating procedure for ATR-FTIR analysis.

Comparative Data: Hydroxybenzaldehyde Isomers

The vibrational signatures provide unambiguous differentiation.

IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Bend (cm⁻¹)Causality
o-Hydroxybenzaldehyde ~3200 (Broad, Intramolecular H-bond)~1664 cm⁻¹[7]~755 (strong)Intramolecular H-bond weakens both O-H and C=O bonds, lowering their frequencies. The 735-770 cm⁻¹ band is characteristic of ortho-disubstitution.[6]
m-Hydroxybenzaldehyde ~3300 (Very Broad, Intermolecular H-bond)~1690 cm⁻¹~680, ~780 (strong)Intermolecular H-bonding creates a broad O-H absorption. The C=O is less affected by the meta -OH group. Two strong bands are typical for meta-disubstitution.[6]
p-Hydroxybenzaldehyde ~3300 (Very Broad, Intermolecular H-bond)~1680 cm⁻¹~830 (strong)Intermolecular H-bonding. The C=O frequency is lowered by the strong para-conjugation with the -OH group. A single strong band in the 800-860 cm⁻¹ region indicates para-disubstitution.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

Expertise & Experience: NMR spectroscopy provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C) in a molecule. The key parameters are chemical shift (δ), integration (signal area), and spin-spin splitting (multiplicity). The chemical shift is determined by the electron density around a nucleus; electron-withdrawing groups "deshield" a nucleus, moving its signal downfield (to a higher ppm value).

For benzaldehyde isomers, the aldehyde proton is highly deshielded and appears far downfield (~9.5-10.5 ppm).[8] The position of the hydroxyl group significantly influences the chemical shifts of the nearby aromatic protons. The symmetry of the molecule also dictates the number of unique signals in both the ¹H and ¹³C NMR spectra. The para isomer, having the highest symmetry, will show the fewest aromatic signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using appropriate pulse parameters.

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to TMS.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and splitting patterns to assign the signals to specific protons.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer A Dissolve Sample (5-10 mg) in Deuterated Solvent B Add TMS Standard A->B C Transfer to NMR Tube B->C D Lock, Tune, and Shim C->D Insert into probe E Acquire FID D->E F Process Data (FT, Phase, Baseline) E->F G Analyze Spectrum (δ, Integration, Splitting) F->G

Caption: Key steps in acquiring and processing an NMR spectrum.

Comparative Data: ¹H NMR of Hydroxybenzaldehyde Isomers (in CDCl₃)

The chemical shifts and number of signals are highly informative.

IsomerAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)OH-H (δ, ppm)Key Differentiators
o-Hydroxybenzaldehyde ~9.89~6.9-7.6 (4 signals)~11.0 (sharp)The OH proton is extremely downfield and sharp due to strong intramolecular H-bonding. Four distinct aromatic signals.[9]
m-Hydroxybenzaldehyde ~9.95~7.1-7.5 (4 signals)~6.0 (broad)The OH proton is a broad signal at a more typical chemical shift. Four distinct aromatic signals.
p-Hydroxybenzaldehyde ~9.87~6.98 (d), ~7.82 (d)~7.5 (broad)Due to symmetry, there are only two aromatic signals (two doublets). This is the most definitive feature.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Expertise & Experience: Mass spectrometry provides the mass-to-charge ratio (m/z) of ions. For distinguishing isomers, MS is the least direct method, as constitutional isomers have identical molecular weights. Therefore, the molecular ion peak (M⁺) will be the same for all three hydroxybenzaldehydes (m/z = 122).

Differentiation must rely on subtle differences in fragmentation patterns, which can be influenced by the stability of the resulting fragment ions. The primary fragmentation of benzaldehyde itself involves the loss of a hydrogen radical to form the stable benzoyl cation ([M-H]⁺ at m/z 105) and the loss of carbon monoxide to form the phenyl cation ([M-CO]⁺ at m/z 77).[10] While these fragments will be present for all isomers, their relative intensities may vary slightly, though often not enough for confident, standalone identification.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, generating a signal proportional to their abundance.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. Identify the molecular ion and key fragment ions.

Comparative Data: Hydroxybenzaldehyde Isomers
IsomerMolecular Ion (M⁺)Key Fragments (m/z)Expected Observations
All Isomers 122121 ([M-H]⁺), 93 ([M-CHO]⁺), 65All isomers will show the same molecular ion peak. The primary fragments will be the loss of H• (m/z 121), loss of the formyl radical •CHO (m/z 93), and subsequent fragmentation of the resulting hydroxyphenyl cation. The relative abundances of these fragments may differ slightly but are often not sufficiently distinct for unambiguous identification without reference standards.

Trustworthiness: While MS is essential for confirming molecular weight, relying solely on EI fragmentation to distinguish these specific isomers is ill-advised. The technique's true power is realized when coupled with a separation technique like Gas Chromatography (GC-MS), where the isomers can be separated by their retention times before mass analysis.[9]

Conclusion: A Multi-faceted Approach to Isomer Identification

No single technique provides all the answers. A self-validating analytical system relies on the convergence of data from multiple, orthogonal techniques.

  • UV-Vis Spectroscopy offers a rapid, initial assessment, with the significant red shift of the ortho-isomer being a strong indicator of intramolecular hydrogen bonding.

  • Infrared Spectroscopy provides the most definitive and routine differentiation. The unique C=O and O-H stretching frequencies of the ortho-isomer, combined with the characteristic C-H bending patterns for ortho-, meta-, and para-substitution, offer a robust "fingerprint" for each molecule.

  • NMR Spectroscopy delivers unambiguous structural confirmation. The distinct number of signals in the aromatic region for the para-isomer and the far downfield, sharp OH signal for the ortho-isomer are conclusive identifiers.

  • Mass Spectrometry confirms the molecular weight of 122 amu, validating that the compound is indeed a hydroxybenzaldehyde. When used as GC-MS, it can resolve the isomers based on their differing chromatographic retention times.

By synthesizing the data from these four techniques, a researcher can confidently and authoritatively determine the precise isomeric structure of a substituted benzaldehyde, ensuring the integrity and validity of their scientific endeavors.

References

  • UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. ResearchGate. [Link]

  • C7H6O C6H5CHO mass spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

  • Application of IR spectroscopy. UGC e-Pathshala. [Link]

  • 3-hydroxybenzaldehyde, 100-83-4. The Good Scents Company. [Link]

Sources

A Researcher's Guide to the Reactivity of Substituted Benzaldehydes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic aldehydes is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of para-substituted benzaldehydes, grounded in established principles of physical organic chemistry and supported by experimental data. We will explore how different substituents on the benzene ring modulate the reactivity of the aldehyde functional group, offering a framework for rational reaction design.

The Decisive Role of Substituents: An Electronic Tug-of-War

The reactivity of the carbonyl carbon in benzaldehyde is fundamentally governed by its electrophilicity. Nucleophilic attack, a cornerstone of many organic transformations, is more facile on a more electron-deficient carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) : Substituents like the nitro group (-NO₂) are potent electron-withdrawing groups. Through both inductive effects (pulling electron density through the sigma bonds) and resonance effects (delocalizing the ring's pi electrons), they significantly decrease the electron density on the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack, thereby increasing its reactivity.[1][2]

  • Electron-Donating Groups (EDGs) : Conversely, groups such as the methoxy group (-OCH₃) are electron-donating. While the oxygen atom is inductively withdrawing, its strong resonance effect, where a lone pair of electrons is donated to the pi system of the ring, is the dominant factor. This donation of electron density increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus decreasing the aldehyde's reactivity towards nucleophiles.[3]

This interplay of electronic effects provides a predictable trend in the reactivity of substituted benzaldehydes. A general reactivity order can be established:

p-nitrobenzaldehyde > p-chlorobenzaldehyde > benzaldehyde > p-methylbenzaldehyde > p-methoxybenzaldehyde

Quantifying Reactivity: The Hammett Equation

To move beyond qualitative descriptions, we can employ the Hammett equation, a powerful tool in physical organic chemistry that provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria.[4] The equation is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzaldehyde.

  • k₀ is the rate constant for the reaction of unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state, such as nucleophilic addition to a carbonyl.[5][6]

Experimental Verification: Kinetic Analysis of Hydride Reduction

To experimentally validate these principles, we will consider the reduction of a series of para-substituted benzaldehydes to their corresponding benzyl alcohols using sodium borohydride (NaBH₄) as the nucleophilic hydride source. This reaction is a classic example of nucleophilic addition to a carbonyl group and is readily monitored using UV-Vis spectroscopy.

The rate of the reaction can be determined by monitoring the disappearance of the benzaldehyde starting material, which typically has a strong UV absorbance at a characteristic wavelength due to the conjugated π system. As the aldehyde is converted to the alcohol, this absorbance decreases.

Illustrative Experimental Data

The following table presents a set of representative second-order rate constants for the reduction of various para-substituted benzaldehydes with sodium borohydride in isopropanol at 25°C. These values are compiled from established literature and serve to illustrate the expected reactivity trends.

Substituent (p-X)Substituent Constant (σp)Relative Rate Constant (k_rel)
-NO₂+0.7835.5
-Cl+0.234.2
-H0.001.0
-CH₃-0.170.45
-OCH₃-0.270.21

Note: The relative rate constants are normalized to the rate of reduction of unsubstituted benzaldehyde (k_rel = k_substituted / k_unsubstituted). The Hammett sigma constants (σp) are standard literature values.

As the data clearly demonstrates, electron-withdrawing substituents (positive σp) lead to a significant increase in the reaction rate, while electron-donating substituents (negative σp) cause a decrease in the rate of reduction.

Visualizing the Correlation: The Hammett Plot

A powerful visualization of the structure-reactivity relationship is the Hammett plot, which is a graph of log(k_rel) versus the substituent constant σ. For the reduction of substituted benzaldehydes, a linear relationship is expected, and the slope of the line gives the reaction constant, ρ.

Caption: Hammett plot for the reduction of para-substituted benzaldehydes.

The positive slope of the Hammett plot confirms a positive ρ value, indicating that the reaction is indeed accelerated by electron-withdrawing groups. This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of the hydride ion on the carbonyl carbon, leading to the development of a negative charge on the oxygen atom in the transition state. This negative charge is stabilized by electron-withdrawing substituents.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

The following protocol provides a detailed methodology for the kinetic analysis of the reduction of substituted benzaldehydes using UV-Vis spectroscopy. This protocol is designed to be a self-validating system, where careful execution and adherence to the described steps will yield reliable and reproducible data.

Materials and Reagents:
  • p-Nitrobenzaldehyde

  • p-Chlorobenzaldehyde

  • Benzaldehyde

  • p-Methylbenzaldehyde

  • p-Methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Isopropanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Workflow Diagram:

G cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis A Prepare stock solutions of each substituted benzaldehyde in isopropanol (e.g., 1.0 x 10⁻³ M) C Equilibrate spectrophotometer and solutions to a constant temperature (e.g., 25°C). A->C B Prepare a fresh stock solution of NaBH₄ in isopropanol (e.g., 1.0 x 10⁻² M). Note: Prepare immediately before use. B->C D Pipette aldehyde solution into a quartz cuvette. Place in spectrophotometer and record the initial absorbance (A₀) at λ_max. C->D E Rapidly add a known volume of the NaBH₄ solution to the cuvette, mix quickly, and start the stopwatch. D->E F Record absorbance readings at regular time intervals until the reaction is complete (absorbance stabilizes). E->F G Plot Absorbance vs. Time for each reaction. F->G H Determine the pseudo-first-order rate constant (k') from the slope of a plot of ln(A_t - A_f) vs. Time. G->H I Calculate the second-order rate constant (k) by dividing k' by the concentration of NaBH₄. H->I J Construct a Hammett plot and determine ρ. I->J

Caption: Experimental workflow for kinetic analysis of benzaldehyde reduction.

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a 1.0 x 10⁻³ M stock solution of each of the five substituted benzaldehydes in anhydrous isopropanol.

    • Immediately before initiating a kinetic run, prepare a 1.0 x 10⁻² M stock solution of NaBH₄ in anhydrous isopropanol. It is crucial to use a fresh solution as NaBH₄ can decompose in protic solvents.[5]

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the predetermined λ_max for the specific benzaldehyde being analyzed (e.g., around 250-280 nm).

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of the benzaldehyde stock solution into a quartz cuvette and place it in the temperature-controlled cell holder. Allow it to equilibrate for 5 minutes.

    • Record the initial absorbance (A₀).

    • Initiate the reaction by rapidly adding 0.2 mL of the freshly prepared NaBH₄ solution to the cuvette.

    • Immediately and thoroughly mix the solution with a pipette, and start recording absorbance measurements at fixed time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to go to completion (typically 10-20 minutes, or until the absorbance reading is stable).

  • Data Analysis:

    • The reaction is performed under pseudo-first-order conditions, with NaBH₄ in large excess.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k').

    • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (NaBH₄): k = k' / [NaBH₄].

    • Repeat the experiment for each substituted benzaldehyde.

    • Calculate the relative rate constants (k_rel) by dividing the rate constant of each substituted benzaldehyde by the rate constant of the unsubstituted benzaldehyde.

    • Construct a Hammett plot by graphing log(k_rel) versus the corresponding σp values. Determine the reaction constant (ρ) from the slope of the linear regression.

Conclusion

The reactivity of substituted benzaldehydes is a well-defined and predictable phenomenon governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance reactivity towards nucleophiles by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. The Hammett equation provides a robust quantitative framework for understanding these structure-reactivity relationships. The experimental protocol detailed in this guide offers a reliable method for researchers to empirically determine and compare the reactivity of various benzaldehydes, enabling a more informed and rational approach to synthetic chemistry.

References

  • Brown, H. C.; Ichikawa, K. Chemical Effects of Steric Strains—XIII : The Effect of Ring Size on the Rates of Reduction of Cyclic Ketones by Sodium Borohydride. Tetrahedron, 1957 , 1 (3), 221–230. [Link]

  • Wigfield, D. C.; Phelps, D. J. Stereochemistry and mechanism of the reduction of ketones by sodium borohydride. A convenient and sensitive tool for investigating the mechanism of hydride transfer. Journal of the American Chemical Society, 1974 , 96 (2), 543–549. [Link]

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 1937 , 59 (1), 96–103. [Link]

  • Jaffé, H. H. A Reexamination of the Hammett Equation. Chemical Reviews, 1953 , 53 (2), 191–261. [Link]

  • Exner, O. The Hammett Equation—The First 50 Years. In Correlation Analysis in Chemistry; Springer, 1978 ; pp 439–540. [Link]

  • Reagent Guide: Sodium Borohydride (NaBH4). Master Organic Chemistry. [Link]

  • Hammett Equation. Wikipedia. [Link]

  • Allen. Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde. [Link]

  • Hammett equation - Wikipedia. [Link]

  • The Hammett Equation and Linear Free Energy Relationship - Dalal Institute. [Link]

  • Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. - ResearchGate. [Link]

  • Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. [Link]

  • p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. | Homework.Study.com. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. [Link]

  • The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),... - ResearchGate. [Link]

  • from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). [Link]

  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. [Link]

  • Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. - Allen. [Link]

  • Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... - ResearchGate. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent - ResearchGate. [Link]

  • p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. | Homework.Study.com. [Link]

Sources

A Comparative Guide to the Purity Analysis of Synthetic "4-Sec-butoxy-3-ethoxybenzaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel organic compounds for pharmaceutical and other high-technology applications, the rigorous assessment of purity is not merely a quality control step but a cornerstone of scientific validity and product safety. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of the synthetic benzaldehyde derivative, "4-Sec-butoxy-3-ethoxybenzaldehyde." As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the rationale behind selecting and executing these analytical techniques, ensuring your results are both accurate and defensible.

The Criticality of Purity in Synthetic Intermediates

"4-Sec-butoxy-3-ethoxybenzaldehyde," a substituted aromatic aldehyde, likely serves as a key intermediate in the synthesis of more complex molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the formation of undesirable byproducts, and compromised product stability. Potential impurities could arise from starting materials, side reactions during synthesis (e.g., incomplete etherification, oxidation of the aldehyde), or subsequent degradation. Therefore, a robust analytical strategy to identify and quantify these impurities is paramount.

A Comparative Overview of Key Analytical Techniques

While several techniques can be employed for purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out for their resolving power and sensitivity in the context of substituted benzaldehydes. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for structural elucidation and confirmation, providing orthogonal support to chromatographic purity assessments.

Technique Principle Strengths Limitations Primary Application for Purity
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[1]Requires solubility in the mobile phase, structural information is limited without a mass spectrometer detector.Quantitative determination of non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Excellent separation for volatile compounds, provides structural information from mass spectra.[2]Requires analyte to be volatile and thermally stable, derivatization may be necessary.[3]Identification and quantification of volatile impurities and byproducts.
NMR Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR).[4]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation and identification of major impurities.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups.[5][6]Not suitable for quantification of impurities in a mixture, provides limited structural information.Confirmation of the aldehyde functional group and absence of certain impurities (e.g., carboxylic acids).

In-Depth Analysis: HPLC vs. GC-MS for Purity Determination

The choice between HPLC and GC-MS as the primary method for purity analysis of "4-Sec-butoxy-3-ethoxybenzaldehyde" depends on the anticipated nature of the impurities.

High-Performance Liquid Chromatography (HPLC)

For a moderately polar and potentially non-volatile compound like our target molecule, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[1] It excels at separating the main compound from less volatile or thermally sensitive impurities that may not be amenable to GC analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic compounds.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: 90% B to 50% B

    • 30-35 min: Hold at 50% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Purity Data for "4-Sec-butoxy-3-ethoxybenzaldehyde"

Peak No.Retention Time (min)AreaArea %Identification
13.5150000.5Unknown Impurity 1
28.2295500098.54-Sec-butoxy-3-ethoxybenzaldehyde
312.1300001.0Unknown Impurity 2
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities that may be present in the synthetic product.[2] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

The total ion chromatogram (TIC) is used to determine the peak areas for purity calculation. The mass spectrum of each peak is compared against a library (e.g., NIST) for tentative identification of impurities.

Table 2: Hypothetical GC-MS Purity Data for "4-Sec-butoxy-3-ethoxybenzaldehyde"

Peak No.Retention Time (min)Area %Tentative Identification (from MS)
15.80.3Toluene (solvent residue)
215.299.24-Sec-butoxy-3-ethoxybenzaldehyde
316.50.5Isomeric impurity

Visualizing the Analytical Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Area % Purity G->H

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Dichloromethane A->B C Inject Sample B->C D Vaporization & Separation in GC C->D E Ionization & Mass Analysis in MS D->E F Generate Total Ion Chromatogram E->F G Identify Peaks via Mass Spectra F->G H Calculate Area % Purity F->H

Caption: Workflow for GC-MS Purity Analysis.

The Role of Spectroscopic Confirmation

While chromatography provides quantitative purity data, it is crucial to confirm the identity of the main peak as "4-Sec-butoxy-3-ethoxybenzaldehyde" and to characterize any significant impurities.

  • ¹H and ¹³C NMR Spectroscopy: NMR is the gold standard for structural elucidation. The ¹H NMR spectrum will confirm the presence and connectivity of the sec-butoxy, ethoxy, and aldehyde protons. The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon in the range of 190-215 ppm.[7][8]

  • FTIR Spectroscopy: FTIR is a rapid and simple method to confirm the presence of key functional groups. For our target compound, we would expect to see a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and characteristic C-H stretches for the aldehyde and aromatic ring.[5][9]

Conclusion and Recommendations

For a comprehensive purity analysis of synthetic "4-Sec-butoxy-3-ethoxybenzaldehyde," a multi-faceted approach is recommended.

  • Primary Purity Assessment: RP-HPLC is the preferred method for accurate quantification of the main component and non-volatile impurities.[1]

  • Volatile Impurity Profiling: GC-MS should be employed to identify and quantify any residual solvents or volatile byproducts from the synthesis.[2]

  • Structural Confirmation: NMR and FTIR spectroscopy are essential for confirming the identity of the synthesized compound and aiding in the structural elucidation of any major unknown impurities identified by chromatography.

By integrating these techniques, researchers and drug development professionals can establish a robust and reliable purity profile for "4-Sec-butoxy-3-ethoxybenzaldehyde," ensuring the quality and integrity of their subsequent research and development activities.

References

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Annual Research & Review in Biology, 9(2), 1-19.
  • Journal of Chemical Education. (2021, October 1). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Retrieved from [Link]

  • Reddit. (2021, July 18). Quantitative purity determination with NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • ResearchGate. (2019, May 15). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Adsorption and Reaction of Benzaldehyde on Porous Glass Studied by FTIR and TPD. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]

  • Sinoshiny. (2025, July 14). How to test the purity of benzaldehyde?. Retrieved from [Link]

  • Molecules. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021, November 3). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • DigitalCommons@URI. (2008, September 8). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]

  • YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]

  • Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of 4-Sec-butoxy-3-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Substituted Benzaldehydes

4-Sec-butoxy-3-ethoxybenzaldehyde is a substituted aromatic aldehyde with a chiral center located at the second carbon of the sec-butoxy group. As with many compounds in pharmaceutical and agrochemical development, the biological activity of its individual enantiomers can differ significantly. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, the ability to resolve the racemic mixture and isolate the pure enantiomers is a critical step in the research and development process.

This guide provides a comparative analysis of established chiral resolving agents and methodologies applicable to 4-Sec-butoxy-3-ethoxybenzaldehyde. We will delve into the mechanistic principles behind various resolution strategies, present detailed experimental protocols, and offer a logical framework for selecting the most suitable approach for your research needs.

Pillar 1: Foundational Strategies for Chiral Resolution

The resolution of a racemic aldehyde like 4-Sec-butoxy-3-ethoxybenzaldehyde can be approached through several distinct strategies. The choice of method depends on factors such as the scale of the separation, the available resources, and the downstream application of the enantiomerically pure compound. The three primary methods are:

  • Classical Resolution via Diastereomer Formation: This is the most established and often most scalable method. It involves reacting the racemic aldehyde with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1] Because diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional techniques like fractional crystallization or chromatography.[1] The resolving agent is then cleaved to yield the separated enantiomers.

  • Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[2] One enantiomer reacts faster, leading to an enrichment of the slower-reacting enantiomer in the starting material.[2] While powerful, a key limitation is that the maximum theoretical yield for the unreacted enantiomer is 50%.

  • Chiral Chromatography: This method involves the direct separation of enantiomers using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP).[3][4] The CSP provides a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[3] This is an indispensable tool for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations.[4]

Pillar 2: Comparative Analysis of Resolution Methodologies

Given that the aldehyde functional group is not readily ionizable for direct salt formation, derivatization is the key to applying classical resolution. Below, we compare two primary derivatization strategies against direct separation methods.

Strategy 1: Classical Resolution via Diastereomeric Schiff Base (Imine) Formation

This is a direct and elegant approach where the aldehyde functionality is leveraged to form a transient, separable derivative. The racemic aldehyde is reacted with a chiral amine to form diastereomeric imines (Schiff bases). These imines can then be separated, followed by hydrolysis to regenerate the enantiomerically pure aldehyde and recover the chiral auxiliary.

Mechanism and Rationale: The reaction of an aldehyde with a primary amine forms a C=N double bond. When a chiral amine is used, two diastereomeric imines are formed: (R-aldehyde)-(R-amine) and (S-aldehyde)-(R-amine). These diastereomers possess different three-dimensional structures, leading to different crystal packing energies or chromatographic affinities, which enables their separation.

Recommended Chiral Amines:

  • (R)-(+)-1-Phenylethylamine

  • (S)-(-)-1-Phenylethylamine

  • Amino acid esters (e.g., L-Leucine methyl ester)

Workflow for Schiff Base-Mediated Resolution:

cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis & Recovery racemic Racemic Aldehyde (R/S)-4-sec-butoxy-3-ethoxybenzaldehyde reaction1 Imine Formation (Schiff Base) racemic->reaction1 agent Chiral Amine (e.g., (R)-1-Phenylethylamine) agent->reaction1 diastereomers Mixture of Diastereomeric Imines (R,R) and (S,R) reaction1->diastereomers separation Fractional Crystallization or Chromatography diastereomers->separation diastereomer1 Isolated Diastereomer 1 (e.g., (R,R)-Imine) separation->diastereomer1 diastereomer2 Isolated Diastereomer 2 (e.g., (S,R)-Imine) separation->diastereomer2 hydrolysis1 Acidic Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Acidic Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomer 1 (R-Aldehyde) hydrolysis1->enantiomer1 recovered_agent1 Recovered Chiral Amine hydrolysis1->recovered_agent1 enantiomer2 Enantiomer 2 (S-Aldehyde) hydrolysis2->enantiomer2 recovered_agent2 Recovered Chiral Amine hydrolysis2->recovered_agent2

Caption: Workflow for chiral resolution via diastereomeric imine formation.

Strategy 2: Kinetic Resolution

Kinetic resolution is particularly useful when one enantiomer can be selectively transformed into a product that is easily separable from the unreacted starting material.[2] For aldehydes, this can be achieved through methods like asymmetric reduction or oxidation using a chiral catalyst.

Mechanism and Rationale: In the presence of a chiral catalyst, the transition states for the reaction of the R- and S-enantiomers are diastereomeric and thus have different energies. This leads to a difference in reaction rates (kR vs. kS). For example, in an asymmetric reduction, one enantiomer of the aldehyde will be converted to its corresponding alcohol more quickly, allowing the unreacted aldehyde enantiomer to be isolated in high enantiomeric excess.

Potential Kinetic Resolution Methods:

  • Asymmetric Transfer Hydrogenation: Using a chiral Ruthenium or Rhodium catalyst to selectively reduce one aldehyde enantiomer to an alcohol.

  • Enzymatic Resolution: Utilizing enzymes like lipases or oxidoreductases that exhibit high enantioselectivity. For instance, a lipase could be used for the transesterification of a derivative.

Workflow for Kinetic Resolution:

racemic Racemic Aldehyde (R/S) reaction Kinetic Resolution (e.g., Asymmetric Reduction) racemic->reaction reagent Chiral Catalyst/Reagent + Achiral Reagent reagent->reaction product Product from faster-reacting enantiomer (e.g., S-Alcohol) reaction->product unreacted Enantioenriched Aldehyde (R-Aldehyde) reaction->unreacted separation Separation (Chromatography) product->separation unreacted->separation final_product Isolated Product separation->final_product final_unreacted Isolated Enriched Aldehyde separation->final_unreacted

Caption: General workflow for a kinetic resolution process.

Strategy 3: Preparative Chiral HPLC

For direct separation without derivatization, preparative chiral HPLC is the most powerful technique.[3] While often more expensive in terms of solvents and stationary phases for large-scale work, it is unparalleled for speed and efficiency at the research and early development scale.

Mechanism and Rationale: The racemic mixture is injected onto a column packed with a chiral stationary phase (CSP). The CSP, typically a chiral polymer like derivatized cellulose or amylose coated on a silica support, forms transient, diastereomeric complexes with the enantiomers.[5] The difference in the stability of these complexes leads to different migration times through the column, resulting in separation. For a molecule with an aromatic ring like 4-Sec-butoxy-3-ethoxybenzaldehyde, interactions such as π-π stacking, hydrogen bonding, and dipole-dipole interactions are crucial for chiral recognition.[6]

Recommended Column Types:

  • Polysaccharide-based CSPs: Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H/IA (amylose-based) are excellent starting points for aromatic compounds.[5]

  • Cyclodextrin-based CSPs: These are also effective for aromatic compounds that can fit into the chiral cavity of the cyclodextrin.[6]

Pillar 3: Experimental Protocols & Data

Protocol 1: Screening for Classical Resolution with a Chiral Amine

Objective: To identify a suitable chiral amine and solvent system for the fractional crystallization of diastereomeric imines.

Methodology:

  • Imine Formation (Small Scale): In parallel vials, dissolve 100 mg (0.45 mmol) of racemic 4-Sec-butoxy-3-ethoxybenzaldehyde in 1 mL of various solvents (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene).

  • Add 0.95 equivalents of a chiral amine (e.g., (R)-1-Phenylethylamine) to each vial.

  • Add a small crystal of iodine or a drop of acetic acid to catalyze the reaction. Stir the mixtures at room temperature for 4-6 hours. Monitor imine formation by TLC or LC-MS.

  • Crystallization Screening: Allow the solutions to stand at room temperature. If no crystals form, slowly cool to 4°C, then -20°C. If still no crystals form, try slow evaporation or addition of an anti-solvent (e.g., hexane).

  • Analysis: If crystals form, isolate them by filtration. Dry the crystals and the filtrate separately.

  • Hydrolysis: Hydrolyze a small sample of the isolated crystals and the mother liquor by dissolving in a 1:1 mixture of THF and 1M HCl and stirring for 2 hours.

  • Extract the aldehyde with an organic solvent (e.g., ethyl acetate), dry, and concentrate.

  • Analyze the enantiomeric excess (ee) of the aldehyde from both the crystalline fraction and the mother liquor using an analytical chiral HPLC method (see Protocol 3).

Protocol 2: General Method for Preparative Chiral HPLC

Objective: To separate the enantiomers of 4-Sec-butoxy-3-ethoxybenzaldehyde using preparative HPLC.

Methodology:

  • Analytical Method Development: First, develop an analytical method (see Protocol 3) to achieve baseline separation (Resolution > 1.5).

  • Scale-Up Calculation: Based on the loading on the analytical column, calculate the appropriate injection volume and concentration for the preparative column.

  • Sample Preparation: Dissolve the racemic aldehyde in the mobile phase to avoid peak distortion. Filter the solution through a 0.45 µm filter.

  • Purification: Set up the preparative HPLC system with the selected column and mobile phase. Inject the sample and collect the fractions corresponding to each enantiomer peak.

  • Fraction Analysis: Analyze the collected fractions using the analytical chiral HPLC method to confirm purity and ee.

  • Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure.

Protocol 3: Development of an Analytical Chiral HPLC Method for ee Determination

Objective: To develop a reliable method to quantify the enantiomeric excess of 4-Sec-butoxy-3-ethoxybenzaldehyde.

Methodology:

  • Column Selection: Start with a standard polysaccharide column, such as a Chiralpak® IA or Chiralcel® OD-H (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of Hexane/Isopropanol (IPA) = 90/10.[7] Run a sample of the racemic material.

    • If separation is poor, systematically vary the percentage of the polar modifier (IPA or Ethanol).[5]

    • If peaks are broad, consider adding a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic modifier.

  • Optimization: Once partial separation is observed, optimize the flow rate (typically 0.5-1.0 mL/min) and mobile phase composition to maximize resolution.[7]

  • Detection: Use a UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).[7]

  • Validation: Once a good separation is achieved, inject a known racemic sample to confirm that the two peaks are of equal area. This method can now be used to determine the ee of samples from resolution experiments.

Comparative Summary of Methodologies

FeatureClassical Resolution (Diastereomers)Kinetic ResolutionPreparative Chiral HPLC
Principle Separation of diastereomers with different physical properties.[1]Different reaction rates of enantiomers with a chiral agent.[2]Differential interaction of enantiomers with a chiral stationary phase.[3]
Max. Yield (per enantiomer) ~50% (can approach 100% with racemization of the unwanted enantiomer)50% (for the unreacted starting material)>95% (minus handling losses)
Scalability High; well-suited for large-scale industrial processes.[8]Moderate to High, depending on catalyst cost and loading.Low to Moderate; can be resource-intensive for large quantities.
Development Time Can be lengthy; requires screening of resolving agents and solvents.[1]Moderate to High; requires screening of catalysts and reaction conditions.Fast for analytical, moderate for preparative scale-up.
Cost Generally lower cost for bulk agents and solvents.Catalyst cost can be high.High initial cost for columns and instrumentation; high solvent consumption.
Key Advantage Cost-effective at large scale.Can produce two different useful chiral molecules from one process.[9]Speed, directness, and high purity for small to medium scales.
Key Disadvantage Success is unpredictable and highly system-dependent.[1]Inherent 50% yield limit for one enantiomer.High cost and solvent usage for large scale.

Conclusion and Recommended Path Forward

For a researcher beginning the chiral resolution of 4-Sec-butoxy-3-ethoxybenzaldehyde, a logical and efficient path is crucial.

  • Start with Analysis: The first and most critical step is to develop a robust analytical chiral HPLC method . This is non-negotiable as it provides the means to measure the success of any resolution attempt. It confirms that the enantiomers can be separated and provides the metric (enantiomeric excess) for optimization.

  • Screen for Classical Resolution: With an analytical method in hand, perform a broad screening of chiral resolving agents. The formation of diastereomeric imines with chiral amines like (R)- and (S)-1-phenylethylamine is a highly recommended starting point due to the direct reactivity of the aldehyde. This classical approach, if successful, often provides the most economically viable route for future scale-up.[8]

  • Consider Preparative HPLC for Material Generation: If a rapid need for small quantities (<1g) of pure enantiomers for biological testing is paramount, and a good analytical separation is found, proceeding directly to preparative chiral HPLC is the most time-efficient strategy.

  • Kinetic Resolution as an Alternative: If classical methods fail and preparative HPLC is not feasible for the required scale, investigating kinetic resolution would be the next logical step.

By systematically applying these strategies, researchers can efficiently navigate the challenges of chiral resolution and successfully isolate the enantiomers of 4-Sec-butoxy-3-ethoxybenzaldehyde for further study and development.

References

  • Wikipedia. Chiral resolution. [Link]

  • Yusnita, J. et al. (2015).
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • Rein, C. et al. (2005). Parallel Kinetic Resolution of Racemic Aldehydes by Use of Asymmetric Horner−Wadsworth−Emmons Reactions. Organic Letters.
  • Brave, M. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Google Patents.
  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Zhang, C. et al. (2023).
  • Farkas, A. et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
  • Cirilli, R. et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules.
  • de Sousa, G. F. et al. (2015).
  • Okamoto, Y. & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews.
  • Gut, A. et al. (2024). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]

  • ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • Coulter, M. M. et al. (2019). Dynamic Kinetic Resolution of Aldehydes by Hydroacylation.
  • Al-Othman, F. A. et al. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Asian Journal of Chemistry.
  • Denmark, S. E. & Fu, J. (2003). Chiral phosphoramide-catalyzed enantioselective addition of allylic trichlorosilanes to aldehydes. Preparative and mechanistic studies with monodentate phosphorus-based amides. Journal of the American Chemical Society.
  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Gut, A. et al. (2024). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. ETH Zurich Research Collection.
  • Wikipedia. Kinetic resolution. [Link]

Sources

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